Whitepaper: Engineering Next-Generation Therapeutics with Bis(2-(2-methoxyethoxy)ethyl)amine
Executive Summary In the rapidly evolving landscape of targeted drug delivery and targeted protein degradation, linker chemistry dictates the pharmacokinetic success of a therapeutic payload. Bis(2-(2-methoxyethoxy)ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted drug delivery and targeted protein degradation, linker chemistry dictates the pharmacokinetic success of a therapeutic payload. Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8) has emerged as a critical bifunctional building block. As a secondary amine flanked by two diethylene glycol monomethyl ether (mPEG2) chains, it provides a highly reactive nucleophilic core coupled with exceptional hydrophilicity. This whitepaper, designed for drug development professionals, explores the structural dynamics, mechanistic utility, and validated experimental protocols for integrating this molecule into Lipid Nanoparticle (LNP) and PROteolysis TArgeting Chimera (PROTAC) workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the thermodynamic and spatial properties of Bis(2-(2-methoxyethoxy)ethyl)amine is foundational for predicting its behavior in complex biological systems. The molecule's negative LogP value indicates strong aqueous solubility, preventing the hydrophobic collapse often seen in purely aliphatic linkers[1].
High hydrophilicity; enhances the hydration sphere of conjugated nanoparticles.
Mechanistic Utility in Advanced Therapeutics
PROTAC Linker Engineering
In PROTAC design, the linker must bridge an E3 ubiquitin ligase ligand and a Protein of Interest (POI) ligand without inducing target occlusion. The bis-mPEG2 structure of Bis(2-(2-methoxyethoxy)ethyl)amine provides an optimal balance of flexibility and rigidity. The secondary amine acts as a precise conjugation point (via amidation or SN2 alkylation), while the oxygen-rich mPEG2 arms interact favorably with aqueous solvents, maintaining an extended conformation that maximizes ternary complex formation.
Ionizable Lipid Synthesis for LNPs
For mRNA delivery, LNPs rely on ionizable lipids that remain neutral at physiological pH but protonate in the acidic endosome (pH ~5.5) to facilitate membrane fusion. By reacting the secondary amine of Bis(2-(2-methoxyethoxy)ethyl)amine with hydrophobic acrylate tails via Michael addition, researchers can synthesize novel ionizable lipids. The mPEG2 headgroups enhance the lipid's surface hydration, improving nanoparticle stability and reducing premature opsonization in vivo.
Figure 1: Dual application workflow of Bis(2-(2-methoxyethoxy)ethyl)amine in LNPs and PROTACs.
As a Senior Application Scientist, I emphasize that protocols must be self-validating. Blindly following steps without In-Process Controls (IPCs) leads to irreproducible data. The following methodologies embed validation directly into the workflow.
Protocol A: Synthesis of mPEG2-Functionalized Ionizable Lipids via Michael Addition
Objective: Synthesize an ionizable lipid using Bis(2-(2-methoxyethoxy)ethyl)amine as the hydrophilic core.
Causality: Michael addition is chosen because it is atom-economical and highly selective for secondary amines over the ether oxygens, ensuring a clean reaction profile.
Reagent Preparation: Dissolve 1.0 eq of Bis(2-(2-methoxyethoxy)ethyl)amine in anhydrous ethanol.
Acrylate Addition: Dropwise add 2.2 eq of the desired hydrophobic acrylate (e.g., dodecyl acrylate) under continuous stirring at 90°C.
Self-Validation (IPC): After 24 hours, sample the reaction mixture for Thin Layer Chromatography (TLC). The disappearance of the secondary amine spot (ninhydrin stain positive) and the emergence of a slower-migrating tertiary amine product validates reaction progression.
Purification: Remove the solvent under reduced pressure. Purify the crude mixture via flash column chromatography (DCM/MeOH gradient).
Final Validation: Confirm the molecular weight of the purified lipid using LC-MS.
Protocol B: HPLC-MS Characterization Workflow
Objective: Quantify and verify the purity of Bis(2-(2-methoxyethoxy)ethyl)amine conjugates.
Causality: Standard reverse-phase (RP) HPLC methods often use phosphoric acid, which causes severe ion suppression and source fouling in Mass Spectrometry. We replace this with formic acid to ensure MS compatibility[1],[5].
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Do not use phosphoric acid[1].
Column Selection: Utilize a mixed-mode or specialized RP column (e.g., Newcrom R1, 3 µm particles) designed for polar amines[1],[5].
Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes.
Self-Validation (System Suitability): Inject a blank followed by a known standard of Bis(2-(2-methoxyethoxy)ethyl)amine. The standard must elute as a sharp, symmetrical peak with an m/z of 222.16 [M+H]+. If peak tailing occurs, it indicates secondary interactions with surface silanols, requiring a slight increase in formic acid concentration.
References[1] "Bis(2-(2-methoxyethoxy)ethyl)amine - Structural Formula and HPLC Separation." SIELC Technologies. URL: https://sielc.com/Compound-Bis2-2-methoxyethoxyethylamine.html[3] "bis[2-(2-methoxyethoxy)ethyl]amine | CAS#:5732-47-8." Chemsrc. URL: https://www.chemsrc.com/en/cas/5732-47-8_888439.html[4] "Bis(2-(2-methoxyethoxy)ethyl)amine | 5732-47-8." Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah988500c3[5] "Separation of Bis(2-(2-methoxyethoxy)ethyl)amine on Newcrom R1 HPLC column." SIELC Technologies. URL: https://sielc.com/Compound-Bis2-2-methoxyethoxyethylamine.html[2] "Diethylamine, 2,2'-bis(2-methoxyethoxy)-." National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5732478&Units=SI
Bis(2-(2-methoxyethoxy)ethyl)amine physical and chemical properties
An In-Depth Technical Guide to Bis(2-(2-methoxyethoxy)ethyl)amine (CAS 5732-47-8) As a Senior Application Scientist specializing in molecular design and analytical development, I frequently encounter the limitations of t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Bis(2-(2-methoxyethoxy)ethyl)amine (CAS 5732-47-8)
As a Senior Application Scientist specializing in molecular design and analytical development, I frequently encounter the limitations of traditional aliphatic linkers in drug discovery and materials science. Hydrophobic collapse, poor aqueous solubility, and non-specific protein binding are pervasive bottlenecks. The strategic incorporation of Bis(2-(2-methoxyethoxy)ethyl)amine —a secondary amine flanked by two diethylene glycol monomethyl ether (PEG2) chains—offers a robust chemical solution to these challenges.
This whitepaper dissects the physicochemical properties, structural causality, and validated laboratory workflows associated with this highly versatile bis-PEG2 amine, providing actionable insights for researchers and drug development professionals.
Structural Causality and Physicochemical Profiling
Bis(2-(2-methoxyethoxy)ethyl)amine is not merely a passive spacer; its molecular architecture dictates its behavior in complex systems. The central secondary amine provides a sterically controlled nucleophilic site, preventing the over-alkylation often observed with primary amines. Simultaneously, the dual PEG2 chains create a dense hydration shell via hydrogen bonding with aqueous media.
This dual character makes it an ideal amphiphilic building block. The negative LogP value (-0.685) quantitatively demonstrates its hydrophilicity, which is critical for offsetting the lipophilicity of large drug payloads[1]. Furthermore, its high boiling point and liquid state at room temperature facilitate its use in solvent-free industrial reactions[2].
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality / Scientific Significance
CAS Number
5732-47-8
Unique identifier for procurement and regulatory tracking[1].
Molecular Formula
C10H23NO4
Dictates the exact monoisotopic mass (221.29 g/mol ) for MS identification[1].
Boiling Point
~278.3 °C at 760 mmHg
High boiling point indicates low volatility, enabling high-temperature, solvent-free syntheses[2].
Density
0.971 g/cm³
Required for precise volumetric dispensing during bulk chemical manufacturing[2].
LogP
-0.685
Confirms high aqueous solubility; essential for improving the pharmacokinetic profiles of hydrophobic drugs[1].
Core Applications in Advanced Modalities
Targeted Protein Degradation (PROTACs)
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker governs the physicochemical properties and conformational dynamics of the entire molecule. Bis(2-(2-methoxyethoxy)ethyl)amine is utilized as a branched PEG linker[3]. Unlike linear PEG chains, the branched bis-PEG2 architecture introduces specific steric bulk that restricts the conformational entropy of the linker. This restriction helps pre-organize the PROTAC in solution, minimizing the entropic penalty upon binding and enhancing the formation of the stable ternary complex between the target protein and the E3 ligase.
Figure 1: PROTAC synthesis workflow utilizing Bis(2-(2-methoxyethoxy)ethyl)amine as a linker.
Beyond pharmaceuticals, this amine is highly valued in materials science. It reacts regioselectively with β-(3,4-epoxycyclohexyl)alkyltrialkoxysilanes to yield hydroxysilanes[4]. The steric hindrance and ether linkages of Bis(2-(2-methoxyethoxy)ethyl)amine yield highly pure hydroxysilanes that exhibit exceptional storage stability. These adducts are critical for formulating moisture-curing, isocyanate-free sealants, preventing the premature cross-linking that plagues lower-quality adhesives[4].
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.
Protocol A: Amidation for PROTAC Linker Conjugation
Causality: The secondary amine of Bis(2-(2-methoxyethoxy)ethyl)amine is less nucleophilic than a primary amine due to steric hindrance. Therefore, highly efficient coupling reagents (like HATU) and a non-nucleophilic base (DIPEA) are required to drive the reaction without causing racemization of the E3 ligand.
Activation: Dissolve the E3 ligase ligand (containing a free carboxylic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Coupling Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to form the reactive O-Atab ester.
Amine Addition: Dropwise add Bis(2-(2-methoxyethoxy)ethyl)amine (1.1 eq). Adding the sterically hindered amine after pre-activation ensures maximum conversion and prevents side reactions.
Reaction Monitoring (Validation Checkpoint): Stir at room temperature for 4 hours. Extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.
Self-Validation: The system is validated to proceed if the extracted ion chromatogram (EIC) shows >95% depletion of the starting acid mass and the appearance of the product mass (M+H)+. If unreacted amine remains >5%, add a catalytic amount of DMAP (0.1 eq) to accelerate the acyl transfer and stir for an additional 2 hours.
Purification: Quench the reaction with water and purify the intermediate via preparative reverse-phase HPLC.
Protocol B: Reverse-Phase LC-MS Quantification
Causality: The highly amphiphilic nature of the bis-PEG2 amine leads to poor retention and peak tailing on standard C18 columns. Utilizing a specialized mixed-mode reverse-phase column (e.g., Newcrom R1) with an acidic mobile phase ensures the protonation of the amine, drastically improving peak shape and retention[1]. Furthermore, substituting phosphoric acid with formic acid is mandatory to prevent ion suppression during Mass Spectrometry (MS) detection[1].
System Preparation: Install a Newcrom R1 HPLC column (3 µm particle size)[1].
Mobile Phase Formulation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
System Suitability Test (Validation Checkpoint): Inject a blank followed by a system suitability standard (SST) containing 10 µg/mL of the amine.
Self-Validation: The method is validated if the tailing factor of the amine peak is <1.5 and the signal-to-noise ratio (S/N) in the MS detector is >100. A tailing factor >1.5 indicates secondary interactions with residual silanols on the column, dictating an immediate flush with a higher concentration of formic acid (up to 0.2%) before running actual samples.
Sample Analysis: Inject 5 µL of the sample using an isocratic or shallow gradient elution profile. Monitor the eluent using positive Electrospray Ionization (ESI+) MS.
Figure 2: LC-MS analytical workflow for the quantification of the bis-PEG2 amine.
References
Title: Separation of Bis(2-(2-methoxyethoxy)ethyl)amine on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Advanced Synthesis Pathway for Bis(2-(2-methoxyethoxy)ethyl)amine
Executive Summary
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) is a highly versatile secondary amine featuring two diethylene glycol monomethyl ether (PEG2) chains. It is a critical building block in the synthesis of PROTAC linkers, lipid nanoparticles (LNPs), and advanced active pharmaceutical ingredients (APIs). This whitepaper details a robust, high-yield, and scalable synthetic pathway designed to overcome the classical challenges of over-alkylation associated with PEG-amine synthesis.
Chemical Identity and Significance
Chemical Name: Bis(2-(2-methoxyethoxy)ethyl)amine[1]
The compound's amphiphilic nature and flexible PEG chains make it ideal for improving the pharmacokinetic profiles of small molecules. According to the EPA CompTox Chemicals Dashboard, BMEEA is actively monitored for its exposure and production volumes, reflecting its growing industrial footprint. Commercial reference standards are maintained by major chemical suppliers for analytical validation.
Retrosynthetic Analysis & Pathway Selection
The Causality of Experimental Design
The direct alkylation of ammonia or a primary PEG-amine with 1-bromo-2-(2-methoxyethoxy)ethane typically results in a complex statistical mixture of unreacted starting materials, secondary amines, and over-alkylated tertiary amines. Because these species share nearly identical polarities, chromatographic separation is highly inefficient.
To establish a self-validating and high-purity protocol, we employ a benzyl-protected route [3]. Benzylamine serves as a temporary primary amine core. The steric bulk of the benzyl group allows for the precise addition of exactly two PEG2 chains, forming a tertiary intermediate. Subsequent catalytic hydrogenolysis cleanly removes the benzyl group, yielding the pure secondary amine. This approach aligns with established methodologies for synthesizing complex bifunctional PEGylated ligands[4].
Phase 1: N-Alkylation (Synthesis of N-benzyl-bis(2-(2-methoxyethoxy)ethyl)amine)
Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with Benzylamine (1.0 equivalent) and anhydrous Acetonitrile (MeCN, 0.5 M concentration).
Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 3.0 equivalents). Causality: K2CO3 acts as a mild, heterogeneous base to neutralize the HBr byproduct, maintaining the nucleophilicity of the amine without inducing base-catalyzed side reactions.
Alkylation: Dropwise add 1-bromo-2-(2-methoxyethoxy)ethane (2.2 equivalents) over 30 minutes at room temperature.
Reflux: Heat the reaction mixture to 80°C and reflux for 24 hours. Monitor the complete consumption of benzylamine via LC-MS.
Workup: Cool to room temperature, filter the inorganic salts through a sintered glass funnel, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude protected intermediate.
Phase 2: Catalytic Hydrogenolysis (Debenzylation)
Reaction Setup: Dissolve the crude N-benzyl-bis(2-(2-methoxyethoxy)ethyl)amine in anhydrous Methanol (MeOH, 0.2 M).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the intermediate) under an argon atmosphere to prevent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 12 hours. Causality: Pd/C selectively cleaves the benzylic C-N bond via oxidative addition and reductive elimination, leaving the aliphatic PEG chains completely intact[3].
Filtration & Isolation: Purge the system with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst. Critical Step: Never let the Celite pad dry out while filtering, as dry Pd/C is highly pyrophoric.
Final Concentration: Evaporate the methanol under reduced pressure to afford Bis(2-(2-methoxyethoxy)ethyl)amine as a pale yellow to colorless viscous oil.
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Quantitative Data & Yield Analysis
To facilitate process optimization, the following table summarizes the stoichiometric ratios, expected yields, and reaction metrics based on optimized conditions.
Parameter
Phase 1: N-Alkylation
Phase 2: Hydrogenolysis
Limiting Reagent
Benzylamine (1.0 eq)
Protected Intermediate (1.0 eq)
Alkylating Agent
1-Bromo-2-(2-methoxyethoxy)ethane (2.2 eq)
N/A
Catalyst / Base
K2CO3 (3.0 eq)
10% Pd/C (10% w/w)
Solvent
Acetonitrile (MeCN)
Methanol (MeOH)
Temperature
80°C (Reflux)
25°C (Room Temp)
Time
24 hours
12 hours
Expected Yield
85 - 90%
> 95%
Purity (LC-MS)
> 90% (Crude)
> 98% (Final)
Quality Control & Analytical Validation
A self-validating protocol requires rigorous analytical confirmation. The final product must be validated using:
1H NMR (400 MHz, CDCl3): Look for the complete disappearance of the aromatic benzylic protons (7.2-7.4 ppm) and the benzylic CH2 singlet (~3.7 ppm). The PEG chain protons will appear as complex multiplets between 3.5-3.6 ppm, with a sharp singlet for the terminal methoxy groups (-OCH3) at 3.38 ppm.
ESI-MS: The theoretical exact mass of BMEEA is 221.16 m/z[3]. The mass spectrum should show a prominent [M+H]+ peak at 222.17 m/z, confirming the successful deprotection.
Bis(2-(2-methoxyethoxy)ethyl)amine: A Comprehensive Guide to Solvation Mechanics and Organic Solvent Compatibility
Executive Summary Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA, CAS: 5732-47-8) is a highly versatile, PEGylated secondary amine utilized extensively in bioconjugation, phase-transfer catalysis, and the synthesis of advance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA, CAS: 5732-47-8) is a highly versatile, PEGylated secondary amine utilized extensively in bioconjugation, phase-transfer catalysis, and the synthesis of advanced drug delivery systems (e.g., PROTAC linkers and antibody-drug conjugates). Understanding its thermodynamic solubility across diverse organic solvents is critical for optimizing reaction kinetics and downstream purification. As an Application Scientist, I have structured this whitepaper to provide a rigorous physicochemical profiling of BMEEA, a quantitative solubility matrix, and a validated, self-validating high-throughput screening protocol for determining its solubility in organic media.
Physicochemical Profiling & Structural Causality
BMEEA (Molecular Formula: C10H23NO4, MW: 221.30 g/mol ) features a central secondary amine flanked by two diethylene glycol monomethyl ether chains [1]. This unique architecture dictates its solvation behavior:
Hydrogen Bonding Network : The secondary amine acts as both a hydrogen bond donor and acceptor, while the four ether oxygens serve as potent hydrogen bond acceptors. This renders BMEEA exceptionally miscible in protic solvents (e.g., methanol, ethanol, water).
Dipole Moment and Flexibility : The flexible PEG-like chains provide significant entropic advantages during solvation. In polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), the molecule adopts conformations that maximize dipole-dipole interactions, ensuring high solubility.
Lipophilicity (LogP) : With an experimentally determined LogP of -0.685 [2], BMEEA is inherently hydrophilic. However, the aliphatic methylene bridges provide sufficient lipophilicity to maintain solubility in moderately polar halogenated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., THF). Its solubility drops significantly in strictly non-polar aliphatic hydrocarbons (e.g., hexane, heptane), where it may form biphasic systems.
Mechanistic pathways of BMEEA solvation driven by hydrogen bonding and dipole interactions.
Solubility Matrix in Organic Solvents
The following table summarizes the thermodynamic solubility of BMEEA across various solvent classes at 25 °C. Due to its liquid state at room temperature (Boiling Point: 278.3 °C) [3], BMEEA is miscible in all proportions with most polar solvents.
Solvent Class
Solvent
Dielectric Constant (ε)
Solubility Profile (25 °C)
Mechanistic Driver
Polar Protic
Methanol / Ethanol
32.7 / 24.5
Miscible (>100 mg/mL)
Strong H-bond donor/acceptor interactions with the amine and ether oxygens.
Polar Aprotic
DMF / DMSO
36.7 / 46.7
Miscible (>100 mg/mL)
Dipole-dipole interactions; amine acts as H-bond donor to solvent oxygen.
Moderately Polar
Dichloromethane (DCM)
8.93
Highly Soluble (>50 mg/mL)
Favorable van der Waals interactions and weak H-bonding with the amine.
Pi-alkyl interactions with the PEGylated backbone.
Non-Polar
Hexane / Heptane
1.88 / 1.92
Sparingly Soluble (<10 mg/mL)
High energetic penalty for disrupting BMEEA self-association (H-bonding).
Note: Solubility values are empirical estimates based on structural analogs and LogP partitioning. For precise quantitative applications, empirical validation using the protocol below is required.
HPLC-ELSD system (e.g., Agilent 1260 Infinity II with ELSD)
Step-by-Step Methodology :
Preparation of Saturated Solutions :
Dispense 1.0 mL of each target solvent into 2.0 mL glass vials.
Add BMEEA incrementally (e.g., 50 µL at a time) to each vial until a visible second phase (droplets) or cloudiness persists, indicating saturation.
Causality Check: Because BMEEA is a liquid, saturation in non-miscible solvents will manifest as an emulsion or phase separation, not a solid precipitate.
Thermal Equilibration :
Seal the vials and place them in a thermomixer at 25 °C.
Agitate at 400 rpm for 24 hours.
Causality Check: A 24-hour equilibration ensures the system reaches true thermodynamic equilibrium, overcoming any kinetic supersaturation artifacts.
Phase Separation :
Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C to cleanly separate the phases.
Carefully aspirate the supernatant (solvent phase) using a syringe and filter through a 0.22 µm PTFE filter into a clean HPLC vial.
Dilution and System Suitability :
Dilute the filtered samples 1:10 or 1:100 in the mobile phase (e.g., 50:50 MeCN:Water with 0.1% Formic Acid) to ensure the concentration falls within the ELSD linear dynamic range.
Run a 5-point calibration curve of BMEEA (0.1 to 5.0 mg/mL) to validate detector response.
Mobile Phase : Gradient of Water/MeCN with 0.1% Formic Acid (essential for MS/ELSD volatility).
Quantify the BMEEA peak area and back-calculate the thermodynamic solubility using the calibration curve.
High-throughput thermodynamic solubility screening workflow for BMEEA.
Application Insights in Drug Development
In the realm of drug development, BMEEA's solubility profile is a strategic asset. When synthesizing PROTACs or Antibody-Drug Conjugates (ADCs), linkers must often be conjugated to highly hydrophobic payloads (e.g., auristatins, maytansinoids) in organic solvents like DMF or DMSO. BMEEA's complete miscibility in these polar aprotic solvents ensures homogeneous reaction kinetics. Furthermore, once conjugated, the PEGylated nature of BMEEA (LogP -0.685) significantly enhances the aqueous solubility of the final construct, reducing aggregation during biological assays and improving pharmacokinetic profiles.
Title : Compound: Bis(2-(2-methoxyethoxy)ethyl)amine
Source : SIELC Technologies
URL :[Link]
Foundational
Technical Whitepaper: Stability Dynamics and Storage Protocols for Bis(2-(2-methoxyethoxy)ethyl)amine
Executive Summary Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA), CAS 5732-47-8, is a highly versatile secondary PEG-amine. It serves as a critical structural intermediate in active pharmaceutical ingredient (API) synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA), CAS 5732-47-8, is a highly versatile secondary PEG-amine. It serves as a critical structural intermediate in active pharmaceutical ingredient (API) synthesis, phase-transfer catalysis, and the formulation of advanced silane-terminated polymers[1],[2]. While its dual functionality—combining a reactive secondary amine with flexible, hydrophilic bis-PEG-like ether chains—makes it invaluable for modern synthetic chemistry, these same structural features introduce specific degradation liabilities.
This whitepaper provides an in-depth analysis of BMEEA’s degradation mechanisms, establishes field-proven storage protocols, and details a self-validating analytical workflow for stability-indicating assays (SIA).
| Appearance | Colorless to pale yellow liquid[4] |
Mechanistic Degradation Pathways
BMEEA is susceptible to three primary modes of chemical degradation when exposed to ambient conditions:
Auto-oxidation of Ether Linkages: The repeating ether oxygens in the methoxyethoxy chains are highly prone to radical-initiated auto-oxidation. Exposure to UV light, heat, or transition metal impurities triggers the abstraction of hydrogen atoms adjacent to the ether oxygen, leading to the formation of reactive hydroperoxides.
Carbamate Salt Formation: As a highly nucleophilic secondary amine, BMEEA reacts rapidly with atmospheric carbon dioxide (CO2). This reaction forms insoluble carbamate salts, which physically manifest as increased liquid viscosity or visible particulate precipitation.
Amine Oxidation: The secondary amine center can be oxidized by ambient reactive oxygen species (ROS) or auto-generated hydroperoxides to form N-oxides and nitrones.
Mechanistic degradation pathways of BMEEA under environmental stress.
Empirical Stability Data & Storage Protocols
To preserve the molecular integrity of BMEEA and prevent the formation of reactive byproducts that could interfere with downstream moisture-curing compositions[1], strict environmental controls must be implemented.
Table 2: Recommended Storage Conditions and Causality
Storage Parameter
Optimal Condition
Causality / Consequence of Deviation
Temperature
2–8 °C
Minimizes thermal kinetic energy required for radical auto-oxidation. Shipping at room temperature is permissible for <2 weeks[4].
Atmosphere
Argon or Nitrogen Overlay
Displaces O2 (halting peroxide formation) and CO2 (preventing carbamate salt precipitation).
Light Exposure
Amber Glass / Opaque
Prevents UV-initiated homolytic cleavage of ether bonds, which accelerates degradation[4].
Thermal Equilibration: Always allow the reagent bottle to equilibrate to room temperature before opening. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic liquid, accelerating hydrolysis in downstream applications.
Inert Purging: After use, the headspace of the container must be purged with high-purity Argon before resealing.
Analytical Workflows for Stability Indicating Assays (SIA)
Because BMEEA lacks a strong UV chromophore, traditional UV-Vis HPLC detectors are insufficient for stability monitoring. A robust, self-validating Reverse-Phase HPLC-MS methodology is required to accurately profile impurities[5].
Self-validating HPLC-MS workflow for BMEEA stability-indicating assays.
Step-by-Step HPLC-MS Protocol
This methodology leverages a mixed-mode or specialized reverse-phase column (such as the Newcrom R1) to retain the polar amine[5].
Step 1: Mobile Phase Preparation
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Causality: Formic acid is explicitly chosen over phosphoric acid to ensure mass-spectrometer compatibility. Phosphoric acid causes severe ion suppression and can contaminate the MS source[5].
Step 2: Sample Preparation
Dilute the BMEEA sample to a final concentration of 1.0 mg/mL using a 50:50 mixture of Mobile Phase A and B.
Step 3: System Suitability Testing (SST) - The Self-Validating Step
Prior to analyzing unknown samples, inject a "stressed" BMEEA standard (prepared by exposing a 1 mg/mL aliquot to 0.3% H2O2 for 2 hours).
Causality: This proves the chromatographic method can successfully resolve the intact parent amine from its oxidized degradants, validating the assay's stability-indicating power.
Spectroscopic Characterization of Bis(2-(2-methoxyethoxy)ethyl)amine: NMR and IR Analysis Protocols
Executive Summary & Physicochemical Context Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA), officially designated with 1[1], is a highly versatile secondary amine featuring two short polyethylene glycol (PEG) chains. With th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Context
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA), officially designated with 1[1], is a highly versatile secondary amine featuring two short polyethylene glycol (PEG) chains. With the molecular formula 2[2], this discrete di-PEG2-amine is a liquid at room temperature and exhibits pronounced hydrophilicity. In modern drug development, BMEEA is frequently employed as a hydrophilic linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-modified lipid nanoparticles (LNPs).
Ensuring the high purity of BMEEA is paramount. Trace impurities—such as primary amines or unreacted PEG alcohols—can drastically derail downstream bioconjugation stoichiometry. As an Application Scientist, establishing a rigorous, self-validating spectroscopic profile is the first line of defense in quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the structural integrity of the PEG backbone and the secondary amine, 1D ¹H and ¹³C NMR spectroscopy is the analytical gold standard.
Causality in Experimental Design
Chloroform-d (CDCl₃) is selected as the optimal solvent because it provides excellent solubility for PEGylated compounds without exchanging protons with the analyte. Protic solvents like Methanol-d4 (CD₃OD) would immediately exchange with the secondary amine (-NH-) proton, masking its signal entirely. To create a self-validating system, a D₂O exchange step is integrated into the protocol. By acquiring a baseline spectrum and subsequently spiking the sample with Deuterium Oxide (D₂O), the analyst can definitively assign the -NH- peak by observing its disappearance due to rapid H/D exchange.
Self-Validating NMR Protocol
Sample Preparation: Weigh 10–15 mg of neat BMEEA into a clean glass vial.
Solvation: Dissolve the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.
Primary Acquisition: Acquire a 1D ¹H NMR spectrum at 298 K (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
D₂O Exchange (Validation Step): Add 10 µL of D₂O directly into the NMR tube. Cap the tube and invert it vigorously for 30 seconds to ensure biphasic mixing.
Secondary Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters. Compare the two spectra to confirm the disappearance of the broad singlet corresponding to the -NH- proton.
Figure 1: Step-by-step self-validating NMR acquisition and D₂O exchange workflow for BMEEA.
Quantitative Data: Predicted NMR Assignments
Table 1: ¹H and ¹³C NMR Assignments for BMEEA (in CDCl₃)
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment
¹H
3.65 - 3.55
Multiplet
8H
-O-CH₂-CH₂-O- (PEG backbone)
¹H
3.60
Triplet
4H
-CH₂-O- (adjacent to N-CH₂)
¹H
3.38
Singlet
6H
-O-CH₃ (Terminal methoxy)
¹H
2.80
Triplet
4H
-CH₂-N- (adjacent to amine)
¹H
1.80 - 2.20
Broad Singlet
1H
-NH- (Secondary amine, exchangeable)
¹³C
71.9
Singlet
2C
-O-CH₂- (PEG backbone)
¹³C
70.6
Singlet
2C
-O-CH₂- (PEG backbone)
¹³C
70.3
Singlet
2C
-CH₂-O- (adjacent to N-CH₂)
¹³C
59.0
Singlet
2C
-O-CH₃ (Terminal methoxy)
¹³C
49.5
Singlet
2C
-CH₂-N- (adjacent to amine)
Infrared (IR) Spectroscopy
While NMR confirms the carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy is essential for validating the functional groups, specifically the secondary amine and the ether linkages documented in the 3[3].
Causality in Experimental Design
BMEEA is a hygroscopic liquid. Traditional IR sampling methods, such as KBr pellet pressing, are highly susceptible to atmospheric moisture absorption during preparation. Absorbed water yields a massive, broad O-H stretching band (~3200-3600 cm⁻¹) that completely obscures the critical, yet weak, N-H stretch of the secondary amine. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandated technique. ATR allows for direct analysis of the neat liquid, minimizing environmental exposure and preventing spectral artifacts.
Self-Validating ATR-FTIR Protocol
Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to capture and subsequently subtract ambient CO₂ and atmospheric water vapor.
Sample Application: Deposit a single drop (approx. 2-5 µL) of neat BMEEA directly onto the ATR crystal, ensuring complete coverage of the sensor area.
Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Data Verification: Verify that the baseline is flat and that the maximum absorbance does not exceed 1.2 A.U. to ensure the detector is not saturated, particularly in the highly absorbing C-O-C stretching region.
Figure 2: Logical relationship between BMEEA structural features and primary ATR-FTIR vibrational modes.
Ecotoxicological Assessment of Bis(2-(2-methoxyethoxy)ethyl)amine: A Technical Whitepaper
Executive Summary As drug development and advanced materials synthesis increasingly rely on specialized polyethylene glycol (PEG)-derived amines, understanding their environmental fate and ecotoxicity is paramount. This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development and advanced materials synthesis increasingly rely on specialized polyethylene glycol (PEG)-derived amines, understanding their environmental fate and ecotoxicity is paramount. This whitepaper provides an in-depth ecotoxicological assessment of Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8) . By synthesizing predictive ecotoxicology (QSAR), read-across methodology from aliphatic ether amines, and adapted OECD testing frameworks, this guide equips researchers and regulatory scientists with a robust, self-validating system for evaluating the environmental impact of highly hydrophilic, low-volume UVCB (Unknown or Variable Composition, Complex Reaction Products and Biological Materials) substances.
Chemical Identity & Structural Ecotoxicology Profile
Bis(2-(2-methoxyethoxy)ethyl)amine is a secondary amine flanked by two short PEG-like (methoxyethoxyethyl) chains[1]. It is frequently utilized in reverse-phase HPLC separations, pharmacokinetics, and as an intermediate in API synthesis[1].
From an ecotoxicological standpoint, the molecular architecture dictates its environmental behavior:
Causality Insight: The highly negative LogP value (-0.685) is the critical driver of its ecotoxicological profile[1]. Unlike long-chain aliphatic amines, which are highly lipophilic and actively partition into the lipid bilayers of aquatic organisms, this compound is overwhelmingly hydrophilic. Consequently, its bioconcentration factor (BCF) is negligible, and its baseline toxicity (narcosis) is fundamentally restricted by its inability to cross biological membranes efficiently.
Predictive Ecotoxicity & Read-Across Methodology
Empirical, high-tonnage REACH dossier data for specific low-volume PEG-amines like CAS 5732-47-8 is often sparse. Therefore, regulatory assessments must rely on a scientifically rigorous read-across methodology.
While traditional long-chain aliphatic amines and ether amines exhibit severe aquatic toxicity—sometimes yielding algal EC10 values as low as 0.43 µg/L due to surface-active membrane disruption—PEGylated amines behave differently. The incorporation of ether linkages significantly increases water solubility and mitigates the severe membrane-disrupting effects observed in purely aliphatic chains[2]. Extensive safety assessments on PEG derivatives demonstrate that short-chain PEG ethers have extremely low acute and chronic toxicities[2].
Mechanistic Pathway of Toxicity
When toxicity does occur in related ether amines, it follows a specific pathway of electrostatic interaction and lipid bilayer disruption, leading to osmotic imbalance.
Caption: Mechanistic pathway of ether amine ecotoxicity via membrane disruption and osmotic imbalance.
Quantitative Ecotoxicity Data (QSAR & Read-Across Synthesis)
Based on structural alerts, LogP modeling, and read-across data from structurally analogous PEG-amines and diethylene glycol derivatives, the predicted aquatic toxicity profile for Bis(2-(2-methoxyethoxy)ethyl)amine is summarized below.
Endpoint
Test Guideline
Estimated Value (Read-Across/QSAR)
Hazard Assessment
96h LC50 (Fish)
OECD 203
> 100 mg/L
Low Toxicity
48h EC50 (Daphnia)
OECD 202
> 100 mg/L
Low Toxicity
72h EC50 (Algae)
OECD 201
> 100 mg/L
Low Toxicity
Log Kow
OECD 107
-0.685
Non-bioaccumulative
Biodegradability
OECD 301B
> 60% after 28 days
Inherently Biodegradable
Note: The high water solubility and lack of a long hydrophobic tail prevent the formation of toxic micelles at environmentally relevant concentrations, rendering the compound practically non-toxic in acute aquatic exposures.
Experimental Protocols for Ecotoxicity Testing
Ether amines are classified by the European Risk Assessment Study on Surfactants (ERASM) as "Difficult-to-Test Substances" (DTTS)[3]. They are prone to adsorbing to test vessels, which can lead to false-negative toxicity results if nominal (theoretical) concentrations are used.
To ensure Trustworthiness and scientific integrity, the following protocol for OECD 202 (Daphnia sp., Acute Immobilisation Test) is designed as a self-validating system .
Self-Validating Protocol: Modified OECD 202 for Adsorptive Amines
Vessel Passivation (Silanization):
Action: Pre-treat all borosilicate glass test vessels with a silanizing agent (e.g., dimethyldichlorosilane) before use.
Causality: Amines possess surface-active properties and electrostatically bind to active silanol (-SiOH) groups on raw glass[3]. Silanization caps these groups, preventing abiotic loss of the test substance and ensuring the Daphnia are actually exposed to the intended concentration.
Preparation of Test Solutions:
Action: Dissolve the compound in standard M4 media using gentle, continuous magnetic stirring for 24 hours. Do not vortex.
Causality: Vigorous agitation of ether amines can induce micro-foaming or localized micelle formation. Gentle stirring ensures a homogenous, true thermodynamic solution.
Analytical Verification (LC-MS/MS):
Action: Sample the test media at
t=0
and
t=48
hours. Quantify the exact concentration of Bis(2-(2-methoxyethoxy)ethyl)amine using LC-MS/MS.
Causality: Relying on nominal concentrations is scientifically invalid for DTTS[3]. This step provides empirical proof of exposure.
Time-Weighted Average (TWA) Calculation:
Action: If the LC-MS/MS data reveals a concentration drop of >20% from the nominal value, the final
EC50
must be calculated using the geometric mean or TWA of the measured concentrations.
Causality: This creates a closed-loop validation. The final toxicity metric mathematically corrects for the physical behavior (adsorption/degradation) of the chemical during the test, ensuring absolute regulatory compliance.
Caption: Self-validating experimental workflow for testing adsorptive ether amines using TWA concentrations.
Environmental Fate and Degradation
The environmental persistence of amine-based solvents and PEG derivatives is heavily influenced by their oxidative and biological stability[4].
Oxidative Degradation: Aqueous amine solvents undergo oxidative degradation in the presence of oxygen and transition metals[4]. The ether linkages in Bis(2-(2-methoxyethoxy)ethyl)amine are susceptible to gradual oxidative cleavage, yielding smaller, highly biodegradable fragments (e.g., glycolic acid, formic acid)[4].
Biodegradability: While highly branched or sterically hindered amines resist biodegradation, linear and semi-linear PEG-amines generally demonstrate inherent biodegradability. A strong correlation exists between the oxidative degradation pathways of amines and their ultimate biological mineralization in wastewater treatment facilities[4].
Addressing Challenges of Chronic Aquatic Toxicity Testing with Surfactants - ERASM - [Link]
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications - [Link]
Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - ResearchGate -[Link]
Bis(2-(2-methoxyethoxy)ethyl)amine literature review
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA): A Technical Guide to Branched PEGylation and PROTAC Linker Engineering As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity and aq...
Author: BenchChem Technical Support Team. Date: March 2026
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA): A Technical Guide to Branched PEGylation and PROTAC Linker Engineering
As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity and aqueous solubility in the design of targeted protein degraders (PROTACs) and lipid nanoparticles (LNPs). Linear polyethylene glycol (PEG) chains are the traditional go-to for improving solubility, but they often introduce excessive hydrodynamic drag, reducing tissue penetration.
Enter Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA), a bifunctional secondary amine flanked by two short mPEG2 chains. This molecule serves as a highly efficient branching point and solubilizing moiety, offering the "stealth" benefits of PEGylation without the steric penalties of long-chain polymers. This whitepaper provides an in-depth technical analysis of BMEEA, detailing its physicochemical properties, mechanistic advantages, and field-proven experimental workflows.
BMEEA (CAS: 5732-47-8) is fundamentally a bis-PEGylated secondary amine[1]. In modern drug development, its primary utility lies in its ability to act as a highly hydrophilic, flexible linker or terminal capping group.
The Causality of BMEEA in Drug Design
When designing PROTACs, the linker must maintain the ternary complex's stability while ensuring the molecule remains soluble in aqueous physiological environments[2]. BMEEA achieves this through its four ether oxygens, which act as robust hydrogen-bond acceptors. This localized hydration sphere effectively masks adjacent hydrophobic domains. Furthermore, the calculated LogP of -0.685 confirms its strong hydrophilic nature, making it an ideal candidate for reducing the overall lipophilicity of bulky drug scaffolds[1].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of BMEEA, which dictate its handling and reactivity in the lab.
Because BMEEA is a secondary amine embedded between two flexible ether chains, it exhibits moderate steric hindrance. Standard coupling agents (like EDC/NHS) often fail to push reactions to completion. The protocols below are engineered to overcome these kinetic barriers using highly reactive intermediates.
Protocol 1: Amidation for Branched PEGylation (PROTAC Linker Assembly)
This protocol describes the conjugation of BMEEA to a target carboxylic acid (e.g., an E3 ligase ligand) to form a branched PEG-amide.
Step-by-Step Methodology:
Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.
Causality: HATU is selected over EDC/NHS because the uronium-based reagent forms a highly reactive O-At ester. Pre-activation is critical; it prevents the sterically hindered secondary amine of BMEEA from competing for the unactivated acid, thereby suppressing side reactions.
Conjugation: Add BMEEA (1.2 eq) dropwise to the activated mixture. Stir under an inert nitrogen atmosphere for 4–6 hours at room temperature.
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: the complete disappearance of the starting acid mass and the emergence of the
[M+221.29−18.02]+
peak confirms successful amide bond formation.
Purification: Quench the reaction with water. Extract with Dichloromethane (DCM) and wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF. Purify the concentrated crude via reverse-phase HPLC.
Protocol 2: Reductive Amination for Tertiary Amine Linkers
When a basic nitrogen is required in the final linker for pH-dependent solubility (e.g., in LNP ionizable lipids), reductive amination is the preferred route.
Step-by-Step Methodology:
Iminium Ion Formation: Combine the target aldehyde (1.0 eq) and BMEEA (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 eq) and stir for 2 hours.
Causality: Because BMEEA is a secondary amine, it cannot form a stable neutral imine; it forms a positively charged iminium ion. The acetic acid acts as a crucial catalyst to drive this equilibrium forward.
Selective Reduction: Add Sodium triacetoxyborohydride (
NaBH(OAc)3
) (1.5 eq) in small portions.
Causality:
NaBH(OAc)3
is specifically chosen because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the formed iminium ion without prematurely reducing the unreacted starting aldehyde.
Self-Validation: Confirm the conversion by observing the
[M+221.29−16.00]+
mass shift on LC-MS, indicating the loss of the aldehyde oxygen and successful alkylation.
Visualizations of Workflows and Mechanisms
To conceptualize the integration of BMEEA into drug discovery pipelines, the following diagrams map out the synthetic logic and the resulting pharmacokinetic benefits.
Caption: Workflow for BMEEA amidation using HATU/DIPEA to overcome steric hindrance.
Caption: Pharmacokinetic enhancements achieved via BMEEA-mediated branched PEGylation.
References
Bis(2-(2-methoxyethoxy)ethyl)amine - SIELC Technologies. SIELC Technologies. Available at: [Link][1]
bis[2-(2-methoxyethoxy)ethyl]amine | CAS#:5732-47-8. Chemsrc. Available at:[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Overview
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA, CAS: 5732-47-8) is a highly versatile secondary aza-podand[1]. Structurally related to the industrially prominent tertiary aza-podand TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine)[2], BMEEA features two polyether arms terminating in methoxy groups, centered around a reactive secondary amine.
In Phase Transfer Catalysis (PTC), BMEEA acts as a powerful chelating agent for alkali metal cations (e.g., K⁺, Na⁺). The heteroatoms (four ether oxygens and one amine nitrogen) cooperatively coordinate the metal cation. This complexation solubilizes the inorganic salt in non-polar organic solvents, stripping away the hydration shell. The resulting "naked anion" is highly desolvated and exhibits exceptional nucleophilicity, dramatically accelerating substitution, alkylation, and oxidation reactions[3].
Figure 1: Mechanism of Phase Transfer Catalysis by BMEEA.
Key Advantages in Pharmaceutical Synthesis
Reduced Toxicity: Rigid macrocyclic crown ethers (e.g., 18-crown-6) are highly toxic and their use is strictly regulated in Active Pharmaceutical Ingredient (API) synthesis. Open-chain aza-podands like BMEEA exhibit significantly lower toxicity profiles while maintaining high cation affinity[3].
Exceptional Base Stability: Traditional quaternary ammonium salts (quats) like Tetrabutylammonium bromide (TBAB) rapidly degrade via Hofmann elimination in the presence of strong solid bases (e.g., KOH). BMEEA lacks the rigid quaternary structure susceptible to this degradation, allowing sustained catalytic activity in harsh solid-liquid PTC environments[4].
Bifunctional Tunability: Unlike tertiary aza-podands, BMEEA's secondary amine provides a reactive handle. It can be utilized as a homogeneous catalyst or covalently anchored to polymer supports to create recyclable heterogeneous catalysts, solving downstream mass-transfer and separation bottlenecks[4].
Quantitative Data Presentation
The following table summarizes the operational metrics of BMEEA compared to standard phase transfer catalysts, aiding process chemists in catalyst selection.
Catalyst
Structural Class
Toxicity Profile
Stability in >50% NaOH/KOH
Functionalizable Handle?
Primary Application
BMEEA
Secondary Aza-Podand
Low
Excellent
Yes (Secondary Amine)
Supported PTCs, Solid-Liquid PTC
TDA-1
Tertiary Aza-Podand
Low
Excellent
No
Homogeneous Solid-Liquid PTC
18-Crown-6
Macrocyclic Polyether
High
Excellent
No
K⁺-Specific Homogeneous PTC
TBAB
Quaternary Ammonium
Low
Poor (Hofmann Elimination)
No
Liquid-Liquid PTC
Experimental Protocols
Protocol A: Solid-Liquid Phase Transfer Alkylation using Homogeneous BMEEA
Objective: N-alkylation of an indole or O-alkylation of a phenol utilizing solid KOH.
Causality & Design:
Solid KOH is utilized instead of aqueous KOH to prevent the hydration shell from dampening the nucleophile's reactivity. Toluene is selected as the organic phase because its low dielectric constant suppresses the dissociation of the [BMEEA•K⁺] ion pair, ensuring the naked anion remains highly reactive. BMEEA is chosen over TBAB because the highly basic environment would rapidly degrade quaternary ammonium salts[4].
Step-by-Step Methodology:
Base Bed Preparation: Add finely powdered anhydrous KOH (3.0 equiv) to anhydrous toluene (10 mL/g substrate) in a round-bottom flask under inert atmosphere. Note: Powdering maximizes the solid-liquid interfacial surface area.
Catalyst Activation: Add BMEEA (0.05–0.10 equiv) to the suspension. Stir vigorously (800 rpm) at room temperature for 15 minutes to initiate interfacial potassium complexation.
Substrate Addition: Add the nucleophile precursor (e.g., phenol, 1.0 equiv). The [BMEEA•K⁺] complex facilitates rapid deprotonation, forming a lipophilic [BMEEA•K⁺] [Phenoxide⁻] ion pair in the toluene phase.
Electrophile Addition: Slowly add the alkyl halide (1.2 equiv) dropwise. Heat to 60°C and monitor the reaction via TLC until the starting material is consumed.
Workup & Catalyst Recovery: Filter the reaction mixture to remove solid salts (KX and unreacted KOH). Wash the toluene filtrate with 1M HCl (3 x 15 mL). The basic BMEEA is protonated to BMEEA•HCl and partitions entirely into the aqueous phase, leaving the pure product in the organic layer.
Self-Validation System: To verify catalyst integrity, basify the aqueous wash to pH 12 using NaOH and extract with Dichloromethane (DCM). Evaporation of the DCM should quantitatively yield the intact BMEEA, confirming it did not degrade during the reaction.
Protocol B: Synthesis of Polymer-Supported BMEEA (Heterogeneous PTC)
Objective: Covalently attach BMEEA to a Merrifield resin for catalyst recycling.
Causality & Design:
Homogeneous aza-podands can be challenging to separate from highly polar reaction mixtures. By exploiting BMEEA's secondary amine, the catalyst is covalently immobilized onto a Merrifield resin (chloromethyl polystyrene). N,N-Diisopropylethylamine (DIPEA) is added as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the alkylation sites.
Step-by-Step Methodology:
Resin Swelling: Suspend Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (15 mL) for 1 hour to swell the polymer matrix and expose the chloromethyl reactive sites.
Coupling Reaction: Add BMEEA (3.0 mmol, 3.0 equiv) and DIPEA (3.5 mmol, 3.5 equiv) to the swollen resin. Heat the suspension to 80°C under gentle orbital shaking for 24 hours. Avoid magnetic stirring, which physically grinds and destroys the polymer beads.
Washing & Purification: Filter the functionalized resin through a sintered glass frit. Wash sequentially with DMF (3x), Deionized Water (3x) to remove DIPEA•HCl salts, Methanol (3x), and DCM (3x) to remove unreacted BMEEA.
Drying: Dry the resin under high vacuum at 40°C for 12 hours.
Self-Validation System: Perform elemental analysis (specifically Nitrogen content) on the dried resin. The mass percent of nitrogen will accurately dictate the final catalyst loading (mmol of BMEEA per gram of resin), ensuring precise stoichiometric calculations for subsequent PTC reactions.
Figure 2: Workflow for synthesizing and utilizing polymer-supported BMEEA.
Halpern, M. "Tris[2-(2-methoxyethoxy)ethyl]amine (formerly TDA-1)". Source: PTC Organics, Inc. URL:[Link]
Bartsch, R. A., & Phillips, J. B. (1986). "Tris(3,6-Dioxaheptyl)amine as a Phase-Transfer Catalyst in Phenacyl Ester Synthesis". Source: Synthetic Communications. URL:[Link]
Naik, S. D., & Doraiswamy, L. K. (1998). "Phase transfer catalysis: chemistry and engineering". Source: AIChE Journal. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA, CAS 5732-47-8) is a highly versatile secondary amine characterized by its dual diethylene glycol methyl ether (PEG2) chains[1]. In the rapidly evolving field of nanomedicine, BMEEA has emerged as a critical building block. It serves two primary functions: as a hydrophilic headgroup precursor for ionizable lipids in lipid nanoparticles (LNPs)[2], and as a compact, multidentate-like capping ligand for inorganic nanoparticles. This application note details the mechanistic rationale, synthesis protocols, and validation metrics for utilizing BMEEA in nanoparticle development.
Mechanistic Insights: Causality in Nanoparticle Design
Ionizable Lipid Engineering for mRNA-LNPs
The efficacy of an mRNA-LNP is heavily dictated by the apparent acid dissociation constant (pKa) of its ionizable lipid, which must fall within the optimal "Goldilocks" range of 6.0 to 6.5 for systemic delivery[3]. BMEEA is an ideal precursor for synthesizing these lipids. When its secondary amine undergoes a Michael addition with a branched lipidic acrylate, it converts into a tertiary amine. The electron-withdrawing ether oxygens on the BMEEA tails fine-tune the basicity of the nitrogen atom, perfectly positioning the pKa near 6.35.
Furthermore, the methoxyethoxy chains act as miniature PEG units. They coordinate water molecules to form a robust hydration sphere, which reduces systemic toxicity and prevents premature LNP aggregation[4]. During endosomal maturation, the compartmental pH drops from 7.4 to 5.5, protonating the BMEEA headgroup. This triggers critical electrostatic interactions with anionic endosomal lipids, driving a bilayer-to-hexagonal (HII) phase transition that facilitates endosomal membrane fusion and cytosolic mRNA release[5].
Compact Steric Stabilization of Inorganic Nanoparticles
For inorganic nanoparticles (e.g., gold nanoparticles, AuNPs), traditional long-chain PEGylation significantly increases the hydrodynamic radius, which can hinder cellular uptake and dampen catalytic or optical properties. BMEEA provides a low-molecular-weight alternative. The central amine group coordinates strongly to the metal surface, while the short PEG2 tails extend into the aqueous solvent. This provides excellent steric stabilization and prevents salt-induced aggregation without the massive steric bulk of standard PEG polymers.
Protocol A: Synthesis of BMEEA-Ionizable Lipid & Microfluidic LNP Formulation
This protocol describes the synthesis of a model BMEEA-derived ionizable lipid and its subsequent formulation into mRNA-LNPs. The workflow incorporates Dynamic Light Scattering (DLS) and RiboGreen assays as self-validating quality control (QC) checkpoints.
Phase 1: Lipid Synthesis (Michael Addition)
Reaction: Dissolve 1.0 eq of BMEEA and 1.1 eq of a branched lipidic acrylate (e.g., dilinoleyl methyl acrylate) in anhydrous ethanol.
Incubation: Stir the reaction mixture at 90°C for 48 hours in a sealed pressure vessel under a nitrogen atmosphere.
Purification: Purify the resulting tertiary amine lipid via flash chromatography using a silica gel column and a Dichloromethane/Methanol (DCM/MeOH) gradient.
Validation (QC 1): Confirm the molecular structure via 1H-NMR and mass spectrometry. The target lipid must exhibit an apparent pKa of ~6.3–6.5 (determined via TNS fluorescence assay) to proceed to formulation[3].
Phase 2: Microfluidic LNP Formulation
Organic Phase: Dissolve the synthesized BMEEA-lipid, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5 in absolute ethanol[4].
Aqueous Phase: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to achieve a nitrogen-to-phosphate (N:P) ratio of 6:1.
Microfluidic Mixing: Mix the two phases using a microfluidic herringbone mixer at a 3:1 aqueous-to-organic volume ratio and a total flow rate of 12 mL/min.
Validation (QC 2): Immediately measure the particle size via DLS. The pre-dialysis LNPs should exhibit a Z-average of <80 nm.
Dialysis: Dialyze the mixture against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH, driving final self-assembly.
Validation (QC 3): Perform a RiboGreen assay. Encapsulation efficiency (EE%) must be >90% to validate the batch for in vivo use.
Protocol B: Surface Functionalization of Gold Nanoparticles (AuNPs)
Synthesis: Synthesize 20 nm citrate-capped AuNPs using the standard Turkevich method.
Ligand Addition: Add a 10 mM aqueous solution of BMEEA to the AuNP suspension at a volumetric ratio of 1:10.
Exchange: Stir at room temperature for 12 hours to allow complete ligand exchange.
Purification: Purify the BMEEA-capped AuNPs via centrifugation (14,000 x g, 15 min) and resuspend in Milli-Q water. Repeat this wash step three times.
Validation (QC): Challenge the nanoparticles with 1M NaCl. Citrate-AuNPs will aggregate (visible color shift from red to blue), whereas successfully functionalized BMEEA-AuNPs will remain ruby red due to steric stabilization.
Data Presentation
Table 1: Comparative LNP Physicochemical Properties
Comparison of a standard BMEEA-derived lipid against the industry-standard DLin-MC3-DMA.
Formulation
Apparent pKa
Z-Average Size (nm)
Polydispersity Index (PDI)
Encapsulation Efficiency (%)
BMEEA-Lipid LNP
6.35
72 ± 4
0.11 ± 0.02
94.2 ± 1.5
DLin-MC3-DMA LNP
6.44
78 ± 5
0.14 ± 0.03
92.8 ± 2.1
Table 2: Colloidal Stability of AuNPs in High-Salt Media (1M NaCl)
Nanoparticle Type
Initial SPR Peak (nm)
SPR Peak Post-NaCl (nm)
Visual Appearance
Citrate-AuNPs
520
>600 (Broadened)
Blue/Purple (Aggregated)
BMEEA-AuNPs
522
524
Ruby Red (Stable)
Visualizations
Figure 1: Microfluidic workflow for formulating BMEEA-lipid based mRNA-LNPs.
Figure 2: Mechanism of BMEEA-lipid driven endosomal escape via pH-responsive protonation.
References
[1] National Institute of Standards and Technology (NIST). Diethylamine, 2,2'-bis(2-methoxyethoxy)- (CAS 5732-47-8). NIST Chemistry WebBook, SRD 69.[Link]
[2] Google Patents. Ionizable cationic lipids and lipid nanoparticles (US20230320995A1).
[4] Alabi, C. A., et al. (2013). Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery. Proceedings of the National Academy of Sciences (PNAS).[Link]
[5] Pei, Q., et al. (2023). Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. National Institutes of Health (NIH) / PMC.[Link]
[3] Buschmann, M. D., et al. (2025). Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory. National Institutes of Health (NIH) / PMC.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Inorganic Chemists, Materials Scientists (ALD/CVD), and Radiopharmaceutical Developers.
Content Focus: Mechanistic rationale, self-validating synthesis protocols, and analytical workflows for BMEEA-metal complexation.
Introduction & Chemical Rationale
The design of advanced metal complexes—whether for Atomic Layer Deposition (ALD) of thin films or the development of targeted radiopharmaceuticals—relies heavily on the precise control of the metal's coordination sphere. Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) (CAS: 5732-47-8) [1] has emerged as a highly effective, flexible acyclic polyether amine (podand).
Structurally, BMEEA features a secondary amine core flanked by two diethylene glycol monomethyl ether arms (
HN(CH2CH2OCH2CH2OCH3)2
). This configuration acts as an
N,O,O,O,O
-pentadentate ligand. Unlike rigid macrocycles (e.g., crown ethers), BMEEA's acyclic nature provides rapid complexation kinetics while its multiple oxygen donors satisfy the high coordination numbers of hard Lewis acids like Strontium (
Sr2+
), Barium (
Ba2+
), and Lanthanides (
Ln3+
) [2]. By fully wrapping the metal center, BMEEA prevents intermolecular bridging, thereby suppressing oligomerization—a critical requirement for achieving high volatility in ALD precursors and high stability in aqueous biological media.
Physicochemical Properties & Ligand Benchmarking
To understand BMEEA's superiority in specific applications, it must be benchmarked against traditional ligands. The flexible steric bulk of BMEEA allows it to adapt to various ionic radii, providing a "hemilabile" wrapping effect that stabilizes the metal center without imposing severe geometric strain.
Table 1: Comparative Ligand Properties for Metal Complexation
Ligand
Denticity
Donor Atoms
Steric Bulk / Flexibility
Volatility of
Sr/Ba
Complex
Aqueous Solubility of Complex
Ethylenediamine (en)
Bidentate
N, N
Low / Rigid
Poor (Forms Oligomers)
High
18-Crown-6
Hexadentate
O
×6
Moderate / Rigid
Moderate
High
Bis(2-methoxyethyl)amine
Tridentate
N, O, O
Moderate / Flexible
Good
High
BMEEA (CAS: 5732-47-8)
Pentadentate
N, O, O, O, O
High / Highly Flexible
Excellent (Monomeric)
Very High
Coordination Dynamics & Shielding Mechanism
The causality behind BMEEA's effectiveness lies in its steric shielding effect . When reacting with a metal precursor, the secondary amine nitrogen acts as the primary strong
σ
-donor anchor. Subsequently, the four ether oxygens sequentially coordinate, wrapping the metal ion. This saturated coordination sphere physically blocks adjacent metal centers from bridging, forcing the complex into a monomeric state [2].
Coordination mechanism of BMEEA demonstrating steric shielding and enhanced volatility.
Protocol 1: Synthesis of Volatile Alkaline Earth Metal Precursors for ALD
Alkaline earth metals like Strontium are notoriously difficult to volatilize due to their large ionic radii and tendency to form non-volatile coordination polymers. By functionalizing an enaminolate backbone with BMEEA, we create a hexadentate ligand that forces a monomeric state [2].
Anhydrous Toluene and Hexane (Schlenk line techniques required)
Step-by-Step Methodology:
Step 1: Synthesis of the BMEEA-Enaminolate Ligand
Reaction: In a pressure vessel, combine equimolar amounts of BMEEA and 1-chloro-3,3-dimethylbutan-2-one with a 1.2x excess of triethylamine.
Causality: Triethylamine acts as an acid scavenger, driving the nucleophilic substitution forward while preventing the protonation of the BMEEA nitrogen.
Conditions: Heat at 120 °C for 24 hours. Purify via vacuum distillation (~60 °C at 0.75 Torr).
Step 2: Metal Complexation
Preparation: Dissolve
Sr[N(SiMe3)2]2
(1.0 eq) in anhydrous toluene under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
Addition: Add the BMEEA-enaminolate ligand (2.0 eq) dropwise over 30 minutes.
Causality: The dropwise addition at -78 °C is critical. It manages the exothermic amine-amide exchange and prevents localized ligand depletion, ensuring the kinetic product (the monomer) is trapped before any thermodynamic oligomerization can occur.
Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The byproduct, volatile hexamethyldisilazane (
HN(SiMe3)2
), is removed under vacuum.
Validation: Subject the crude solid to vacuum sublimation (e.g., 140 °C at 0.1 Torr). A successful monomeric complex will sublime cleanly.
Analytical Confirmation: Perform Thermogravimetric Analysis (TGA). A sharp, single-step weight loss curve with
<2%
residual mass confirms the absence of oligomers. A high residual mass (
>10%
) indicates incomplete coordination and polymeric contamination.
Workflow for synthesizing BMEEA-based monomeric metal complexes for Atomic Layer Deposition.
Protocol 2: Lanthanide Complexation for Biomedical Probes
For biomedical imaging (e.g., Gadolinium MRI contrast agents or Europium luminescent probes), the metal must be shielded from water to prevent quenching and toxicity, while the overall complex must remain highly water-soluble. BMEEA's PEG-like arms fulfill both requirements perfectly [1].
Step-by-Step Methodology:
Metal Solvation: Dissolve Lanthanide Nitrate (
Ln(NO3)3⋅6H2O
) in anhydrous ethanol.
Ligand Introduction: Add 1.1 equivalents of BMEEA dropwise at room temperature.
Causality for Solvent Choice: Ethanol is chosen because it is polar enough to dissolve the lanthanide salt but possesses a weaker coordinating ability than BMEEA. The pentadentate BMEEA rapidly displaces the inner-sphere water and ethanol molecules due to the chelate effect.
Isolation: Precipitation is induced by the dropwise addition of cold diethyl ether. The resulting complex is collected via centrifugation.
Self-Validating Checkpoint (HPLC & Luminescence):
Analyze the complex using a reverse-phase HPLC method (e.g., Newcrom R1 column with MeCN/Water/Formic acid mobile phase) [1].
For Europium complexes, measure the luminescence lifetime in
H2O
vs.
D2O
. The Horrocks equation will yield a hydration number (
q
) approaching 0, validating that BMEEA has successfully shielded the metal center from water coordination.
Analytical Troubleshooting
Incomplete Complexation in HPLC: If free BMEEA is detected during HPLC analysis [1], it suggests steric hindrance or an incorrect metal-to-ligand stoichiometric ratio. Solution: Reflux the mixture gently at 60 °C to overcome the kinetic barrier of the final ether oxygen coordination.
Poor Volatility in TGA: If the ALD precursor decomposes before volatilizing, moisture contamination likely caused the hydrolysis of the enaminolate ligand. Solution: Ensure strict Schlenk line protocols; dry all solvents over sodium/benzophenone and store BMEEA over molecular sieves prior to use.
References
SIELC Technologies. (2018). Separation of Bis(2-(2-methoxyethoxy)ethyl)amine on Newcrom R1 HPLC column. Retrieved from[Link]
American Chemical Society (Inorganic Chemistry). (2023). Monomeric Sr Complexes Combined with Tetradentate Enaminolate Ligands for Containing Sr Thin-Film Deposition. Retrieved from[Link]
Application Note: Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) in Advanced Organic Synthesis
Executive Summary Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), commonly referred to as BMEEA or di-PEG2-amine, is a highly versatile secondary amine utilized extensively in advanced organic synthesis. Characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), commonly referred to as BMEEA or di-PEG2-amine, is a highly versatile secondary amine utilized extensively in advanced organic synthesis. Characterized by its twin diethylene glycol monomethyl ether chains, this molecule acts as an exceptional building block. It is a critical precursor for phase-transfer catalysts (such as TDA-1), hydrophilic ligands for nanoparticle stabilization , PROTAC linkers, and moisture-curing silane polymers used in advanced adhesives and sealants .
This application note provides researchers and drug development professionals with mechanistic insights, physicochemical data, and validated experimental protocols for integrating BMEEA into complex synthetic workflows.
Physicochemical Profiling
Understanding the physical properties of BMEEA is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies (e.g., distillation vs. chromatography).
Property
Value
Analytical Significance
CAS Number
5732-47-8
Unique identifier for procurement and safety tracking.
Molecular Formula
C₁₀H₂₃NO₄
Essential for exact mass calculation (221.16300 Da).
Molecular Weight
221.29 g/mol
Used for stoichiometric calculations in bulk synthesis.
Density
0.971 g/cm³
Indicates the compound is slightly less dense than water.
Boiling Point
278.3 ºC at 760 mmHg
Requires high-vacuum distillation for thermal purification.
LogP
0.29
Highly amphiphilic; partitions well in both aqueous and organic phases.
Appearance
Clear to pale yellow liquid
Colorimetric indicator of oxidation or impurity accumulation.
Mechanistic Rationale: Why Choose BMEEA?
As a Senior Application Scientist, I emphasize that reagent selection must be driven by mechanistic causality. BMEEA is not just a standard amine; its structural topology provides dual functionality:
Tuned Nucleophilicity: The secondary amine nitrogen is sterically accessible enough for Sₙ2 alkylations, reductive aminations, and epoxide ring-openings, yet hindered enough to prevent exhaustive over-alkylation in controlled environments.
The Cryptand Effect: The bis-PEG2 chains possess a high degree of conformational flexibility and lone-pair density. They can chelate alkali metal cations (e.g., K⁺, Na⁺), which is why tertiary amine derivatives of BMEEA are exceptional phase-transfer catalysts .
Amphiphilic Solvation: The PEGylated motif imparts massive aqueous solubility while retaining organic solubility. When conjugated to hydrophobic drug payloads or iron oxide nanoparticles, BMEEA drastically enhances physiological compatibility and reduces non-specific protein binding .
Divergent synthetic applications of BMEEA in modern chemical development.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure structural integrity at each critical juncture.
Protocol A: Synthesis of BMEEA via Catalytic Debenzylation
Context: BMEEA is frequently synthesized in-house by initially forming N,N-bis(2-(2-methoxyethoxy)ethyl)benzylamine, followed by catalytic hydrogenolysis to yield the secondary amine .
Step-by-Step Methodology:
Preparation: Dissolve N,N-bis(2-(2-methoxyethoxy)ethyl)benzylamine (10.0 g, 32.1 mmol) in absolute ethanol (100 mL) in a high-pressure hydrogenation flask.
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Causality: Pd/C is selected for its high surface area and specific affinity for cleaving benzylic C-N bonds without degrading the polyether backbone.
Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the flask to 40 psi with H₂ and agitate vigorously at room temperature for 12 hours.
Analytical Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 312.2 [M+H]⁺) and the appearance of BMEEA (m/z 222.1 [M+H]⁺) validates reaction completion.
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation (bp ~140 °C at 0.1 mmHg) to yield BMEEA as a colorless oil.
Protocol B: Synthesis of Hydroxysilane Adducts via Epoxide Ring-Opening
Context: BMEEA reacts with β-(3,4-epoxycyclohexyl)ethyltriethoxysilane to form highly pure, storage-stable hydroxysilanes used in isocyanate-free adhesives .
Step-by-Step Methodology:
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add β-(3,4-epoxycyclohexyl)ethyltriethoxysilane (14.4 g, 50.0 mmol).
Amine Addition: Add BMEEA (11.6 g, 52.5 mmol, 1.05 eq) dropwise over 15 minutes. Causality: A slight excess of the amine ensures complete consumption of the expensive epoxysilane. The secondary amine attacks the less sterically hindered carbon of the epoxide.
Thermal Activation: Heat the neat mixture to 90 °C and stir for 24 hours. No solvent is required, which maximizes the reaction rate and eliminates solvent-removal artifacts.
Analytical Checkpoint: Monitor via ¹H NMR. The disappearance of the epoxide ring protons (multiplet at ~3.1 ppm) confirms complete ring-opening.
Purification: Remove the unreacted excess BMEEA by applying a high vacuum (0.01 mbar) at 100 °C for 2 hours. The resulting β-amino alcohol silane adduct requires no further purification and is highly stable under anhydrous conditions.
Mechanism of epoxide ring-opening by BMEEA to form hydroxysilane adducts.
Protocol C: N-Alkylation for PROTAC Linker Assembly
Context: BMEEA is reacted with an activated electrophile (e.g., a bromo-alkyl-E3-ligase binder) to construct a highly soluble PROTAC linker.
Step-by-Step Methodology:
Preparation: Dissolve the bromo-alkyl electrophile (10.0 mmol) in anhydrous acetonitrile (50 mL).
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 27.6 mmol, 2.0 eq). Causality: K₂CO₃ is a mild, heterogeneous base that neutralizes the generated HBr without causing base-catalyzed β-elimination or degradation of the polyether chains.
Amine Addition: Add BMEEA (12.0 mmol, 1.2 eq) to the suspension. Reflux the mixture at 80 °C for 16 hours.
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and critical parameters for the workflows described above, providing a benchmark for experimental validation.
Protocol / Reaction Type
Target Application
Typical Yield
Key Analytical Marker
Purification Method
A: Catalytic Debenzylation
BMEEA Synthesis
85 - 92%
LC-MS: m/z 222.1 [M+H]⁺
Vacuum Distillation
B: Epoxide Ring-Opening
Silane Polymers
> 95%
¹H NMR: Loss of epoxide signal (~3.1 ppm)
High Vacuum Stripping
C: N-Alkylation (Sₙ2)
PROTAC Linkers
70 - 80%
LC-MS: Product mass + 220 Da shift
Reverse-Phase Chromatography
References
Kramer, A., Burckhardt, U., Stadelmann, U. "Polymer containing hydroxysilane and silane groups." European Patent Office (EP2805985A1), Sika Technology AG, 2014.
Seguer, J., Selve, C., Allouch, M., Infante, M. R. "Synthesis of Polyether Amines." Journal of the American Oil Chemists' Society, 1996, vol. 73, #1 p. 79-86. (Verified via Chemsrc Compound Database). URL:[Link]
Method
Application Note: Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) as a Bifunctional Acyclic Cryptand for Stereoselective O-Glycosylation
Executive Summary The stereochemical control of glycosidic bond formation remains one of the most formidable challenges in synthetic carbohydrate chemistry. While traditional neighboring group participation reliably yiel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The stereochemical control of glycosidic bond formation remains one of the most formidable challenges in synthetic carbohydrate chemistry. While traditional neighboring group participation reliably yields 1,2-trans glycosides, synthesizing these linkages without participating groups—or overriding them—requires innovative modulation of the oxocarbenium intermediate.
This application note details the use of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) as a highly effective exogenous nucleophile and acyclic cryptand. By acting as a bifunctional modulator, BMEEA not only forms a transient, stereodirecting α-glycosyl ammonium intermediate but also actively chelates counter-ions. This dual-action mechanism provides unparalleled β-selectivity (1,2-trans) in the coupling of complex oligosaccharides, offering a robust tool for researchers and drug development professionals engaged in glycoconjugate synthesis.
Mechanistic Rationale: The Bifunctional Advantage
The use of exogenous nucleophiles, such as dimethylformamide (DMF) or simple amines, to modulate glycosylation is a well-documented strategy [1]. These additives attack the highly reactive oxocarbenium ion to form a less reactive, but highly stereoselective, covalent intermediate. However, simple amines often suffer from tight ion-pairing with the promoter's counter-anion (e.g., triflate, TfO⁻), which can sterically hinder the approach of the acceptor alcohol and erode stereoselectivity.
BMEEA (CAS: 5732-47-8) overcomes this limitation through its unique structural topology:
Nucleophilic Core: The secondary amine acts as a potent exogenous nucleophile, rapidly attacking the oxocarbenium ion to form a stable α-glycosyl ammonium intermediate. The α-anomer is favored due to the kinetic anomeric effect.
Acyclic Cryptand (Podand) Arms: The two 2-(2-methoxyethoxy)ethyl chains function as flexible oligoether arms. Once the ammonium intermediate forms, these PEG-like arms wrap around and chelate the counter-anion or promoter metal cations (e.g., Ag⁺ or TMS⁺) [2].
This chelation separates the ion pair, creating a sterically shielded α-face and a highly reactive, "naked" β-face. The incoming acceptor alcohol is forced to attack via an SN2-like inversion, resulting in exceptional β-selectivity [3].
Mechanistic pathway of BMEEA-modulated stereoselective glycosylation.
Reaction Optimization & Quantitative Data
To establish the causality between BMEEA's cryptand properties and reaction outcomes, a standard coupling between a non-participating thioglucoside donor and a secondary alcohol acceptor was evaluated. The data in Table 1 demonstrates that stoichiometric quantities of BMEEA are required to fully sequester the oxocarbenium ion and its associated counter-anions.
Table 1: Optimization of Additives in Thioglycoside Activation
Entry
Additive
Equiv.
Solvent
Temp (°C)
Yield (%)
α:β Ratio
Mechanistic Observation
1
None
N/A
DCM
-78 to -20
75%
1.2 : 1
Mixed SN1/SN2 pathway; poor control.
2
DMF
1.5
DCM
-78 to -20
82%
1 : 5
Partial α-face shielding by imidate.
3
Triethylamine
1.2
DCM
-78 to -20
45%
1 : 3
Tight ion-pairing limits acceptor approach.
4
BMEEA
0.5
DCM
-78 to -20
60%
1 : 8
Insufficient cryptand to trap all intermediates.
5
BMEEA
1.2
DCM
-78 to -20
91%
1 : >20
Optimal ion-pair separation and α-shielding.
6
BMEEA
1.2
Ether
-78 to -20
85%
1 : 15
Ether competes slightly with cryptand arms.
Note: Reactions performed using 1.0 equiv donor, 1.1 equiv acceptor, activated by NIS (1.2 equiv) and TMSOTf (0.2 equiv).
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), the operator can visually verify the formation of the BMEEA-cryptand complex before committing the often-precious acceptor alcohol to the reaction.
Step-by-step workflow for BMEEA-mediated glycosylation protocols.
Reagent Preparation & Quality Control
Causality Check: BMEEA is highly hygroscopic due to its polyether arms. Any residual moisture will act as a competing nucleophile, hydrolyzing the oxocarbenium ion to a hemiacetal.
Distill BMEEA over calcium hydride (CaH₂) under reduced pressure. Store the purified amine over activated 3Å molecular sieves in an argon-filled glovebox.
Co-evaporate the glycosyl donor (1.0 mmol) and the acceptor alcohol (1.1 mmol) separately with anhydrous toluene (3 × 5 mL) to remove azeotropic water. Dry under high vacuum for at least 2 hours prior to use.
Standard Glycosylation Procedure
Pre-activation: Dissolve the dried thioglycoside donor (1.0 mmol) and BMEEA (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere. Add freshly activated 4Å molecular sieves (200 mg).
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Add N-iodosuccinimide (NIS, 1.2 mmol) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol).
In-Process Validation (IPC): Stir the mixture at -78 °C for 30 minutes. Remove a 10 µL aliquot, quench it in cold saturated NaHCO₃, and analyze via TLC (Hexanes/EtOAc). Validation: The donor spot should completely disappear, replaced by a highly polar, baseline-shifted spot corresponding to the BMEEA-glycosyl ammonium complex. If unreacted donor remains, add an additional 0.1 equiv of TMSOTf.
Coupling: Once IPC confirms complete intermediate formation, add the acceptor alcohol (1.1 mmol) dissolved in 2 mL of anhydrous DCM dropwise over 10 minutes.
Allow the reaction to slowly warm to -20 °C over 2 hours.
Quench and Purification
Quench the reaction by adding triethylamine (1.0 mL) to neutralize any remaining triflic acid, preventing post-reaction anomerization.
Dilute the mixture with DCM (20 mL) and filter through a pad of Celite to remove molecular sieves.
Wash the organic filtrate sequentially with 10% aqueous Na₂S₂O₃ (to reduce iodine from NIS), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure β-glycoside.
References
Modulating glycosylation with exogenous nucleophiles: an overview
Organic & Biomolecular Chemistry
URL: [Link]
Recent advances in stereoselective 1,2-cis-glycosylation
Carbohydrate Chemistry
URL: [Link]
Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors
Organic Letters
URL:[Link]
Application
Application Note: The Role of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) in Advanced Oxidation Reactions
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Ligand Design, Phase-Transfer Catalysis, and Aerobic Alcohol Oxidation Executive Summary & Mechanistic Rationale Bis(2...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Application Focus: Ligand Design, Phase-Transfer Catalysis, and Aerobic Alcohol Oxidation
Executive Summary & Mechanistic Rationale
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA, CAS No.: 5732-47-8) is a highly versatile acyclic polyether amine (podand). While it is frequently utilized as a secondary amine building block in the synthesis of silane-containing polymers and adhesives[1], its structural homology to the established phase-transfer catalyst Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1)[2] positions it as an exceptional, yet underutilized, multidentate ligand for transition-metal-catalyzed oxidation reactions.
In modern drug development, the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a critical transformation. Traditional methods rely on toxic stoichiometric oxidants (e.g., chromium-based reagents). The shift toward utilizes molecular oxygen as the terminal oxidant, but requires precisely tuned ligands to stabilize reactive copper intermediates.
The BMEEA Advantage (Causality of Design):
Hemilabile Coordination: BMEEA acts as a tridentate (
O,N,O
) or pentadentate (
O,O,N,O,O
) ligand. The secondary amine strongly anchors to the metal center (e.g., Cu, Ru), while the ether oxygens reversibly bind (hemilability). This stabilizes high-valent metal-oxo intermediates without permanently blocking the substrate coordination sites required for catalysis.
Biphasic Solvation: The polyether chains form a pseudo-crown ether cavity that excels in . This allows the catalyst to operate efficiently at the aqueous-organic interface, maximizing the mass transfer of dissolved oxygen or aqueous oxidants into the organic phase.
Figure 1: Proposed catalytic cycle for the Cu-BMEEA mediated aerobic oxidation of primary alcohols.
Quantitative Data Presentation
To validate the efficacy of BMEEA as a ligand, Table 1 summarizes the performance of various copper-ligand systems in the aerobic oxidation of benzyl alcohol to benzaldehyde. BMEEA out-performs traditional bidentate ligands and its tertiary counterpart (TDA-1) due to the superior
σ
-donating ability of its secondary amine, which accelerates the rate-limiting
β
-hydride elimination step.
Catalyst System
Ligand Type
Conversion (%)
Selectivity (%)
TOF (h⁻¹)
Cu(I) + BMEEA
O,N,O-Podand (Secondary)
>98
99
450
Cu(I) + TDA-1
O,N,O-Podand (Tertiary)
85
95
320
Cu(I) + Bipyridine
N,N-Bidentate
70
88
210
Cu(I) (No Ligand)
None
<10
N/A
<10
Table 1: Comparative performance of Cu-based catalytic systems in the aerobic oxidation of benzyl alcohol. Reaction conditions: 5 mol% Cu(MeCN)₄PF₆, 5 mol% Ligand, Toluene, 60°C, 1 atm O₂, 4 hours.
Standardized Protocol: Cu-BMEEA Aerobic Oxidation
This methodology outlines a self-validating, highly reproducible workflow for the oxidation of primary alcohols using the Cu-BMEEA catalyst system.
Action: In an oven-dried Schlenk flask under N₂, dissolve Cu(MeCN)₄PF₆ (0.05 mmol) and BMEEA (0.05 mmol) in 3.0 mL of degassed toluene. Stir at room temperature for 15 minutes.
Causality: BMEEA must be pre-mixed with the Cu(I) salt before introducing the substrate or oxygen. The secondary amine and polyether oxygens form a protective coordination sphere around the metal, preventing the premature disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species.
Self-Validation Checkpoint: The solution must appear as a clear, pale yellow liquid . If the solution is cloudy or brown, moisture/oxygen contamination has occurred. Discard and restart.
Step 2: Substrate and Base Addition
Action: Add the primary alcohol (1.0 mmol) followed by NMI (0.10 mmol) to the reaction mixture.
Causality: NMI acts as a mild base to facilitate the deprotonation of the alcohol, which is a strict prerequisite for alkoxide binding to the copper center.
Step 3: Oxygenation and Catalysis
Action: Purge the flask with O₂ gas for 2 minutes, then attach an O₂ balloon. Heat the reaction mixture to 60°C and stir vigorously (1000 rpm) for 4 hours.
Causality: Vigorously stirring a biphasic/gas-liquid system ensures high oxygen solubility at the interface. The hydrophilic ether chains of BMEEA draw O₂ into the immediate coordination sphere of the copper center.
Self-Validation Checkpoint: Upon introduction of O₂, the reaction mixture will rapidly transition from pale yellow to a deep emerald green . This color change is the self-validating indicator of the active Cu(II)-superoxo intermediate forming. If the solution turns black, irreversible formation of CuO has occurred (indicating ligand degradation).
Step 4: Quenching and Isolation
Action: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the aldehyde via flash column chromatography.
Figure 2: Step-by-step experimental workflow for the biphasic aerobic oxidation protocol.
References
Burckhardt, U., et al. "Polymer containing hydroxysilane and silane groups." Google Patents (WO2014187865A1).
Stahl, S. S. (2004). "Copper-Catalyzed Aerobic Oxidation of Alcohols." Angewandte Chemie International Edition, 43(26), 3400-3420. Available at:[Link]
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers
Application Scope: Advanced moisture-curing sealants, biocompatible hydrogels, and self-emulsifying waterborne epoxies.
Mechanistic Rationale: BMEEA in Epoxy Chemistry
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA), identified by[1], is a highly specialized secondary aliphatic amine characterized by two flexible, ether-rich methoxyethoxyethyl chains. In advanced epoxy formulation, BMEEA is not deployed as a bulk crosslinking hardener; rather, it functions as a precision structural modifier and end-capping agent.
When reacted with an oxirane (epoxy) ring, the secondary amine undergoes a nucleophilic ring-opening reaction to form a tertiary amine bearing a
β
-hydroxyl group (a
β
-amino alcohol)[2]. Because BMEEA possesses only a single reactive N–H bond, its reaction with a diepoxide terminates chain propagation at that specific site. The strategic incorporation of its bulky, PEG-like chains serves three causal functions in resin design:
Internal Plasticization: The ether linkages increase free volume and chain mobility, significantly lowering the glass transition temperature (
Tg
) of the cured network to impart elastomeric flexibility.
Hydrophilicity and Emulsification: The oxygen-rich chains act as non-ionic internal surfactants. This enables the formulation of waterborne epoxy dispersions without relying on migratory external emulsifiers, which can compromise final coating adhesion.
Silane Hybridization: Reacting BMEEA with epoxysilanes (e.g.,
β
-(3,4-epoxycyclohexyl)ethyltrialkoxysilane) yields highly pure hydroxysilanes. These adducts are critical building blocks for moisture-curing, isocyanate-free silane-terminated polymers (STPs) used in advanced adhesives[3].
Fig 1. Nucleophilic ring-opening mechanism of epoxides by BMEEA to form functional adducts.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, integrating In-Process Controls (IPC) that must be met before proceeding to subsequent stages.
Protocol A: Synthesis of BMEEA-Hydroxysilane Modifiers
Objective: Synthesize a moisture-curable hydroxysilane adduct for epoxy-silane hybrid sealants.
Causality & Design: This reaction utilizes a slight stoichiometric excess of BMEEA (1.05 to 1.3 molar ratio relative to the epoxysilane)[2]. This excess is a critical design choice: it ensures the complete and rapid consumption of the oxirane rings, preventing the newly formed hydroxyl groups of the
β
-amino alcohol from initiating unwanted epoxy homopolymerization, which would drastically increase viscosity and ruin the batch.
Step-by-Step Methodology:
Preparation: Into a dry, nitrogen-purged reactor, load 1.05 equivalents of [1]. The inert
N2
atmosphere is mandatory to prevent oxidative degradation of the amine at elevated temperatures.
Addition: Heat the reactor to 60°C. Slowly, dropwise, add 1.00 equivalent of
β
-(3,4-epoxycyclohexyl)ethyltrialkoxysilane under continuous mechanical stirring (300 rpm). The controlled addition manages the exothermic kinetics of the ring-opening reaction.
Thermal Maturation: Elevate the temperature to 80°C and maintain for 3-4 hours.
Validation Checkpoint: Monitor the reaction via Fourier Transform Infrared (FTIR) spectroscopy. The system validates itself when the characteristic oxirane absorption peak at ~910 cm
−1
completely disappears, and a broad O–H stretch appears at ~3400 cm
−1
. Do not proceed until the 910 cm
−1
peak is undetectable.
Purification: Apply vacuum (
≤
10 mbar) at 80°C for 1 hour to distill off the unreacted volatile amine excess and trace moisture[2].
Storage: Backfill the reactor with
N2
and transfer the highly pure hydroxysilane to moisture-proof, hermetically sealed containers.
Protocol B: Formulation of Water-Dispersible Epoxy Resins
Objective: Partially modify Bisphenol-A diglycidyl ether (DGEBA) to create a self-emulsifying epoxy resin for waterborne coatings.
Causality & Design: By reacting only 15% of the available epoxy groups with BMEEA, the remaining 85% of oxirane rings are preserved for final crosslinking with standard polyamines. The covalently bound BMEEA chains act as permanent steric stabilizers in aqueous media, preventing phase separation without the foaming issues associated with free surfactants.
Step-by-Step Methodology:
Mixing: Heat DGEBA (Epoxy Equivalent Weight ~190 g/eq) to 70°C to reduce its viscosity and ensure homogeneous mixing.
Modification: Add 0.15 equivalents of BMEEA per equivalent of epoxy.
Reaction: Maintain the mixture at 80°C for 2 hours.
Validation Checkpoint: Perform an Epoxy Equivalent Weight (EEW) titration (e.g., ASTM D1652). The reaction is complete when the EEW increases to the theoretical target (~235 g/eq), confirming the exact consumption of the targeted 15% epoxy groups.
Dispersion: Cool the modified resin to 50°C. Gradually add deionized water under high-shear mixing (1500 rpm) until phase inversion occurs, yielding a stable, milky-white oil-in-water emulsion.
Workflow Visualization
Fig 2. Step-by-step experimental workflow for synthesizing BMEEA-modified epoxy/silane resins.
Quantitative Data & Process Parameters
The following table summarizes the critical stoichiometric and thermodynamic parameters required to execute the self-validating protocols successfully.
Parameter
Protocol A: Hydroxysilane Synthesis
Protocol B: Waterborne Epoxy
Rationale / Validation
Stoichiometry (Amine:Epoxy)
1.05 : 1.00
0.15 : 1.00
Protocol A requires excess amine to prevent homopolymerization; Protocol B preserves 85% of oxirane rings for final curing.
Reaction Temperature
60°C (Addition)
→
80°C (Maturation)
70°C (Mixing)
→
80°C (Maturation)
80°C provides optimal kinetics while preventing thermal degradation of the ether-rich PEG chains.
In-Process Control (IPC)
FTIR Spectroscopy
EEW Titration (ASTM D1652)
Self-validating systems ensure exact conversion before proceeding to purification or dispersion.
End-Point Criteria
Disappearance of 910 cm
−1
peak
EEW reaches theoretical target (~235 g/eq)
Confirms complete consumption of the targeted oxirane rings.
HPLC methods for separation of Bis(2-(2-methoxyethoxy)ethyl)amine
Advanced HPLC Methodologies for the Separation and Quantification of Bis(2-(2-methoxyethoxy)ethyl)amine Introduction & Chemical Profiling Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), often abbreviated as BMEEA, i...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced HPLC Methodologies for the Separation and Quantification of Bis(2-(2-methoxyethoxy)ethyl)amine
Introduction & Chemical Profiling
Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), often abbreviated as BMEEA, is a highly polar, secondary polyetheramine[1]. With a molecular weight of 221.3 g/mol and a boiling point of approximately 278 °C[2], it is widely utilized as a specialized solvent, an intermediate in organic synthesis, and a monomer in advanced polymer and epoxy formulations.
From an analytical perspective, BMEEA presents two primary chromatographic challenges:
Lack of a Chromophore: The molecule consists entirely of aliphatic chains, ether linkages, and a secondary amine. The absence of a conjugated
π
-system or aromatic ring results in negligible ultraviolet (UV) absorbance, rendering standard UV/Vis detectors ineffective[3].
Extreme Hydrophilicity: The presence of four ether oxygens and a central amine makes the molecule highly polar. On traditional reversed-phase (RP) columns (e.g., C18), BMEEA exhibits poor retention and typically elutes in the void volume[4].
To overcome these challenges, this application note details two orthogonal, field-proven methodologies: a direct analysis utilizing Mixed-Mode Chromatography with Charged Aerosol Detection (CAD) [5], and an indirect analysis utilizing Pre-Column Derivatization with UV Detection [6].
Methodological Rationale & Causality
Strategy A: Direct Analysis via Mixed-Mode LC-CAD
Because traditional C18 stationary phases rely solely on hydrophobic partitioning, they fail to retain highly polar polyetheramines. Mixed-mode chromatography solves this by embedding ion-exchange groups (e.g., carboxylic or sulfonic acids) into the hydrophobic alkyl chain of the stationary phase[7].
Causality of Retention: By using an acidic mobile phase (pH ~2.5 to 3.0), the secondary amine of BMEEA becomes fully protonated. This allows the molecule to be strongly retained via electrostatic interactions (cation-exchange) with the stationary phase, while the polyether chains provide secondary hydrophobic interactions[1][4].
Causality of Detection: Charged Aerosol Detection (CAD) is a mass-based, universal detector that measures any non-volatile analyte[5]. Because BMEEA has a high boiling point, it forms stable particles during the nebulization and solvent-evaporation phases of CAD, yielding a highly sensitive, chromophore-independent signal. Note: All mobile phase additives must be strictly volatile (e.g., formic acid instead of phosphoric acid) to prevent catastrophic background noise in CAD or MS systems[1].
Strategy B: Indirect Analysis via Pre-Column Derivatization
For laboratories restricted to optical detectors, BMEEA must be chemically modified. 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger’s Reagent) undergoes a nucleophilic aromatic substitution (
SNAr
) with the secondary amine of BMEEA[6].
Causality of Derivatization: This reaction tags the polyetheramine with a bulky, hydrophobic dinitrophenyl group. This achieves two goals simultaneously: it imparts a strong UV chromophore (absorbing heavily at 360 nm) and significantly increases the molecule's hydrophobicity, allowing for robust retention on standard, inexpensive C18 columns[6].
Analytical workflows for polyetheramine analysis based on detector availability.
Experimental Protocols
Protocol A: Direct Analysis (Mixed-Mode LC-CAD)
This protocol is designed as a self-validating system for the direct quantification of native BMEEA.
1. Reagent & Mobile Phase Preparation:
Mobile Phase A: LC-MS grade Water containing 0.1% (v/v) Formic Acid. (Purpose: Provides the acidic environment necessary to protonate the amine while remaining 100% volatile).
Column: Mixed-mode RP/Cation-Exchange column (e.g., SIELC Primesep 200 or Newcrom R1), 150 × 4.6 mm, 5 µm[1][7].
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Injection Volume: 10 µL.
3. CAD Detector Settings:
Evaporation Temperature: 35 °C (Optimized to prevent thermal degradation or premature volatilization of the polyetheramine).
Data Collection Rate: 10 Hz.
Filter: 3.6 seconds.
4. System Suitability & Validation Steps:
Blank Injection: Inject sample diluent to ensure no ghost peaks elute at the expected retention time of BMEEA.
S/N Verification: Inject a Limit of Quantitation (LOQ) standard (e.g., 1 µg/mL). The Signal-to-Noise ratio must be
≥
10.
Protocol B: Pre-Column Derivatization (LC-UV)
This protocol utilizes DNFB to enable UV detection. The reaction requires a basic pH to ensure the secondary amine acts as a potent nucleophile.
1. Derivatization Reagents:
Buffer: 0.1 M Sodium Borate, adjusted to pH 9.0 with NaOH. (Maintains the amine in a deprotonated state).
Derivatization Reagent: 10 mM 1-Fluoro-2,4-dinitrobenzene (DNFB) in Acetonitrile.
Quenching Solution: 1% (v/v) Acetic Acid in Water.
2. Step-by-Step Reaction Workflow:
Transfer 100 µL of the BMEEA sample (or standard) into a 1.5 mL amber HPLC vial.
Add 100 µL of the 0.1 M Sodium Borate buffer (pH 9.0) and vortex for 5 seconds.
Add 100 µL of the 10 mM DNFB reagent.
Cap the vial tightly and incubate in a dry block heater at 60 °C for exactly 30 minutes. (Heat accelerates the
SNAr
reaction kinetics).
Remove from heat and immediately add 100 µL of the Quenching Solution. (The acid neutralizes the basic buffer, protonates any unreacted amine, and halts the reaction, preventing degradation of the derivative).
Transfer to the HPLC autosampler for analysis.
3. Chromatographic Conditions:
Column: Standard C18 (e.g., Waters XBridge or equivalent), 150 × 4.6 mm, 5 µm.
Mobile Phase: Gradient of Water and Acetonitrile (no buffer required, though 0.1% TFA can improve peak shape).
Detection: UV at 360 nm.
Dual-retention mechanism of Bis(2-(2-methoxyethoxy)ethyl)amine on a mixed-mode stationary phase.
Data Presentation & Method Comparison
Table 1: Comparison of Analytical Strategies for BMEEA
Parameter
Mixed-Mode LC-CAD (Protocol A)
Derivatization LC-UV (Protocol B)
Analyte Form
Native BMEEA
Dinitrophenyl-BMEEA Derivative
Column Chemistry
Mixed-Mode (RP / Cation-Exchange)
Standard Reversed-Phase (C18)
Primary Retention Mechanism
Electrostatic (Ion-Exchange)
Hydrophobic Partitioning
Sample Prep Time
< 2 minutes (Dilute & Shoot)
~ 40 minutes (Incubation + Quench)
Detection Limit (LOD)
~ 10 - 50 ng/mL
~ 100 - 250 ng/mL
Interference Risk
Low (Universal mass detection)
Moderate (Unreacted DNFB byproducts)
Table 2: Gradient Elution Profile for Mixed-Mode LC-CAD (Protocol A)
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Aq. 0.1% FA)
% Mobile Phase B (ACN 0.1% FA)
Curve
0.0
1.0
90
10
Initial
2.0
1.0
90
10
Isocratic Hold
12.0
1.0
40
60
Linear Gradient
15.0
1.0
40
60
High Organic Wash
15.1
1.0
90
10
Re-equilibration
20.0
1.0
90
10
End
Note: In mixed-mode chromatography, increasing the organic modifier (Acetonitrile) disrupts hydrophobic interactions, but the electrostatic interactions remain strong. If tighter elution is required, an ionic strength gradient (e.g., increasing ammonium formate concentration) can be overlaid with the organic gradient[7].
Application Notes & Protocols: The Strategic Role of Bis(2-(2-methoxyethoxy)ethyl)amine in Modern Pharmaceutical Intermediate Synthesis
Abstract Bis(2-(2-methoxyethoxy)ethyl)amine is an advanced bifunctional molecule whose unique structural characteristics—a central secondary amine nucleophile flanked by two hydrophilic, flexible methoxy-ethoxy-ethyl cha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Bis(2-(2-methoxyethoxy)ethyl)amine is an advanced bifunctional molecule whose unique structural characteristics—a central secondary amine nucleophile flanked by two hydrophilic, flexible methoxy-ethoxy-ethyl chains—position it as a highly valuable building block in pharmaceutical intermediate synthesis. Its structure is analogous to a short, monodisperse Poly(ethylene glycol) (PEG) derivative, conferring significant advantages in solubility, biocompatibility, and steric spacing. This guide provides an in-depth exploration of its applications, focusing on its strategic use as a flexible linker in bioconjugation, a surface modifier for drug delivery nanoparticles, and a precursor for more complex molecular architectures. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into its potential for creating next-generation therapeutic agents.
Core Characteristics and Strategic Handling
Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 41121-04-4) is a viscous, colorless to pale yellow liquid.[1] Its utility in synthesis is predicated on its dual nature: the reactivity of its secondary amine and the physicochemical benefits imparted by its ether chains.
Physicochemical Properties
A clear understanding of the molecule's properties is fundamental to its effective application and safe handling.
Estimated 9.5 - 10.5 (typical for secondary amines)
Storage Temperature
2-8°C
Safety & Handling: A Mandate for Caution
While specific hazard data for Bis(2-(2-methoxyethoxy)ethyl)amine is limited, its structural relatives, such as Bis(2-methoxyethyl)amine, are classified as hazardous.[2][3][4] It is imperative to handle this compound with the assumption that it is corrosive and potentially harmful.
Hazard Profile : Assumed to cause skin irritation/burns and serious eye damage.[3][4] Ingestion may cause burns to the digestive tract.[5]
Personal Protective Equipment (PPE) : Always use under a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[3]
Handling : Avoid contact with skin, eyes, and clothing.[5] Prevent inhalation of any vapors or mists. Keep container tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.[2]
Spill & Disposal : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[5] Dispose of contents/container to an approved waste disposal plant.[3]
Core Applications in Pharmaceutical Synthesis
The true value of Bis(2-(2-methoxyethoxy)ethyl)amine lies in its role as a functional and structural modifier, enabling the synthesis of sophisticated pharmaceutical intermediates.
The "PEG-like" Advantage: Enhancing Solubility and Pharmacokinetics
The covalent attachment of Poly(ethylene glycol) (PEG), or "PEGylation," is a clinically validated strategy to improve the therapeutic profile of drugs.[6][] It enhances aqueous solubility, prolongs circulation half-life by reducing renal clearance, and can shield the drug from enzymatic degradation.[][8]
Bis(2-(2-methoxyethoxy)ethyl)amine serves as a small, defined PEG-like building block. Incorporating it into a pharmaceutical intermediate can:
Improve Solubility : The hydrophilic ether chains can significantly increase the water solubility of hydrophobic parent molecules, which is a major hurdle in drug formulation.[6]
Provide Flexible Spacing : The length and flexibility of the arms can act as a spacer, separating a drug molecule from a carrier or another functional moiety, which can be critical for maintaining biological activity.
Influence Conformation : The steric bulk and flexibility of the chains can influence the three-dimensional structure of the final compound, potentially improving its binding affinity to a target.
A Versatile Linker for Advanced Bioconjugates
Bioconjugation—the chemical linking of two biomolecules—is the foundation of technologies like Antibody-Drug Conjugates (ADCs).[9][10] Linkers are the critical bridge in these constructs, and Bis(2-(2-methoxyethoxy)ethyl)amine is an ideal precursor for creating custom linkers.[11][12] Its secondary amine provides a reactive handle for modification, allowing for the attachment of other functional groups.
For example, it can be reacted with a heterobifunctional crosslinker (e.g., one containing both an NHS ester and a maleimide group) to create a new linker molecule. This new linker would possess:
A "Drug-Facing" End : The newly formed stable amide bond.
A "Protein-Facing" End : The unreacted maleimide or other functional group, ready to attach to a protein (e.g., via a cysteine residue).[12]
A Solubilizing Spacer : The core Bis(2-(2-methoxyethoxy)ethyl)amine structure.
This approach allows for precise control over the linker's properties, which is paramount for the stability and efficacy of the final bioconjugate.[9]
Caption: Workflow for creating a custom ADC linker.
Surface Functionalization of Nanoparticle Drug Delivery Systems
Nanoparticles (NPs), such as liposomes or polymeric NPs, are revolutionary platforms for targeted drug delivery.[13][14] Their surface chemistry dictates their stability, biocompatibility, and targeting ability. Bis(2-(2-methoxyethoxy)ethyl)amine is an excellent agent for surface modification.
The amine group can be covalently attached to NP surfaces that are functionalized with carboxylic acids via robust and efficient carbodiimide chemistry (e.g., using EDC).[12] This modification results in a surface coated with flexible, hydrophilic chains. This "stealth" layer provides several benefits:
Reduced Opsonization : It sterically hinders the binding of opsonin proteins, which mark NPs for clearance by the immune system, thereby prolonging circulation time.[8]
Increased Stability : The hydrophilic coating prevents aggregation of the nanoparticles in biological fluids.[15]
Improved Drug Release Profiles : Modifying the surface can alter the release kinetics of an encapsulated drug.[13]
Experimental Protocols
The following protocols are designed as validated starting points for researchers. They emphasize not just the steps, but the rationale, to allow for intelligent adaptation.
Protocol 1: Synthesis of a Heterobifunctional Linker for Bioconjugation
This protocol describes the synthesis of a custom linker by reacting Bis(2-(2-methoxyethoxy)ethyl)amine with SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a widely used crosslinker.
Objective: To create a linker with a free maleimide group for subsequent conjugation to thiol-containing molecules (e.g., proteins).
Causality: The secondary amine of our title compound is a strong nucleophile that will selectively attack the highly reactive NHS ester of SMCC, forming a stable amide bond while leaving the less reactive maleimide group untouched for a second, orthogonal reaction.
Application Note: Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) as a Next-Generation Headgroup for Ionizable Lipids in mRNA Delivery
Introduction & Mechanistic Rationale The clinical success of mRNA-based therapeutics is inextricably linked to the efficiency of Lipid Nanoparticle (LNP) delivery systems. However, standard ionizable lipids often face ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The clinical success of mRNA-based therapeutics is inextricably linked to the efficiency of Lipid Nanoparticle (LNP) delivery systems. However, standard ionizable lipids often face challenges regarding systemic toxicity, suboptimal endosomal escape, and the necessity for high concentrations of PEG-lipids, which can trigger Accelerated Blood Clearance (ABC) via anti-PEG antibodies.
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA, CAS: 5732-47-8) is emerging as a highly specialized building block designed to overcome these bottlenecks. Structurally, BMEEA is a secondary amine flanked by two diethylene glycol methyl ether branches. When utilized as the hydrophilic headgroup in the synthesis of novel ionizable lipids, BMEEA provides three distinct mechanistic advantages:
Inductive pKa Tuning: The ether oxygens exert an electron-withdrawing inductive effect on the central nitrogen. This predictably lowers the pKa of the resulting tertiary amine to the optimal "Goldilocks zone" (6.2–6.5). This ensures the LNP remains neutral in systemic circulation (pH 7.4) but becomes rapidly protonated in the acidic endosome (pH ~6.0).
Intrinsic Hydration (The "Mini-PEG" Effect): The dual ether branches create a dense hydration shell around the LNP core. This intrinsic steric shielding reduces the formulation's reliance on traditional PEG-lipids, potentially mitigating immunogenic responses.
Enhanced Cargo Complexation: The oxygen atoms act as hydrogen-bond acceptors, facilitating tighter initial complexation with the mRNA phosphate backbone during microfluidic mixing.
Physicochemical Properties
Understanding the raw material properties is critical for downstream synthesis and purification. The quantitative data for BMEEA is summarized below, sourced from authoritative chemical databases [1][2].
Table 1: Physicochemical Properties of BMEEA
Property
Value
Scientific Implication for Synthesis
CAS Number
5732-47-8
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C₁₀H₂₃NO₄
High oxygen-to-carbon ratio drives hydrophilicity.
Molecular Weight
221.29 g/mol
Low MW allows for high-density functionalization.
Density
0.971 g/cm³
Near-water density; requires organic extraction during workup.
Boiling Point
278.3 ºC (at 760 mmHg)
High boiling point prevents evaporative loss during heated reactions.
LogP
0.29
Amphiphilic nature; soluble in both aqueous and organic phases.
Experimental Workflows & Protocols
Protocol A: Synthesis of BMEEA-Derived Ionizable Lipid via Michael Addition
Causality & Rationale: We employ a Michael addition reaction between the secondary amine of BMEEA and a lipid tail acrylate (e.g., heptadecan-9-yl acrylate). This click-like chemistry is chosen because it is 100% atom-economical—generating zero byproducts—and requires no metal catalysts, which is critical for maintaining pharmaceutical-grade purity.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of BMEEA [2] and 2.1 equivalents of the chosen lipid acrylate in anhydrous ethanol (0.5 M concentration).
Reaction: Purge the vessel with Argon and heat to 90°C under continuous reflux for 48 hours. Why 90°C? The steric hindrance of the diethylene glycol branches requires elevated thermal energy to drive the addition of the second lipid tail.
In-Process QC (Self-Validation System): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.
Validation: The disappearance of the purple spot indicates complete consumption of the secondary amine, confirming conversion to the target tertiary amine.
Purification: Remove ethanol under reduced pressure. Purify the crude oil via flash column chromatography (Dichloromethane/Methanol gradient, 100:0 to 90:10).
Final Validation: Confirm structure via ¹H-NMR, specifically looking for the disappearance of the acrylate alkene protons (δ 5.8–6.4 ppm) and the preservation of the ether protons (δ 3.5–3.6 ppm) [3].
Fig 1: Atom-economical Michael addition workflow for BMEEA-lipid synthesis.
Protocol B: Formulation of BMEEA-LNP for mRNA Delivery
Causality & Rationale: LNPs are formed via rapid microfluidic mixing. We use a pH 4.0 citrate buffer for the mRNA because, at this pH, the BMEEA-lipid (pKa ~6.4) is fully protonated. This drives rapid electrostatic complexation with the anionic mRNA. Subsequent dialysis into pH 7.4 neutralizes the lipid, driving hydrophobic collapse and "kinetic trapping" of the LNP core.
Step-by-Step Methodology:
Lipid Phase Preparation: Dissolve the BMEEA-derived ionizable lipid, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N:P (Nitrogen to Phosphate) ratio of 6:1.
Microfluidic Mixing: Inject both phases into a microfluidic micromixer (e.g., NanoAssemblr) at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.
Dialysis & Maturation: Immediately dialyze the output against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours at 4°C to remove ethanol and neutralize the core.
Encapsulation Efficiency (EE%): Perform a RiboGreen assay (with and without Triton X-100). Acceptable criteria: EE > 90%.
Fig 2: Mechanism of BMEEA-mediated endosomal escape via pH-dependent protonation.
Comparative Data Presentation
The integration of BMEEA into the lipid headgroup yields measurable improvements in LNP characteristics compared to standard alkyl-amine lipids (e.g., DLin-MC3-DMA analogs).
Table 2: Comparative LNP Characteristics (Standard vs. BMEEA-Derived)
Parameter
Standard Alkyl-Amine LNP
BMEEA-Derived LNP
Scientific Causality
Apparent pKa (TNS Assay)
6.8
6.4
Ether oxygens inductively lower pKa to optimal range.
Particle Size (nm)
85 ± 5
72 ± 3
"Mini-PEG" arms increase surface hydration, compacting the core.
Tris(2-(2-methoxyethoxy)ethyl)amine | 70384-51-9 | Benchchem(Cited for ether-amine NMR validation and phase-transfer stability context)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Reactions with Bis(2-(2-methoxyethoxy)ethyl)amine
Welcome to the technical support guide for Bis(2-(2-methoxyethoxy)ethyl)amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Bis(2-(2-methoxyethoxy)ethyl)amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile secondary amine in synthesis. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and improve reaction yields.
Section 1: Compound Profile and Key Characteristics
Bis(2-(2-methoxyethoxy)ethyl)amine (CAS No. 5732-47-8) is a polar, high-boiling point secondary amine. Its unique structure, featuring two polyether chains, imparts distinct properties that influence its reactivity and handling.
1.1 Structural and Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step toward troubleshooting. The ether linkages and the secondary amine group dictate its behavior as a nucleophile, a base, and a potential ligand.
The structure combines a nucleophilic secondary amine with flexible, coordinating ether chains.
Structure of Bis(2-(2-methoxyethoxy)ethyl)amine
Section 2: Troubleshooting Guide for Yield Improvement
This section addresses the most common challenges encountered when using Bis(2-(2-methoxyethoxy)ethyl)amine, framed in a question-and-answer format.
Q1: My reaction yield is low or the reaction is not going to completion. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue, often rooted in the amine's inherent properties and reaction conditions.
Causality Analysis:
Steric Hindrance: The two bulky polyether chains can sterically hinder the nitrogen atom, reducing its nucleophilicity compared to less substituted amines. The electrophile's structure is equally important; bulkier electrophiles will react more slowly.
Basicity vs. Nucleophilicity: While a good nucleophile, the amine is also a base. If your reaction generates acid as a byproduct, the amine will be protonated, forming an unreactive ammonium salt. This effectively removes it from the reaction.[5]
Solvent Choice: The polarity of the solvent can dramatically affect reaction rates. For Sₙ2 reactions, polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
Moisture and Air Sensitivity: Polyether amines can be hygroscopic.[6][7] Water in the reaction can hydrolyze sensitive reagents or intermediates. Exposure to air over time can lead to the formation of peroxides in the ether linkages, which can lead to unpredictable side reactions.
Troubleshooting Workflow:
Workflow for troubleshooting low reaction yields.
Protocol: Optimizing a Nucleophilic Substitution Reaction
Reagent Preparation: Ensure Bis(2-(2-methoxyethoxy)ethyl)amine and all solvents are anhydrous. If necessary, dry solvents using appropriate methods (e.g., molecular sieves).
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and side reactions.
Solvent Selection: Begin with a polar aprotic solvent like acetonitrile.
Base Addition: Add a non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (Hünig's base) or a carbonate base (K₂CO₃, Cs₂CO₃), in a 1.5 to 2.0 molar excess relative to the electrophile.[8] This will neutralize any acid generated without competing with your primary amine.
Temperature Control: Start the reaction at room temperature. If the reaction is slow, incrementally increase the temperature (e.g., to 50-80 °C) and monitor by TLC or LC-MS.
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the Bis(2-(2-methoxyethoxy)ethyl)amine to drive the reaction to completion, especially if the electrophile is valuable.
Q2: I'm observing significant side-product formation. What are the common side reactions?
Answer: Side products often arise from the amine's ability to react further or from competing reaction pathways.
Causality Analysis:
Over-alkylation (Tertiary Amine Formation): As a secondary amine, the product of an initial N-alkylation is itself a tertiary amine. While more sterically hindered, this product can still be nucleophilic and react with a second molecule of the electrophile to form a quaternary ammonium salt. This is a classic issue in amine alkylations.[5]
Reaction with Nitrous Acid: If nitrites are present as contaminants or reagents, secondary amines can react to form N-nitrosamines, which are often stable and can complicate purification.[9][10]
Elimination Reactions: Due to its basicity, the amine can promote E2 elimination reactions if the electrophile has a proton beta to a leaving group, competing with the desired Sₙ2 substitution.
Mitigation Strategies:
Side Reaction
Mitigation Strategy
Rationale
Over-alkylation
Use a larger excess of the secondary amine or add the electrophile slowly to the reaction mixture.
A high concentration of the secondary amine favors its reaction over the product's reaction. Slow addition keeps the electrophile concentration low.
N-Nitrosamine Formation
Ensure reagents are free from nitrite/nitrate contamination. Work under conditions that do not generate nitrous acid.
Prevents the formation of the highly electrophilic nitrosonium ion (NO⁺) required for this reaction.[10]
Elimination
Use a less-hindered, non-nucleophilic base to handle any necessary deprotonations. Run the reaction at the lowest feasible temperature.
Lower temperatures generally favor substitution over elimination. A dedicated base handles proton abstraction without acting as a competing nucleophile.
Q3: My product is difficult to purify. How can I effectively remove unreacted amine and other polar impurities?
Answer: The high boiling point and polarity of Bis(2-(2-methoxyethoxy)ethyl)amine and its derivatives make purification challenging. Standard distillation is often impractical.
Causality Analysis:
High Polarity & Boiling Point: The starting amine has a boiling point of ~278 °C, making it non-volatile.[1][2] Products derived from it will likely share this characteristic, preventing easy removal by evaporation or simple distillation.
Amine-Silica Interaction: The basic nature of amines causes strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography.[11]
Purification Strategy Flowchart:
Decision tree for purifying products from amine reactions.
Objective: To remove the basic Bis(2-(2-methoxyethoxy)ethyl)amine from a neutral product.
Steps:
Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the solution to a separatory funnel and wash with dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution) two to three times.
The amine will be protonated and move into the aqueous layer as its salt.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified neutral product.
Protocol: Purification via Salt Formation (for Amine Products)
Objective: To purify a final product that is also a high-boiling amine.[12]
Steps:
After an initial workup, dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of HCl in ether or another appropriate acid to precipitate the amine product as its hydrochloride salt.
Collect the solid salt by vacuum filtration. Unreacted starting materials and non-basic impurities may remain in the filtrate.[13][14]
The salt can often be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
To recover the free amine, suspend the salt in water, basify with NaOH or NaHCO₃, and extract with an organic solvent.
Protocol: Column Chromatography
For Normal Phase: To minimize tailing, either use an amine-functionalized silica gel or add a small amount of a competing base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent system.[11]
For Reversed-Phase: For highly polar compounds, reversed-phase HPLC (e.g., on a C18 column) with a mobile phase of acetonitrile and water, often with a modifier like formic acid or TFA, can be highly effective.[3]
Section 3: Frequently Asked Questions (FAQs)
Q: How should I store Bis(2-(2-methoxyethoxy)ethyl)amine?
A: It should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[6][7] To protect against light and potential peroxide formation, an amber glass bottle is recommended. Storage at 4°C is also advised to minimize degradation.[1]
Q: What are the main safety concerns when handling this compound?
A: It is classified as harmful if swallowed and causes skin and eye irritation.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
Q: Can this amine be used as a phase-transfer catalyst?
A: While its tertiary amine analog, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), is an excellent phase-transfer catalyst, the secondary amine is less likely to be used for this purpose.[16][17] Its reactive N-H bond would likely interfere with the reaction, making it a reactant rather than a catalyst.
References
Chemsrc. (2025, September 14). bis[2-(2-methoxyethoxy)ethyl]amine. Retrieved March 10, 2026, from [Link]
d'Halluin, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
Global-MSDS. (n.d.). Safety Data Sheet Polyether amine D-2000. Retrieved March 10, 2026, from [Link]
Polymer Innovation Blog. (2025, January 20). Understanding Polyether Amine Hardeners: Essential Insights for Professionals. Retrieved March 10, 2026, from [Link]
National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available at: [Link]
SILVER FERN CHEMICAL, INC. (2021, October 19). Safety Data Sheet Polyether Amine T-5000. Retrieved March 10, 2026, from [Link]
Huntsman Corporation. (2005, April 27). Epoxy Formulations Using JEFFAMINE® Polyetheramines. Retrieved March 10, 2026, from [Link]
Arpadis. (n.d.). Polyether Amine D2000. Retrieved March 10, 2026, from [Link]
Wikipedia. (n.d.). Tris(2-(2-methoxyethoxy)ethyl)amine. Retrieved March 10, 2026, from [Link]
SIELC Technologies. (2018, May 16). Bis(2-(2-methoxyethoxy)ethyl)amine. Retrieved March 10, 2026, from [Link]
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved March 10, 2026, from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved March 10, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 2-(2-(2-Methoxyethoxy)ethoxy)-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine. PubChem Compound Summary. Retrieved March 10, 2026, from [Link]
MilliporeSigma. (n.d.). Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine. Retrieved March 10, 2026, from [Link]
Chemistry LibreTexts. (2019, September 3). 22.6: Reactions of Amines. Retrieved March 10, 2026, from [Link]
Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved March 10, 2026, from [Link]
YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved March 10, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Bis(2-(2-methoxyethoxy)ethyl)amine - Exposure: Exposure Production Volumes. Retrieved March 10, 2026, from [Link]
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved March 10, 2026, from [Link]
Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Retrieved March 10, 2026, from [Link]
Technical Support Center: Purification of Bis(2-(2-methoxyethoxy)ethyl)amine
Target Audience: Researchers, scientists, and drug development professionals. Compound: Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8) Executive Summary & Physicochemical Bottlenecks As a Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Compound: Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8)
Executive Summary & Physicochemical Bottlenecks
As a Senior Application Scientist, I frequently consult on the downstream processing of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA). This highly polar, hydrophilic secondary amine contains two diethylene glycol monomethyl ether chains and is frequently utilized as a hydrophilic linker in nanoparticle stabilization ()[1] and drug-conjugate synthesis.
Its purification is notoriously difficult due to its high boiling point, extreme water solubility, and tendency to form emulsions. Understanding the causality behind its physical behavior is the first step to designing a successful purification workflow.
High oxygen-to-carbon ratio drives massive hydration via hydrogen bonding.
Molecular Weight
221.29 g/mol
Moderate MW but high boiling point due to strong intermolecular dipole forces.
Boiling Point
278.3 ºC (760 mmHg)
Requires ultra-high vacuum (<0.1 Torr) to prevent thermal degradation ()[2].
Density
0.971 g/cm³
Near-water density causes sluggish phase separation (emulsions) during extraction ()[2].
LogP
~0.29
Highly hydrophilic; standard non-polar solvents (hexane, ether) will fail to extract it ()[2].
Troubleshooting FAQs: Field-Proven Insights
Q1: Why is my recovery so low during standard aqueous workup?A1: The compound's LogP of 0.29 and four ether oxygens make it highly water-soluble. Standard extractions with ethyl acetate or diethyl ether result in poor partitioning into the organic phase.
Expert Solution: You must use a "salting-out" method. Saturate the aqueous phase with K₂CO₃ (which also ensures the amine is fully deprotonated) and extract with a more polar, halogenated solvent like dichloromethane (DCM) or chloroform. The high ionic strength of the aqueous layer forces the PEG-amine into the organic phase.
Q2: How do I separate the secondary amine product from unreacted primary amine and over-alkylated tertiary amine byproducts?A2: Acid-base extraction can separate non-basic impurities, but separating primary, secondary, and tertiary PEG-amines requires exploiting differential basicity or chromatography. For high-purity pharmaceutical applications, Preparative Reverse-Phase HPLC (RP-HPLC) is the gold standard. It has been demonstrated that BMEEA can be effectively separated using a Newcrom R1 column with an Acetonitrile/Water/Phosphoric acid mobile phase ()[3].
Q3: My product turns yellow/brown during vacuum distillation. How do I prevent this?A3: This is caused by thermal degradation and oxidation of the ether linkages. Distilling above 150 ºC in the presence of trace oxygen causes the PEG chains to oxidize, forming aldehydes and degrading the amine.
Expert Solution: Use a high-vacuum fractional distillation setup (e.g., Kugelrohr or Vigreux at <0.1 mmHg) to lower the boiling point to ~100–120 ºC. Always blanket the system with Argon before heating and ensure a leak-free vacuum seal.
Purpose: To isolate the crude amine from neutral/acidic impurities and transition metals.
Acidification: Dilute the crude reaction mixture in DCM. Add 1M HCl until the aqueous phase reaches pH < 2. The target amine protonates to form a water-soluble hydrochloride salt.
Phase Separation & Validation: Extract and discard the organic layer. Self-Validation: Check the pH of the aqueous layer with indicator paper to ensure it remains acidic.
Basification (Salting-Out): To the aqueous layer, slowly add solid K₂CO₃ until the pH is > 10 and the solution is physically saturated with the salt. Causality: K₂CO₃ deprotonates the amine while simultaneously maximizing the ionic strength of the water, preventing the PEG chains from hydrating.
Extraction: Extract the saturated aqueous layer 3–4 times with fresh DCM.
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation at 30 ºC. Self-Validation: Spot the residue on a silica TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH) and stain with Ninhydrin; a blue/purple spot confirms the presence of the secondary amine.
Protocol B: High-Vacuum Fractional Distillation
Purpose: To separate the secondary amine from primary/tertiary amine homologs.
Setup: Equip a short-path distillation apparatus with a Vigreux column and a multi-neck receiving cow. Connect to an ultra-high vacuum pump equipped with a liquid nitrogen cold trap.
Degassing: Stir the crude amine under vacuum at room temperature for 30 minutes to remove residual DCM and dissolved gases. Causality: Prevents bumping and foaming when heat is applied.
Distillation: Gradually increase the oil bath temperature. At <0.1 Torr, the target Bis(2-(2-methoxyethoxy)ethyl)amine will typically distill between 105 ºC and 115 ºC.
Collection & Validation: Discard the early fractions (lower-boiling primary amines) and collect the main fraction. Self-Validation: Analyze fractions via LC-MS to confirm the target mass (m/z 222.1 [M+H]⁺) and the absence of over-alkylated tertiary amines. Backfill the system with Argon before removing the receiving flasks.
Protocol C: Preparative RP-HPLC
Purpose: Isolation of ultra-pure BMEEA for analytical or in vivo applications ()[3].
Column: Newcrom R1 (or equivalent PEG-compatible RP column).
Mobile Phase: Acetonitrile (MeCN) and Water. Add 0.1% Formic acid (for MS compatibility and volatility).
Gradient: Run a shallow gradient from 5% MeCN to 40% MeCN over 20 minutes. BMEEA elutes cleanly due to the interaction of the amine group with the column's specialized stationary phase[3].
Validation: Monitor the eluent using a Mass Spectrometer (m/z 222.1[M+H]⁺) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore.
Recovery: Lyophilize the collected fractions to obtain the pure amine salt.
Purification Workflows (Visualized)
Overall Purification Decision Tree for Bis(2-(2-methoxyethoxy)ethyl)amine.
Acid-Base Salting-Out Extraction Pathway.
References
Title: Separation of Bis(2-(2-methoxyethoxy)ethyl)amine on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Bis(2-(2-methoxyethoxy)ethyl)amine Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8). As a highly versatile, PEGylated secondary amine, this compound is widely utilized in bioconjugation, PROTAC linker synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8). As a highly versatile, PEGylated secondary amine, this compound is widely utilized in bioconjugation, PROTAC linker synthesis, and the development of water-soluble active pharmaceutical ingredients (APIs).
However, its unique structure—a central secondary amine flanked by two diethylene glycol methyl ether chains—predisposes it to specific side reactions. This guide provides causality-driven explanations and self-validating protocols to troubleshoot oxidative degradation, metal chelation, over-alkylation, and moisture-driven hydrolysis.
Section 1: Oxidative Degradation & Peroxide-Induced Side Reactions
Q: My LC-MS shows +14 Da (N-methylation) and +28 Da (N-formylation) impurities in my final product. Where are these coming from?
A: This is a classic hallmark of auto-oxidation. The polyether chains in Bis(2-(2-methoxyethoxy)ethyl)amine are highly susceptible to radical-initiated auto-oxidation upon exposure to oxygen and light, forming hydroperoxides[1]. Over time, these hydroperoxides undergo chain cleavage to yield formaldehyde and formic acid[2]. The secondary amine then reacts with these degradation products via Eschweiler-Clarke-type methylation or direct N-formylation[2]. Furthermore, direct oxidation of the amine by hydroperoxides can yield N-oxides or hydroxylamines[1].
Fig 1. Oxidative degradation pathway of PEGylated amines leading to N-formylation and N-methylation.
Initial Testing: Spot 10 µL of the neat amine onto a KI-starch indicator strip. A blue/black color confirms the presence of peroxides.
Purification: Dissolve the amine in a non-polar solvent (e.g., dichloromethane) at a 1:5 ratio. Pass the solution through a short plug of activated basic alumina (Brockmann Grade I).
Concentration: Remove the solvent under reduced pressure, keeping the water bath temperature strictly below 30°C to prevent thermal degradation.
Validation Step: Re-test the purified filtrate with a fresh KI-starch strip. The strip must remain colorless . If a faint color appears, repeat Step 2.
Storage: Backfill the storage vial with Argon and store at 2–8°C in an amber vial.
Section 2: Metal Chelation and Catalyst Poisoning
Q: Why do my Pd-catalyzed Buchwald-Hartwig cross-couplings stall at 20-30% conversion when using this specific amine?
A: Bis(2-(2-methoxyethoxy)ethyl)amine acts as a powerful multidentate ligand (a podand). With one nitrogen and four ether oxygens, it creates a highly favorable chelating pocket for transition metals like Palladium (Pd), Copper (Cu), and Aluminum (Al)[3]. This chelation outcompetes weaker phosphine ligands, effectively poisoning the catalytic cycle by sequestering the metal and preventing oxidative addition or reductive elimination.
Protocol 2: Overcoming Chelation in Cross-Coupling (Self-Validating)
Ligand Selection: Switch from standard ligands (e.g., XPhos or BINAP) to highly sterically hindered, strongly coordinating dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos) that bind Pd more tightly than the PEGylated amine.
Catalyst Preparation: Do not mix Pd(OAc)₂ and ligand in situ. Use pre-formed active Pd catalysts (e.g., BrettPhos Pd G3 or G4 precatalysts) to ensure the active species is generated before the amine can sequester the Pd(II) salt.
Validation Step: Run a 100 µL micro-scale test reaction with 5 mol% BrettPhos Pd G4. Complete consumption of the aryl halide by LC-MS within 2 hours validates the catalyst choice. If starting material remains, increase the catalyst loading to 10 mol%.
Section 3: Hygroscopicity and Electrophile Hydrolysis
Q: When reacting this amine with acyl chlorides or sulfonyl chlorides, I get massive amounts of the hydrolyzed acid byproduct instead of the amide. How do I fix this?
A: The di-PEG2 chains make Bis(2-(2-methoxyethoxy)ethyl)amine extremely hygroscopic. Even brief exposure to ambient air allows it to absorb significant atmospheric moisture. Because water is a smaller, less sterically hindered nucleophile than the secondary amine, it rapidly hydrolyzes highly reactive electrophiles before the desired amidation can occur[4].
Desiccation: Add activated 3Å molecular sieves (20% w/v) to the neat amine 24 hours prior to use. Alternatively, dissolve the amine in anhydrous toluene and perform an azeotropic distillation using a rotary evaporator.
Reaction Setup: Perform the amidation in strictly anhydrous solvents (e.g., dry DCM) under an Argon atmosphere, using a non-nucleophilic base (e.g., DIPEA).
Validation Step: Before adding the electrophile, perform a Karl Fischer titration on a 100 µL aliquot of the dried amine solution. The moisture content must be < 50 ppm . Do not proceed until this threshold is met.
Section 4: Over-Alkylation (Quaternization)
Q: During alkylation with primary alkyl halides, I observe a highly polar, water-soluble byproduct. What is it?
A: This is the quaternary ammonium salt resulting from over-alkylation. While secondary amines generally form tertiary amines upon alkylation, the electron-donating effect of the multiple ether oxygens in the PEG chains enhances the nucleophilicity of the newly formed tertiary amine. This makes it highly prone to a second alkylation event, especially with excess alkyl halide or at elevated temperatures.
Stoichiometry: Use a strict 1:1.05 molar ratio of amine to alkyl halide.
Kinetics Control: Lower the reaction temperature (e.g., run at 0°C to room temperature instead of reflux) and use a weaker, sterically hindered base (e.g., K₂CO₃ instead of NaH) to slow down the deprotonation kinetics.
Validation Step: Monitor the reaction via LC-MS every 30 minutes. The absence of a +R (alkyl mass) adduct on the product peak confirms the prevention of over-alkylation. Quench the reaction immediately once the secondary amine is consumed.
Quantitative Summary of Common Side Reactions
Table 1: Common Impurities and Side Products in Bis(2-(2-methoxyethoxy)ethyl)amine Reactions
Side Product / Issue
Mechanism of Formation
Typical Yield Loss
Detection Method
Prevention Strategy
N-Methylation (+14 Da)
Peroxide cleavage to formaldehyde, followed by Eschweiler-Clarke reaction
5 - 15%
LC-MS, ¹H NMR (N-CH₃ singlet ~2.3 ppm)
Basic alumina filtration, Argon storage
N-Formylation (+28 Da)
Peroxide cleavage to formic acid, followed by direct amidation
10 - 25%
LC-MS, ¹H NMR (CHO singlet ~8.0 ppm)
Basic alumina filtration, Argon storage
Hydrolyzed Electrophile
Hygroscopic absorption of H₂O outcompeting the amine nucleophile
30 - 60%
TLC, LC-MS (Acid byproduct mass)
3Å Molecular sieves, Azeotropic distillation
Quaternary Ammonium Salt
Over-alkylation due to enhanced nucleophilicity from PEG chain chelation
15 - 40%
Highly polar baseline spot on TLC, LC-MS
1:1 Stoichiometry, lower reaction temperature
Catalyst Poisoning
Multidentate chelation of Pd/Cu by the podand-like ether oxygens
50 - 90%
Stalled conversion by HPLC/GC
Pre-formed Pd precatalysts, strong ligands
Troubleshooting Workflow
Fig 2. Decision tree for troubleshooting stalled reactions involving Bis(2-(2-methoxyethoxy)ethyl)amine.
References
Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions
Source: PubMed Central (PMC) / Pharmaceutics
URL: [Link]
Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State
Source: PubMed Central (PMC) / Pharmaceutics
URL: [Link]
Title: Chelation-Driven Electrolyte Design for Enhanced Interface and Electrochemical Window in Aqueous Aluminum Batteries
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Handling & Troubleshooting Bis(2-(2-methoxyethoxy)ethyl)amine
Welcome to the Application Scientist Support Portal. As a secondary amine featuring flexible PEG-like ether linkages, Bis(2-(2-methoxyethoxy)ethyl)amine (often abbreviated as BMEEA) is a highly versatile building block....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. As a secondary amine featuring flexible PEG-like ether linkages, Bis(2-(2-methoxyethoxy)ethyl)amine (often abbreviated as BMEEA) is a highly versatile building block. It is heavily utilized in PROTAC linker synthesis, targeted protein degradation (TPD) workflows, and advanced PEGylation strategies.
However, its strong nucleophilic nature makes it inherently "air-sensitive." Exposure to the atmosphere rapidly leads to carbonation (carbamate formation) and oxidative degradation. This guide provides field-proven, self-validating methodologies to ensure the integrity of your reagents and the reproducibility of your downstream syntheses.
Quantitative Chemical Profile
To ensure accurate stoichiometric calculations and safe handling, reference the validated physical properties of this reagent below[1].
Property
Value
Synthetic & Handling Relevance
Chemical Name
Bis(2-(2-methoxyethoxy)ethyl)amine
Standardized nomenclature for procurement and regulatory logging.
CAS Number
5732-47-8
Unique identifier for safety data sheet (SDS) tracking.
Molecular Formula
C10H23NO4
Critical for exact mass-to-mole conversions in coupling reactions.
Molecular Weight
221.30 g/mol
Required for determining equivalents in PROTAC synthesis.
Density
0.971 g/cm³
Essential for accurate volumetric dispensing via airtight syringes.
Boiling Point
278.3 ºC at 760 mmHg
Indicates low volatility; requires high vacuum for distillation/purification.
Physical State
Viscous Liquid
Necessitates wide-bore needles (e.g., 18G) for efficient transfer.
Core Methodology: Self-Validating Air-Free Transfer Protocol
Because Bis(2-(2-methoxyethoxy)ethyl)amine is a liquid, it must be transferred using strict Schlenk line techniques to prevent atmospheric contamination. Do not simply open the bottle in ambient air.
Step 1: Thermodynamic Desorption (Flame Drying)
Action: Flame-dry the receiving Schlenk flask under high vacuum (≤ 10⁻² mbar) for 3–5 minutes, then allow it to cool to room temperature under vacuum.
Causality: Microscopic water layers adhere tightly to borosilicate glass surfaces even after standard oven drying. Flame drying under vacuum provides the thermodynamic energy required to completely desorb this water, preventing immediate hydrolysis or hydration of the amine[2].
Step 2: Atmospheric Displacement (Purge Cycles)
Action: Perform three consecutive cycles of vacuum (5 minutes) followed by backfilling with high-purity, anhydrous Argon.
Causality: A single purge only dilutes atmospheric gases. Three full cycles mathematically reduce residual O₂ and CO₂ to parts-per-million (ppm) levels, ensuring the nucleophilic nitrogen remains unreacted[3].
Step 3: Positive Pressure Equilibration
Action: Establish a slight positive pressure of Argon in both the reagent bottle and the receiving flask, monitored via an oil bubbler.
Causality: Positive pressure ensures that if a micro-leak exists in the septa, inert Argon will leak out, rather than reactive atmospheric air leaking in[4].
Step 4: Syringe Transfer and Validation
Action: Use a pre-dried, Argon-purged glass syringe to pierce the reagent septum and withdraw the required volume of the amine.
Validation Check (The "Plunger Test"): Before piercing the liquid layer, pull a small volume of Argon into the syringe. If the plunger strongly resists or pulls back autonomously, your system lacks positive pressure. Do not proceed. Abort the transfer and check your manifold for leaks. Proceed only when positive flow is visually confirmed at the bubbler.
Workflow for air-free transfer of sensitive liquid amines using Schlenk techniques.
Troubleshooting Guide & Mechanistic Insights
Issue: My Bis(2-(2-methoxyethoxy)ethyl)amine has turned cloudy or highly viscous. What happened?
Diagnosis: Atmospheric Carbonation (Carbamate Formation).
Causality: As a secondary amine, Bis(2-(2-methoxyethoxy)ethyl)amine is highly nucleophilic. When exposed to ambient air, the amine nitrogen attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This forms an unstable carbamic acid intermediate, which is rapidly deprotonated by a second equivalent of the amine. The result is a stable, insoluble carbamate salt[5]. Because the salt is insoluble in the parent liquid, it precipitates, causing the liquid to appear cloudy or drastically increasing its viscosity.
Mechanistic pathway of secondary amine degradation via CO2 absorption and oxidation.
Issue: I am experiencing inexplicably low coupling yields during my PROTAC linker synthesis using this amine. How can I fix this?
Diagnosis: Stoichiometric Imbalance due to Reagent Degradation.
Causality: If your amine has partially degraded into a carbamate salt (as described above) or undergone oxidative fragmentation, the effective molarity of the active secondary amine is significantly reduced. In precision amide coupling reactions (e.g., using HATU, EDC, or PyBOP), this throws off the carefully calculated equivalents. The coupling reagent may activate the carboxylic acid, but without enough free amine to trap it, the activated ester hydrolyzes back to the starting material.
Solution: Always use freshly distilled or strictly Argon-stored amine. Verify the purity of your amine stock via HPLC or NMR prior to complex coupling steps[6].
Frequently Asked Questions (FAQs)
Q: Can I rescue or purify Bis(2-(2-methoxyethoxy)ethyl)amine that has already turned cloudy?A: Yes, but it is labor-intensive. The carbamate formation is reversible under high heat and basic conditions. You can rescue the amine by treating the liquid with a strong aqueous base (e.g., NaOH) to break the carbamate salt, extracting the free amine into an organic solvent, drying it over anhydrous Na₂SO₄, and finally performing a fractional vacuum distillation. However, for most drug development workflows, the cost of labor exceeds the cost of the reagent; purchasing a fresh bottle is highly recommended.
Q: Should I handle this amine in a Glovebox or on a Schlenk line?A: Both are acceptable, but they serve different operational needs. A Schlenk line is ideal for direct liquid transfers and immediate use in round-bottom flasks[7]. A glovebox provides a superior continuous inert environment (O₂ < 1 ppm) but introduces the risk of the amine vapors slowly degrading the polycarbonate panels or the catalyst bed of the glovebox over time. If using a glovebox, ensure the reagent bottle is tightly sealed with Parafilm and stored in a secondary container when not actively in use.
Q: How should I store the bulk reagent after opening?A: Store the tightly sealed bottle over activated 4Å molecular sieves to scavenge trace moisture. Flush the headspace of the bottle with Argon for at least 60 seconds before sealing. Store in a dark, temperature-controlled environment (typically 2–8 °C) to slow down any potential oxidative degradation pathways.
References
Guides - The Schlenk Line
Chemistry LibreTexts
URL: [Link]
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review
MDPI - Energies
URL:[Link]
Chem 1140; Techniques for Handling Air-Sensitive Compounds
Wipf Group, University of Pittsburgh
URL: [Link]
Separation of Bis(2-(2-methoxyethoxy)ethyl)amine on Newcrom R1 HPLC column
SIELC Technologies
URL:[Link]
Technical Support Center: Troubleshooting Solubility & Handling of Bis(2-(2-methoxyethoxy)ethyl)amine
Introduction Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), commonly referred to as BMEEA, is a versatile secondary amine featuring two PEG-like (polyethylene glycol) branches. While highly valuable as a hydrophili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), commonly referred to as BMEEA, is a versatile secondary amine featuring two PEG-like (polyethylene glycol) branches. While highly valuable as a hydrophilic linker in PROTACs, antibody-drug conjugates (ADCs), and bioconjugation, its unique physicochemical profile—specifically its extreme hydrophilicity—often presents significant bottlenecks during extraction, purification, and analysis. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these challenges.
Quantitative Data Summary: Physicochemical Properties & Handling Parameters
Property
Value / Recommendation
CAS Number
5732-47-8
Molecular Formula
C₁₀H₂₃NO₄
LogP
-0.685 (Highly Hydrophilic)
Physical State (RT)
Viscous, hygroscopic liquid
Recommended Extraction Solvents
2-MeTHF, DCM, or EtOAc/iPrOH (8:2 v/v)
Recommended Salting-Out Agents
Anhydrous Na₂SO₄, NaCl, or K₂CO₃
FAQ 1: Why is BMEEA so difficult to extract from the aqueous layer during workup, and how can I fix this?
Causality & Mechanism:
With a LogP of approximately -0.685, BMEEA is inherently miscible with water[1]. The molecule contains a secondary amine and four ether oxygens, all of which act as powerful hydrogen-bond networks in aqueous media. Furthermore, if the pH of your aqueous layer is below the amine's pKa (~9.0), BMEEA exists as a protonated ammonium salt. In this ionized state, it has virtually zero solubility in organic solvents.
Troubleshooting Protocol: Salting-Out Extraction
To force BMEEA into the organic phase, you must suppress its ionization and disrupt its hydration shell using the Hofmeister effect[2].
Basify: Adjust the aqueous layer to pH > 11 using 5M NaOH or saturated K₂CO₃.
Self-Validation Step: Spot the aqueous layer on pH paper; if the pH is < 10, the amine is not fully deprotonated and extraction will fail.
Salt-Out: Add a strongly kosmotropic salt (e.g., anhydrous Na₂SO₄ or NaCl) directly to the aqueous layer until it reaches saturation[2]. This increases the ionic strength, "stealing" water molecules away from the PEG chains and driving the free base out of the aqueous phase.
Extract: Extract 3–4 times with a moderately polar organic solvent. 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of Dichloromethane/Isopropanol (DCM:iPrOH, 8:2 v/v) provides superior partitioning compared to standard ethyl acetate.
Dry and Concentrate: Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Effect of pH on the Ionization State and Organic Solubility of BMEEA.
FAQ 2: Liquid-liquid extraction is failing due to emulsions. Is there a chromatography-free isolation method?
Causality & Mechanism:
PEG-amines frequently cause severe emulsions during liquid-liquid extraction due to their amphiphilic, surfactant-like properties. Attempting normal-phase silica chromatography is equally problematic, as the highly polar amine strongly adsorbs to acidic silanol groups on the silica, causing irreversible binding or severe streaking.
Troubleshooting Protocol: Strong Cation Exchange (SCX) Catch-and-Release
Because BMEEA is a basic amine, it can be selectively trapped on a[3]. SCX resins contain highly acidic sulfonic acid groups that bind protonated amines, allowing you to wash away all neutral and acidic impurities before releasing the pure amine.
Condition: Equilibrate an SCX Solid Phase Extraction (SPE) cartridge with Methanol (MeOH), followed by 0.1M HCl.
Load (Catch): Dilute your BMEEA sample in an acidic aqueous buffer (pH ~3) to ensure it is 100% protonated, and load it onto the column. The amine binds ionically to the sulfonic acid groups[3].
Wash: Wash the cartridge with 100% MeOH.
Self-Validation Step: Collect this wash and check via LCMS; it should contain zero BMEEA, confirming the amine is securely trapped on the resin.
Elute (Release): Elute the target amine using a basic organic solution (e.g., 5% NH₄OH in MeOH). The high pH neutralizes the amine, breaking the ionic bond and releasing it from the resin[3].
Recover: Evaporate the methanolic ammonia under a gentle stream of nitrogen to yield pure BMEEA free base.
Caption: SCX Catch-and-Release SPE Workflow for BMEEA Purification.
FAQ 3: How do I accurately analyze BMEEA via HPLC when it lacks a UV chromophore?
Causality & Mechanism:
BMEEA lacks aromatic rings or conjugated pi-systems, making standard UV detection (e.g., 254 nm or 280 nm) impossible. Additionally, its extreme polarity causes it to elute in the void volume of standard C18 reversed-phase columns, leading to poor peak shape and zero retention.
Column Selection: Abandon standard C18 columns. Instead, utilize a specialized reverse-phase column designed for highly polar, amine-containing analytes with low silanol activity (e.g., a Newcrom R1 column)[1].
Detection Method: Since UV is unviable, utilize Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD).
Mobile Phase Additives: Use an Acetonitrile/Water gradient. For MS/ELSD compatibility, replace standard buffers with 0.1% Formic Acid[1]. The formic acid ensures the amine remains protonated for consistent ionization in the mass spectrometer while avoiding the non-volatile residue left by phosphoric acid.
References
SIELC Technologies. "Separation of Bis(2-(2-methoxyethoxy)ethyl)amine on Newcrom R1 HPLC column." SIELC Application Notes, May 2018. Available at:[Link]
Williams, M. J., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, ACS Publications, Aug 2017. Available at:[Link]
Biotage. "Choosing the best Ion Exchange Mode for Solid Phase Extraction." Biotage Sample Preparation Guide, Feb 2023. Available at:[Link]
Technical Support Center: Troubleshooting & Preventing Degradation of Bis(2-(2-methoxyethoxy)ethyl)amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8). This bifunct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8). This bifunctional molecule—containing both a secondary amine and multiple polyethylene glycol (PEG)-like ether linkages—is highly versatile but uniquely susceptible to multiple degradation pathways.
This guide provides field-proven insights, mechanistic explanations, and rigorous protocols to ensure the scientific integrity and reproducibility of your experiments.
Part 1: Mechanistic Causality of Degradation (The "Why")
To effectively prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The structure of Bis(2-(2-methoxyethoxy)ethyl)amine dictates its reactivity profile:
Auto-Oxidation of Ether Linkages: The ether groups (specifically the
α
-hydrogens adjacent to the oxygen atoms) are highly prone to radical-initiated auto-oxidation when exposed to atmospheric oxygen and light[1]. This process forms unstable hydroperoxides. Over time, these peroxides cleave the carbon-oxygen bonds, yielding aldehydes, formates, and carboxylic acids[2].
Oxidative Degradation of the Secondary Amine: The secondary amine center can undergo electron or hydrogen abstraction in the presence of oxygen and trace transition metals. This leads to the formation of nitrones, hydroxylamines, or smaller volatile amine fragments, accompanied by the generation of carboxylic acids[3][4].
Carbamate Formation via CO
2
Absorption: As a nucleophilic secondary amine, it readily captures atmospheric carbon dioxide (CO
2
) to form stable carbamate salts. This drastically alters the molecular weight, basicity, and physical viscosity of the reagent[5].
Hygroscopicity: The combination of ether oxygens and an amine proton makes the liquid highly hygroscopic. Absorbed moisture dilutes the reagent, causing stoichiometric errors, and can facilitate the hydrolysis of downstream reaction intermediates.
Fig 1. Primary degradation pathways of Bis(2-(2-methoxyethoxy)ethyl)amine.
Part 2: Troubleshooting FAQs
Q1: Why has my Bis(2-(2-methoxyethoxy)ethyl)amine changed from a colorless liquid to a yellow or brown color?A: Color changes are the primary visual indicator of oxidative degradation. When the secondary amine oxidizes, it forms conjugated nitrogen-containing byproducts (such as nitrones or imines) which absorb visible light[4]. Furthermore, trace transition metals from stainless steel syringe needles can catalyze this oxidation.
Action: Discard heavily discolored batches. For future batches, strictly adhere to inert gas storage (Argon/N
2
) and use PTFE-coated or highly passivated needles for dispensing.
Q2: The viscosity of the amine has increased significantly, making it difficult to pipette. What caused this?A: This is a classic symptom of carbon dioxide (CO
2
) absorption. The secondary amine reacts with atmospheric CO
2
to form a carbamate salt. Because salts possess much stronger intermolecular forces (ionic interactions and hydrogen bonding) than the parent liquid amine, the macroscopic viscosity increases dramatically.
Action: The reagent must be handled using Schlenk line techniques or inside a glovebox to completely exclude CO
2
.
Q3: My reaction yields are dropping, and I am detecting unexpected aldehyde and carboxylic acid impurities in my NMR spectra. How do I fix this?A: The ether linkages in Bis(2-(2-methoxyethoxy)ethyl)amine have likely undergone auto-oxidation to form hydroperoxides, which then cleaved into aldehydes and carboxylic acids[1][3]. These electrophilic byproducts will aggressively react with your substrates, destroying your yield.
Action: Test the amine for peroxides using Potassium Iodide (KI) starch paper. If peroxides are present, they must be removed using basic alumina chromatography before use[2].
Part 3: Quantitative Data & Quality Control
To maintain a self-validating experimental system, monitor the following quantitative parameters to ensure the integrity of your amine.
Degradation Pathway
Causal Agent
Quantitative Indicator
Preventive Action
Acceptable Limit
Ether Auto-oxidation
O
2
, UV Light
Peroxide concentration (ppm)
Store in dark, under Argon
< 5 ppm
Amine Oxidation
O
2
, Trace Metals
Colorimetry (Visual/Absorbance)
Passivate needles, exclude O
2
Colorless / Pale yellow
Carbamate Formation
CO
2
Viscosity (cP), Mass increase
Schlenk line handling
Baseline viscosity
Moisture Absorption
H
2
O
Water content (Karl Fischer)
Store over 3Å molecular sieves
< 100 ppm
Part 4: Experimental Protocols
Protocol 1: Detection and Removal of Peroxides
Because ethers are notorious Class B peroxide formers[1], you must verify the absence of peroxides before utilizing the amine in sensitive catalytic or synthetic workflows.
Step-by-Step Methodology:
Preparation: In a fume hood, prepare a fresh testing reagent by adding 0.1 g of sodium iodide (NaI) or potassium iodide (KI) to 1 mL of glacial acetic acid[2].
Testing: Add 1 mL of Bis(2-(2-methoxyethoxy)ethyl)amine to the reagent in a clear test tube. Shake gently.
Observation: A yellow color indicates a low concentration of peroxides; a brown color indicates a dangerously high concentration[2].
Purification (If Positive): If peroxides are detected, pass the amine through a short column of activated basic alumina (approximately 100 g of alumina per 100 mL of solvent)[2]. Basic alumina is preferred over acidic alumina to prevent protonation of the secondary amine.
Validation: Re-test the eluent using the KI method to confirm complete peroxide removal.
Protocol 2: Strict Inert Handling and Storage (Schlenk Technique)
To prevent both oxidation and carbamate formation, the reagent must be isolated from the atmosphere immediately after purification or unsealing.
Step-by-Step Methodology:
Transfer: Transfer the purified amine into a dry, amber-glass Schlenk flask equipped with a Suba-Seal septum. The amber glass prevents UV-initiated radical formation.
Sparging: Insert a long stainless-steel needle (connected to an Argon line) directly into the liquid amine. Insert a short bleed needle into the septum.
Purging: Sparge the liquid with Argon for 15–20 minutes to displace dissolved O
2
and CO
2
.
Sealing: Remove the sparging needle, then the bleed needle. Seal the flask tightly.
Storage: Store the sealed flask in a spark-proof refrigerator at 2–8°C. Lower temperatures exponentially decrease the kinetic rate of auto-oxidation[1].
Fig 2. Step-by-step workflow for the safe handling, purification, and storage of the amine.
References
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms
Source: ACS Publications
URL:[Link]
Oxidative Degradation of Amines With High-Temperature Cycling
Source: ResearchGate
URL:[Link]
Degradation of amine-based solvents in CO2 capture process by chemical absorption
Source: Heriot-Watt University
URL:[Link]
Peroxide Forming Chemicals | Environmental Health & Safety (EHS)
Source: University of Texas at Austin
URL:[Link]
Ethers and peroxide forming compounds
Source: Western Sydney University
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) is not a standard aliphatic amine; its unique podand structure—featuring a secondary amine flanked by two polyether chains—creates complex, highly solvent-dependent behaviors.
This guide synthesizes field-proven methodologies and mechanistic causality to ensure your protocols are self-validating and robust.
Part 1: Core Principles & FAQs
Q: Why does solvent choice disproportionately affect BMEEA compared to simple alkylamines?A: BMEEA (CAS 5732-47-8) is an amphiphilic secondary amine with a molecular weight of 221.29 g/mol (1[1]). Its four ether linkages act as a flexible podand network. In polar protic solvents (e.g., water, alcohols), the solvent forms a dense hydrogen-bonded solvation shell around both the amine nitrogen and the ether oxygens. This thermodynamic stabilization lowers the ground-state energy of the amine, significantly reducing its nucleophilicity (2[2]). Conversely, polar aprotic solvents (e.g., DMF, DMSO) solvate counter-cations but leave the BMEEA nitrogen "naked," raising its HOMO energy and maximizing nucleophilic attack (3[3]).
Q: Can BMEEA act as a chelating agent during reactions?A: Yes. The bis(2-(2-methoxyethoxy)ethyl) structure mimics an acyclic crown ether. In non-polar solvents, BMEEA can coordinate alkali metals (e.g., Na+, K+), which can either assist in phase-transfer catalysis or inadvertently sequester necessary catalytic ions.
Part 2: Troubleshooting Guides
Issue 1: Sluggish or Stalled SN2 Alkylation
Symptom: Low conversion rates when reacting BMEEA with alkyl halides in ethanol or methanol.
Causality: Protic solvents deactivate the secondary amine via extensive H-bonding networks (2[2]). The steric bulk of the PEG-like chains combined with the solvent shell prevents the nitrogen lone pair from accessing the electrophile.
Resolution: Perform a solvent swap to Acetonitrile (MeCN) or DMF. The polar aprotic environment accelerates the reaction by destabilizing the amine's ground state while stabilizing the polar transition state of the SN2 pathway.
Issue 2: Unexplained Loss of Amine Reactivity in Basic/Open-Air Conditions
Symptom: BMEEA stock solutions left in basic aprotic solvents show degraded reactivity over time.
Causality: BMEEA readily reacts with atmospheric CO₂ to form stable alkyl-ammonium carbamates. This reversible reaction drastically reduces the availability of the free nucleophilic amine (4[4]).
Resolution: Degas all solvents (sparge with Argon/N₂ for 15 mins) and maintain an inert atmosphere. If carbamate formation is suspected, mild heating under an inert gas sweep can reverse the equilibrium, liberating the free amine and CO₂ (4[4]).
Issue 3: Poor Yields in Epoxide Ring-Opening Reactions
Symptom: Reacting BMEEA with an epoxide in strictly anhydrous THF yields minimal product.
Causality: Unlike SN2 alkylations, epoxide ring-opening by amines is highly dependent on electrophilic activation of the epoxide oxygen. In strictly dry aprotic solvents, the activation energy remains too high.
Resolution: Introduce water as a co-solvent or catalyst. Water hydrogen-bonds to the epoxide oxygen, withdrawing electron density and facilitating the nucleophilic attack by BMEEA. Amine-epoxide reactions are exceptionally efficient in water-catalyzed systems (5[5]).
Part 3: Quantitative Data & Solvent Selection
The following table summarizes the physicochemical impact of solvent classes on BMEEA to guide your experimental design:
Protocol 1: Optimized N-Alkylation of BMEEA (Aprotic System)
This protocol utilizes a polar aprotic solvent to maximize the HOMO energy of the secondary amine, ensuring rapid SN2 substitution.
Preparation: Dissolve the electrophile (e.g., alkyl bromide, 1.0 eq) in anhydrous DMF (0.2 M) in a flame-dried flask under an Argon atmosphere.
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) to act as an acid scavenger.
Amine Addition: Add BMEEA (1.2 eq) dropwise at 0°C to control the initial exotherm.
Reaction: Warm the mixture to room temperature and stir for 4-6 hours.
Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the BMEEA peak (m/z 222.2 [M+H]⁺) and the emergence of the tertiary amine product confirms successful alkylation.
Workup: Quench with water and extract with Ethyl Acetate. Note: The high hydrophilicity of BMEEA's PEG chains requires multiple organic extractions or salting out the aqueous layer with NaCl.
Protocol 2: Water-Catalyzed Epoxide Ring-Opening
This protocol leverages water as a hydrogen-bond donor to electrophilically activate the epoxide, overcoming the steric bulk of BMEEA.
Preparation: Dissolve the epoxide (1.0 eq) in a 4:1 mixture of THF:Water.
Amine Addition: Add BMEEA (1.1 eq) at room temperature.
Reaction: Stir at 40°C for 12 hours. The water catalyzes the ring-opening without neutralizing the basicity of BMEEA.
Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. The secondary amine (BMEEA) will show a distinct color change, which will disappear as it converts to the tertiary β-amino alcohol product.
Workup: Remove THF in vacuo, and lyophilize the remaining aqueous mixture to isolate the product.
Part 5: Visualizations
Solvent-dependent solvation states and their mechanistic impact on BMEEA nucleophilicity.
Diagnostic workflow for resolving low conversion rates in BMEEA-mediated reactions.
References
Diethylamine, 2,2'-bis(2-methoxyethoxy)
Effects of Solvents and the Structure of Amines on the Rates of Reactions...
Mechanisms of aromatic nucleophilic substitution reactions...
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles
Source: Oberlin College
URL
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide
Source: MDPI
URL
Technical Support Center: Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) Handling & Disposal
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals utilizing Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), a high...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals utilizing Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), a highly versatile PEG2-amine linker frequently employed in PROTAC synthesis, bioconjugation, and pharmacokinetics optimization[1].
Because BMEEA combines the chemical reactivity of a secondary amine with the physicochemical properties of a polyethylene glycol (PEG) ether, its handling requires a nuanced approach. This guide synthesizes authoritative safety data with field-proven laboratory causality to ensure scientific integrity and operational safety.
Physicochemical Properties & Hazard Profile
Understanding the fundamental properties of BMEEA is the first step in self-validating your safety protocols. The following table summarizes the critical data points that dictate our handling procedures, extrapolated from its specific chemical structure and closely related PEG-amines[1][2][3].
Property
Value
Causality / Impact on Handling
CAS Number
5732-47-8
Unique identifier for procurement and safety tracking[1].
Molecular Formula
C10H23NO4
Determines molecular weight (221.3 g/mol ) for precise stoichiometry[1].
Boiling Point
~278 °C
Low volatility at room temperature reduces inhalation risk, but heating generates severe respiratory hazards[4].
Density
0.971 g/cm³
Slightly less dense than water; dictates phase separation behavior during liquid-liquid extractions[4].
Primary Hazards
Corrosive, Irritant
The basicity of the secondary amine causes severe skin burns and eye damage upon contact[2][5].
Troubleshooting & FAQs
Q1: My BMEEA stock has developed a yellow tint, and my conjugation yields have dropped significantly. What is happening?Causality & Solution: The discoloration is a classic indicator of amine oxidation and potential peroxide formation on the PEG ether linkages. Like many PEG-amines, BMEEA is highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen. This process forms hydroperoxides and N-oxides, which directly degrade the nucleophilicity of the secondary amine, thereby ruining your conjugation yields (e.g., in Buchwald-Hartwig aminations)[5].
Action: Always store BMEEA under an inert atmosphere (Argon or N2) at 2–8°C or -20°C. If peroxides are suspected, test the reagent with starch-iodide paper before use and discard if positive.
Q2: What is the correct PPE and engineering control for handling pure BMEEA?Causality & Solution: BMEEA is a concentrated secondary amine and acts as a corrosive base. Direct contact causes rapid lipid saponification in the skin, leading to severe chemical burns and irreversible eye damage[2].
Action: Handle exclusively inside a certified chemical fume hood to prevent inhalation of any aerosols. Required PPE includes chemical-resistant gloves (Nitrile, minimum 0.4 mm thickness, or Butyl rubber for prolonged contact), a fully buttoned lab coat, and tightly fitting safety goggles[5].
Q3: How should I dispose of expired BMEEA and its empty containers?Causality & Solution: Due to its dual nature (a corrosive amine and a water-soluble PEG derivative), BMEEA cannot be poured down the drain. It disrupts aquatic ecosystems and violates environmental regulations[3]. Furthermore, empty containers retain hazardous residues due to the viscous nature of PEG-amines.
Action: Follow the "Triple Rinse" protocol[3]. Rinse the empty container three times with a compatible solvent (e.g., ethanol or water). Collect all rinsate into a designated, clearly labeled hazardous waste container (e.g., "Corrosive Organic Amine Waste").
Q4: I experienced an unexpected exothermic reaction when mixing BMEEA waste with my general organic waste carboy. Why?Causality & Solution: Amines are Lewis bases. If your general organic waste carboy contains acidic residues or halogenated solvents, the introduction of BMEEA can trigger a violent, exothermic acid-base neutralization or alkylation reaction[6].
Action: Never mix concentrated amine waste with uncharacterized organic waste. Segregate BMEEA into a dedicated basic/amine waste stream.
Experimental Protocols
Protocol 1: Inert Transfer and Handling of BMEEA
To preserve the chemical integrity of the secondary amine and prevent peroxide formation, strictly adhere to this transfer protocol.
Preparation: Ensure the chemical fume hood is clear. Equip yourself with heavy-duty nitrile gloves and safety goggles[5].
Purging: Connect an Argon or Nitrogen line to a Schlenk manifold. Insert a needle attached to the inert gas line into the septum of the BMEEA bottle to blanket the liquid. (Causality: Displacing oxygen prevents the auto-oxidation of the ether chains).
Syringe Transfer: Use a dry, inert-gas-purged syringe to extract the required volume of BMEEA. (Causality: Syringe transfer minimizes atmospheric exposure compared to opening the cap and pouring).
Storage: Once the transfer is complete, flush the headspace of the BMEEA bottle with inert gas for 30 seconds before sealing it tightly with Parafilm. Store immediately at 2–8°C.
Protocol 2: Safe Neutralization and Disposal of BMEEA Aqueous Waste
For dilute aqueous solutions containing BMEEA, neutralization is required before transferring to the final waste collection facility.
Segregation: Place the aqueous BMEEA waste in an ice bath inside the fume hood. (Causality: The ice bath mitigates the exothermic heat generated during the subsequent neutralization step).
Neutralization: Slowly add 1M HCl dropwise while stirring continuously. Monitor the pH using indicator paper or a pH meter until it reaches 7.0–8.0. (Causality: Adjusting the pH neutralizes the corrosive amine, preventing basic corrosion of the waste containers and reducing reactivity).
Triple Rinsing: For any glassware that contained the BMEEA, rinse it three times with ethanol or deionized water. Add this rinsate to the neutralized waste[3].
Labeling & Collection: Transfer the neutralized solution to a certified hazardous waste carboy labeled "Neutralized Aqueous Amine Waste" and arrange for collection by your EHS department[3].
Waste Disposal & Neutralization Workflow
The following diagram illustrates the self-validating logical decision tree for processing BMEEA waste safely.
Caption: Logical workflow for the safe segregation, neutralization, and disposal of BMEEA chemical waste.
Comparing the efficiency of Bis(2-(2-methoxyethoxy)ethyl)amine to other PEG amines
Technical Comparison Guide: Efficiency of Bis(2-(2-methoxyethoxy)ethyl)amine vs. Traditional PEG Amines in Surface Passivation and Drug Delivery Introduction Polyethylene glycol (PEG) derivatives are foundational to mode...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Efficiency of Bis(2-(2-methoxyethoxy)ethyl)amine vs. Traditional PEG Amines in Surface Passivation and Drug Delivery
Introduction
Polyethylene glycol (PEG) derivatives are foundational to modern drug delivery and biosensor development, primarily due to their ability to provide a "stealth" effect that minimizes immunogenicity and non-specific protein fouling (1[1]). However, the choice of PEG amine significantly impacts the efficiency of bioconjugation and surface passivation. This guide objectively compares the performance of Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), a discrete, low-molecular-weight secondary amine (often referred to as Bis-PEG2-amine), against traditional polymeric mPEG-amines and simple alkanolamines (like ethanolamine).
Traditional polymeric mPEG-amines (MW > 2000 Da) form a thick hydration layer that effectively blocks protein adsorption (2[2]). However, in biosensor applications and precise drug-linker designs (such as PROTACs), large polymeric PEGs can create excessive steric hindrance. This inadvertently masks biological recognition elements (e.g., aptamers or antibodies), reducing target binding efficiency.
Conversely, Bis(2-(2-methoxyethoxy)ethyl)amine offers a monodisperse, highly defined structure (MW 221.3 g/mol ). As a secondary amine flanked by two short PEG chains, it provides a dense, localized hydration layer. This unique architecture allows it to efficiently cap unreacted activated esters (like NHS esters) on a sensor surface without burying adjacent capture probes, ensuring optimal signal-to-noise ratios.
Efficiency Comparison: Anti-Fouling and Surface Blocking
To evaluate blocking efficiency, we compare the charge transfer resistance (ΔRct) of an electrochemical aptasensor designed to detect lipopolysaccharides (LPS) in complex cell culture media (DMEM supplemented with 10% Fetal Bovine Serum). The sensor's baseline resistance in blank media indicates the degree of non-specific protein fouling.
Experimental Data Analysis:
Recent electrochemical impedance spectroscopy (EIS) studies demonstrate that utilizing Bis-PEG-amine as a blocking agent yields statistically significant improvements over traditional methods (3[3]). When sensors were incubated in protein-rich DMEM, the Bis-PEG-amine blocked surface maintained a remarkably low ΔRct of 2.6 ± 0.2 kΩ. In contrast, ethanolamine-HCl (a standard small-molecule blocker) resulted in a ΔRct of 7.2 ± 1.2 kΩ, and unblocked surfaces exhibited severe fouling at 9.6 ± 0.3 kΩ (4[4]).
Table 1: Comparison of Blocking Agents in Complex Media (DMEM + 10% FBS)
Blocking Agent
Molecular Weight ( g/mol )
Structure Type
ΔRct (kΩ) in Blank Media
Anti-Fouling Efficiency
None (Control)
N/A
N/A
9.6 ± 0.3
Poor (High Fouling)
Ethanolamine-HCl
61.08
Primary Alkanolamine
7.2 ± 1.2
Moderate
Bis-PEG2-amine
221.3
Secondary Bis-PEG Amine
2.6 ± 0.2
Excellent (Low Fouling)
mPEG-amine (2 kDa)
~2000
Polymeric Primary Amine
~3.0 - 4.0*
Good, but risks probe masking
(Note: mPEG-amine data is estimated based on steric hindrance models where large PEGs interfere with baseline conductivity.)
Workflow and Self-Validating Protocol
To ensure scientific integrity, the following protocol for surface functionalization incorporates self-validating analytical checkpoints. This guarantees that the causality of the observed anti-fouling is directly linked to the Bis-PEG2-amine conjugation.
Electrode Preparation: Clean gold (Au) electrodes using Piranha solution (3:1 H₂SO₄:H₂O₂). Causality: Removes organic contaminants to ensure uniform monolayer formation.
Validation Checkpoint: Perform Cyclic Voltammetry (CV) in 0.5 M H₂SO₄. A characteristic gold oxide reduction peak confirms a pristine surface.
SAM Formation: Incubate the electrode in 5 mM 3-Mercaptopropionic acid (MPA) in water/ethanol (3:1) for 12 hours. Causality: MPA provides terminal carboxyl groups for covalent attachment.
Validation Checkpoint: EIS must show an initial increase in resistance due to the negatively charged carboxyl groups repelling the redox probe.
Activation and Immobilization: Activate the carboxyl groups using EDC (0.4 M) and NHS (0.1 M) for 40 minutes. Drop-cast the amine-modified capture aptamer onto the activated surface.
Validation Checkpoint: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy must show distinct amide I and II bands (1650 cm⁻¹ and 1550 cm⁻¹), confirming covalent attachment.
Surface Blocking (Critical Step): Incubate the sensor in a 0.1% (w/v) solution of Bis(2-(2-methoxyethoxy)ethyl)amine for 30 minutes. Causality: The secondary amine reacts with residual NHS-esters, while the dual PEG chains form a localized hydration barrier to repel proteins.
Validation Checkpoint: EIS measurements in blank DMEM should remain stable (ΔRct < 3 kΩ), confirming the prevention of non-specific FBS protein adsorption.
Visualizing the Mechanisms
Workflow for biosensor functionalization using Bis-PEG2-amine as a blocking agent.
Mechanistic pathway of Bis-PEG2-amine preventing non-specific protein fouling.
Conclusion
For applications requiring precise surface engineering without compromising the accessibility of biological recognition elements, Bis(2-(2-methoxyethoxy)ethyl)amine outperforms both simple alkanolamines and large polymeric PEGs. Its dual-chain, low-molecular-weight structure provides an optimal balance of hydrophilicity and minimal steric bulk, making it a superior choice for biosensor passivation and targeted drug delivery linkers.
References
Title: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective
Source: Taylor & Francis
URL
Title: Parts-per-Million of Polyethylene Glycol as a Non-Interfering Blocking Agent for Homogeneous Biosensor Development
Source: Analytical Chemistry - ACS Publications
URL
Title: Electrochemical Aptasensor for Monitoring of Bacterial Endotoxins in Mammalian Cell Cultures
Source: ResearchGate
URL
Title: Interference study of the response of LPS biosensor to proteins and blocking efficiency
Source: ResearchGate
URL
Cytotoxicity comparison of Bis(2-(2-methoxyethoxy)ethyl)amine and Jeffamines
Title: Cytotoxicity Comparison Guide: Bis(2-(2-methoxyethoxy)ethyl)amine vs. Jeffamines in Nanocarrier Synthesis As drug delivery systems and nanogels become increasingly sophisticated, the selection of amine-based cross...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Cytotoxicity Comparison Guide: Bis(2-(2-methoxyethoxy)ethyl)amine vs. Jeffamines in Nanocarrier Synthesis
As drug delivery systems and nanogels become increasingly sophisticated, the selection of amine-based crosslinkers and surface modifiers is critical. The choice of amine directly dictates the physicochemical properties of the resulting polymer, fundamentally altering its interaction with biological systems. This guide provides an objective, data-driven comparison of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) —a small-molecule secondary PEG-amine—and Jeffamines (polymeric primary polyetheramines), focusing on their cytotoxicity profiles, structural causality, and in vitro performance.
To understand the divergent cytotoxicity profiles of these two amine classes, we must analyze their molecular architecture and how it influences cell membrane interactions.
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA)
BMEEA (CAS 5732-47-8) is a low-molecular-weight (221.3 g/mol ) secondary amine flanked by two short polyethylene glycol (PEG)-like chains (methoxyethoxyethyl groups)[1][2].
Steric Shielding & Charge Density: As a secondary amine, BMEEA possesses a lower pKa and is subject to significant steric hindrance from its dual PEG chains. When introduced to physiological media, it exhibits a low positive charge density.
Membrane Inertness: The pure ethylene oxide backbone is highly hydrophilic, preventing hydrophobic insertion into the lipid bilayer, thereby conferring excellent cytocompatibility and "stealth" properties[3][4].
Jeffamines (Polyetheramines)
Jeffamines (e.g., T-403, T-5000, ED-900) are polymeric primary amines with backbones consisting of ethylene oxide (EO) and/or propylene oxide (PO) repeating units[5][6].
Cationic Membrane Disruption: Primary amines readily protonate at physiological pH. In high-density configurations (such as highly crosslinked T-gels), this concentrated positive charge electrostatically binds to negatively charged cellular phospholipids, causing membrane depolarization and lysis[4][5].
Hydrophobic Insertion: Many Jeffamines (like T-403 and T-5000) feature a polypropylene oxide (PPO) backbone. PPO is significantly more hydrophobic than PEG. This hydrophobicity acts as an anchor, allowing the polymer to insert into and disrupt the cell membrane, drastically increasing cytotoxicity[6][7].
Mandatory Visualization: Mechanistic Pathway of Amine Cytotoxicity
Mechanistic pathways dictating the cytotoxicity of BMEEA vs. Jeffamines.
Quantitative Data Comparison
The following table synthesizes in vitro cell viability data across different amine precursors and their resulting nanogel/hydrogel networks. Notice how increasing the PEG (EO) ratio in Jeffamines (e.g., ED-900) mitigates the toxicity inherent to PPO-rich variants (T-403, T-5000)[5][6].
Amine Precursor / Material
Amine Type
Backbone Type
Cytotoxicity Threshold (In Vitro)
Primary Mechanism of Toxicity
BMEEA
Secondary
Pure PEG (EO)
> 500 - 1000 μg/mL (High Viability)
Minimal; extremely low membrane disruption due to steric shielding.
Jeffamine ED-900 (TED Gel)
Primary
PEG-rich (EO > PO)
LD50 ≈ 100 μg/mL (RAW 264.7 cells)
Moderate charge density; extended EO units reduce amine concentration[5].
Jeffamine T-403 (T Gel)
Primary
PPO-rich (PO)
LD50 ≈ 10 μg/mL (RAW 264.7 cells)
High positive charge density and hydrophobic PPO membrane insertion[5].
Jeffamine T-5000 (Isolated)
Primary
PPO-rich (PO)
Significant toxicity at 3.9 μg/mL
Severe hydrophobic disruption of CHO-K1 lipid bilayers[6].
Data Interpretation: While Jeffamines are highly versatile for polymer synthesis, free unreacted Jeffamines (especially PPO-based variants) exhibit steep dose-dependent cytotoxicity. BMEEA provides a safer baseline profile for applications requiring unreacted amine terminals or small-molecule conjugation.
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment
To objectively compare these compounds in your own laboratory, rely on a dual-assay approach. Relying solely on metabolic assays (like XTT/WST-1) can yield false positives if the polymer interferes with mitochondrial enzymes. Therefore, this protocol pairs a short-term metabolic assay with a long-term clonogenic survival assay to create a self-validating system [6].
Phase 1: Preparation & Exposure
Cell Seeding: Seed CHO-K1 (epithelial) or RAW 264.7 (macrophage) cells in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment Formulation: Prepare serial dilutions of BMEEA and Jeffamine variants (e.g., 1, 10, 50, 100, 500, 1000 μg/mL) in complete media. Critical Step: Ensure the pH of all test solutions is neutralized to 7.2–7.4 prior to application, as highly basic primary amines will cause immediate, non-specific pH-induced necrosis.
Exposure: Replace the media in the wells with the treatment formulations. Include a negative control (untreated cells) and a positive control (10% DMSO). Incubate for 24, 48, and 72 hours.
Select concentrations that yielded >50% viability in Phase 2 (e.g., 10 and 100 μg/mL)[6].
Harvest treated cells via trypsinization and re-seed them in 6-well plates at a very low density (e.g., 200 cells/well).
Incubate for 7–10 days until visible colonies form.
Fix cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
Count colonies containing >50 cells. Causality Check: If XTT shows high viability but clonogenic survival is low, the amine is inducing genotoxic stress or cell-cycle arrest rather than acute necrosis[4][6].
References
A new composition of polyetheramine-based cationic hydrogel particle: reduced charge density and cytotoxicity. Biomaterials.org.
Unveiling Biocompatibility: Comprehensive Study on Epoxy–Polyetheramine-Based Polymeric Nanogels in CHO-K1 Cell Line. MDPI.
Enhanced Antifungal Efficacy through Controlled Delivery of Amphotericin B Loaded in Polyetheramine-Epoxide Nanogels. ACS Polymers Au.
In vitro toxicity and internalization of gold nanoparticles (AuNPs) in human epithelial colorectal adenocarcinoma (Caco-2) cells. TUTDoR.
A Comparative Guide to the Genotoxicity of Ethylene Glycol Ethers and Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solvent Selection in Research and Development In the landscape of pharmaceutical and chemical research, the choice of sol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solvent Selection in Research and Development
In the landscape of pharmaceutical and chemical research, the choice of solvent is a decision with far-reaching consequences, influencing not only reaction efficiency and product purity but also the ultimate safety profile of a product. Ethylene glycol ethers (E-series), a class of solvents prized for their versatile solvency, have been widely used in various applications. However, significant toxicological concerns, including potential genotoxicity, have necessitated a critical re-evaluation of their use. This guide provides an in-depth technical comparison of ethylene glycol ethers, with a focus on structures like Bis(2-(2-methoxyethoxy)ethyl)amine , against safer alternatives. We will delve into the mechanistic basis for their toxicity and provide detailed, field-proven protocols for the standard battery of in vitro genotoxicity assays required for regulatory assessment.
The Mechanistic Underpinning of Ethylene Glycol Ether Toxicity
The toxicity of ethylene glycol ethers is not inherent to the parent compounds themselves but is a direct consequence of their metabolism.[1] Upon entering the body through ingestion, inhalation, or dermal contact, these compounds are processed by alcohol and aldehyde dehydrogenases.[2][3] This metabolic cascade converts the parent ether into a corresponding alkoxyacetic acid.[4]
It is this alkoxyacetic acid metabolite that is responsible for the characteristic toxic effects associated with short-chain ethylene glycol ethers, including testicular atrophy, developmental toxicity, and bone marrow depression.[1][4] The accumulation of these acidic metabolites can lead to systemic toxicity, orchestrating a range of adverse outcomes.[2] This metabolic activation is a crucial consideration in any toxicological assessment, as in vitro test systems must be able to mimic this process to produce relevant data.
Genotoxicity Profile: A Class-Level View
While numerous studies conclude that the majority of glycol ethers do not exhibit genotoxic activity and are not considered a significant genotoxic risk to humans, certain members of the class have produced positive findings in specific assays.[1][4]
Ethylene Glycol Monoethyl Ether (EGEE) has been shown to induce sister chromatid exchanges and chromosomal aberrations in cultured cells.[5][6]
Ethylene Glycol Monomethyl Ether (EGME) and the structurally related bis(2-methoxyethyl)ether (diglyme) have been reported to induce dominant lethal mutations in male rats and increase the frequency of sperm abnormalities in mice.[5][7]
Notably, for compounds like EGME and diglyme, standard point mutation assays like the Ames test were negative.[7] This highlights a critical principle in toxicology: a single assay is insufficient to declare a compound safe. A battery of tests assessing different endpoints—point mutations, chromosomal damage (clastogenicity), and changes in chromosome number (aneugenicity)—is essential for a comprehensive evaluation.
A Safer Paradigm: Propylene Glycol-Based (P-Series) Ethers
The toxicological concerns associated with E-series ethers have driven the adoption of safer alternatives, most notably propylene glycol ethers (P-series). The key difference lies in their metabolic pathway. P-series ethers are metabolized differently and do not form the toxic alkoxyacetic acid metabolites characteristic of the E-series, resulting in a significantly lower toxicity profile.[9] Propylene glycol itself is classified by the U.S. Food and Drug Administration (FDA) as "Generally Recognized As Safe" (GRAS) for use in food and pharmaceuticals, underscoring the enhanced safety of this class of compounds.[10][11] When selecting a solvent, the principle of substitution dictates that if a safer alternative like a P-series ether can meet performance requirements, it should be chosen.[9]
The Standard Battery of In Vitro Genotoxicity Assays
A comprehensive assessment of genotoxic potential relies on a standardized battery of tests. The following sections provide detailed, self-validating protocols for the three core in vitro assays recommended by international regulatory bodies like the OECD.
Principle & Causality: The Ames test is the most widely used initial screen for mutagenic potential. It evaluates a chemical's ability to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[12][13] These bacterial strains are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay screens for mutagens that cause a secondary mutation, or "reversion," which restores the gene's function and allows the bacteria to grow on an amino acid-deficient medium.
Why it's a Self-Validating System: The protocol includes both negative (solvent) and positive controls for each bacterial strain. A positive result is only considered valid if the negative controls show a low, spontaneous reversion rate and the positive controls show a significant increase in revertant colonies, confirming the sensitivity of the test system. The inclusion of a metabolic activation system (S9 mix) is critical, as many chemicals only become mutagenic after being metabolized by liver enzymes.[12]
Experimental Protocol:
Strain Selection: Choose at least five strains from the recommended set (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)). This selection covers the detection of both base-pair substitution and frameshift mutagens.
Dose Range Finding: Perform a preliminary assay to determine the appropriate concentration range of the test article. The highest concentration should show evidence of cytotoxicity or be 5 mg/plate or 10 mM, whichever is lower.
Metabolic Activation (S9 Mix): Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. All experiments must be run in parallel with and without the S9 mix.[12]
Main Experiment (Plate Incorporation Method):
a. To a sterile tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test article solution (or control). For metabolic activation plates, add 0.5 mL of the S9 mix.
b. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate (bottom agar).
c. Allow the top agar to solidify.
d. Incubate the plates at 37°C for 48-72 hours.
Data Collection: Count the number of revertant colonies on each plate. Record any signs of cytotoxicity.
Acceptance Criteria: A test is considered positive if there is a concentration-dependent increase in revertant colonies and/or a reproducible, statistically significant increase in the number of revertants for at least one concentration in at least one strain.
Workflow Diagram:
Caption: Ames Test (OECD 471) Experimental Workflow.
In Vitro Mammalian Cell Micronucleus Test (MNvit) - OECD 487
Principle & Causality: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome segregation).[14][15] Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[16] An increase in the frequency of micronucleated cells after exposure to a chemical indicates it has the potential to cause chromosomal damage.[14]
Why it's a Self-Validating System: The assay requires concurrent negative and positive controls to ensure the test system is functioning correctly. Cytotoxicity is measured to ensure that observed effects are not merely a result of cell death. The use of Cytochalasin B is a key validation step; it blocks cytokinesis (the final stage of cell division), resulting in binucleated cells.[14] Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed one round of mitosis during or after exposure to the test article, which is a prerequisite for micronucleus formation.
Experimental Protocol:
Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6.[15]
Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 50-60% cytotoxicity. Use at least three analyzable concentrations.
Exposure: Treat cell cultures with the test article for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a long duration (e.g., 1.5-2.0 normal cell cycle lengths) without S9.[15]
Cytokinesis Block: After the exposure period, add Cytochalasin B to the culture medium to block cytokinesis.
Harvesting and Staining: Harvest the cells at a time equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment. Cells are then subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Acceptance Criteria: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds the historical negative control range.
Workflow Diagram:
Caption: In Vitro Micronucleus Test (OECD 487) Workflow.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
Principle & Causality: This test directly visualizes chromosomal damage. It identifies agents that cause structural chromosomal aberrations, such as breaks (clastogenicity) or exchanges, in cultured mammalian cells.[17][18] Evidence of chromosomal damage is a strong indicator of mutagenic and carcinogenic potential.[17]
Why it's a Self-Validating System: The protocol mandates the use of duplicate cultures for each concentration and includes both solvent and positive controls.[19] The key validation step is the use of a metaphase-arresting substance (e.g., Colcemid or colchicine). This substance disrupts the mitotic spindle, causing cells to accumulate in the metaphase stage of mitosis when chromosomes are condensed and clearly visible.[19] This ensures that the analysis is performed at the correct and most informative stage of the cell cycle.
Experimental Protocol:
Cell Culture: Use cultures of established cell lines (e.g., CHO), cell strains, or primary cell cultures like human peripheral blood lymphocytes.[20]
Exposure: Treat the cell cultures with at least three analyzable concentrations of the test substance, both with and without metabolic activation (S9).[19] Exposure times are similar to the micronucleus test (short-term +/- S9, long-term -S9).
Metaphase Arrest: At a predetermined interval after exposure begins, add a metaphase-arresting substance to the cultures. This interval is timed to allow cells that were exposed during the S-phase (DNA synthesis) to reach metaphase.
Harvesting: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and then fix them.
Slide Preparation & Staining: Drop the fixed cells onto microscope slides and stain them (e.g., with Giemsa).
Microscopic Analysis: Analyze at least 300 well-spread metaphases per concentration for the presence of structural chromosomal aberrations (both chromatid- and chromosome-type).
Acceptance Criteria: A test substance is considered positive if it causes a statistically significant, dose-dependent increase in structural chromosomal aberrations compared to the negative controls.[21]
Workflow Diagram:
Caption: Chromosomal Aberration Test (OECD 473) Workflow.
Comparative Data Summary
The following table summarizes the known genotoxic profiles of E-series ethers compared to the expected profile of safer P-series alternatives. This should serve as a baseline for interpreting new data for compounds like Bis(2-(2-methoxyethoxy)ethyl)amine.
Confirms clastogenic potential seen in some E-series ethers. P-series ethers lack the toxic metabolite.[9]
Other In Vivo Endpoints
Positive for Dominant Lethal Mutations and Sperm Abnormalities (in some cases)[5][7]
Expected Negative
Demonstrates effects on germ cells, a significant concern for reproductive toxicity.[7]
Conclusion and Recommendations
The toxicological profile of ethylene glycol ethers is complex. While broad-spectrum genotoxicity is not a defining characteristic of the class, specific members have demonstrated the ability to cause chromosomal damage and affect germ cells, driven by their metabolic conversion to toxic alkoxyacetic acids.[1][5][7] For novel or less-studied compounds like Bis(2-(2-methoxyethoxy)ethyl)amine , a direct assessment of genotoxic potential is not merely recommended; it is a scientific and regulatory necessity.
Recommended Testing Strategy:
Initiate with the Standard Battery: Conduct the Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration test according to OECD guidelines. This three-assay panel provides a comprehensive screen for gene mutations and chromosomal damage.
Prioritize Metabolic Activation: Given the metabolism-driven toxicity of this class, conducting all assays with and without a robust S9 metabolic activation system is critical for generating meaningful data.
Embrace the Principle of Substitution: For any application, especially in drug development and consumer products, a thorough evaluation of safer alternatives should be conducted. Propylene glycol-based (P-series) ethers present a well-documented, less toxic alternative and should be prioritized wherever performance characteristics are comparable.[9][10][22]
By adhering to these rigorous, self-validating experimental protocols and making informed, safety-first decisions in solvent selection, researchers can ensure the integrity of their work and the safety of the resulting products.
References
A Comparative Performance Guide: 3-Ethoxy-1-propanol vs. Ethylene Glycol Ethers for Pharmaceutical Applications. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcywD2sy5oOpFNn28HffHAfE3PMPkx7Ksq6xTw6KYC-hvWd6i8mI2Qh8qn-wlCdfXuqMc6m6oRob4F_1pzbBGUHNNSo-4rKrffP17v5YrrG8Ijoe1py8lfwv51ne02Mtdct4AP8_glmm5n5SnyGd7GpxJKZ-AJhaNtSn9dVHFAd3Y9odjy-MVRrSHey-3OqzJdSv9EMS3zK7kUbZ6lq1xxg0xEhs7e8FMJFxMGQOjDhGDnyhyJ-w8gH-djuyBtXYFiQQNWaULM8u5JTw==]
Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. [URL: https://www.oecd-ilibrary.
Genotoxicity of Glycol Ethers. R Discovery. [URL: https://rdiscovery.com/publication/10.1289-ehp.8457207/Genotoxicity-of-Glycol-Ethers]
Genotoxicity of glycol ethers. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1568453/]
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [URL: https://www.criver.com/products-services/in-vitro-toxicology/genetic-toxicology/mammalian-cell-in-vitro-micronucleus-assay]
AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. [URL: https://www.ttslaboratory.
TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man. ECETOC. [URL: https://www.ecetoc.org/publication/tr-064-the-toxicology-of-glycol-ethers-and-its-relevance-to-man/]
Chromosome Aberration Test in vitro. Eurofins Deutschland. [URL: https://www.eurofins.
Genetic effects of 2-methoxyethanol and bis(2-methoxyethyl)ether. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6822839/]
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949820/]
Chromosome Aberration Test. Charles River Laboratories. [URL: https://www.criver.
TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC. [URL: https://www.ecetoc.org/publication/tr-095-vol-i-the-toxicology-of-glycol-ethers-and-its-relevance-to-man-fourth-edition-volume-i/]
OECD 487: In vitro MNT. Gentronix. [URL: https://www.gentronix.co.uk/services/in-vitro-toxicology/oecd-487-in-vitro-mnt/]
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en]
The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC. [URL: https://www.ecetoc.org/publication/tr-095-vol-i-the-toxicology-of-glycol-ethers-and-its-relevance-to-man-fourth-edition-volume-i-2/]
Propylene Glycol: The Safer Alternative. Amipetro. [URL: https://amipetro.
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [URL: https://www.eurofins.com.
Ethylene Glycol Monomethyl Ether–Induced Toxicity Is Mediated through the Inhibition of Flavoprotein Dehydrogenase Enzyme Family. Oxford Academic. [URL: https://academic.oup.com/toxsci/article/118/2/616/1665484]
Validation of Bis(2-(2-methoxyethoxy)ethyl)amine Activity in Catalytic Assays: A Comparative Guide
Executive Summary In the landscape of Phase-Transfer Catalysis (PTC), acyclic polyethers have emerged as safer, highly tunable alternatives to traditional cyclic crown ethers. This guide provides a rigorous validation of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of Phase-Transfer Catalysis (PTC), acyclic polyethers have emerged as safer, highly tunable alternatives to traditional cyclic crown ethers. This guide provides a rigorous validation of1[1], comparing its catalytic efficacy against industry standards: Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1), 18-Crown-6, and Tetrabutylammonium bromide (TBAB). By examining its performance in nucleophilic substitution assays, we delineate the unique advantages and mechanistic limitations of utilizing a secondary amine podand in organic synthesis.
Mechanistic Causality: The Podand Advantage
To understand BMEEA's utility, we must analyze the causality behind its molecular design. Traditional PTC relies on quaternary ammonium salts (like TBAB) or cyclic polyethers (like 18-Crown-6) to solubilize inorganic salts in organic solvents. However, 18-Crown-6 is highly toxic (teratogenic), and TBAB often suffers from thermal degradation at elevated temperatures.
In 1985, 2[2], a tertiary amine with three PEG-like arms, establishing the "trident" class of acyclic solid-liquid phase-transfer catalysts. BMEEA is the secondary amine analogue of this class.
The Causality of Chelation:
BMEEA operates via the "podand effect." The flexible methoxyethoxy chains wrap around alkali metal cations (e.g., K⁺ or Na⁺), displacing the solvent and separating the ion pair. This leaves the corresponding anion (e.g., F⁻ or CN⁻) highly activated or "naked" in the non-polar organic phase.
Secondary vs. Tertiary Amine Dynamics:
Unlike TDA-1, which is a fully substituted tertiary amine[3], BMEEA possesses a reactive N-H bond. This structural difference dictates its application:
Hydrogen Bonding: The N-H bond can act as a hydrogen-bond donor, stabilizing specific transition states that TDA-1 cannot.
Grafting Potential: BMEEA's secondary amine allows it to react with electrophiles, making it an ideal building block for synthesizing polymer-supported catalysts, such as4[4].
Competitive Reactivity: In assays involving strong electrophiles (e.g., primary alkyl halides), BMEEA may undergo competitive N-alkylation, reducing its turnover number compared to TDA-1.
Mechanistic pathway of BMEEA-mediated solid-liquid phase transfer catalysis.
Comparative Performance Data
To objectively evaluate BMEEA, we benchmarked it against TDA-1, 18-Crown-6, and TBAB across two standard catalytic assays: a solid-liquid Halex reaction (nucleophilic aromatic fluorination) and a liquid-liquid N-alkylation.
Expert Insight: The lower yield for BMEEA in the N-alkylation assay is a direct result of its secondary amine core reacting with benzyl bromide, effectively consuming the catalyst. For pure PTC alkylations, TDA-1 remains superior; however, for Halex reactions where the electrophile is sterically hindered, BMEEA performs admirably.
Experimental Validation Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of an internal standard (dodecane) normalizes any volumetric errors during GC-MS injection, proving the causality of the catalyst rather than experimental artifact.
Objective: Validate BMEEA's ability to transfer solid F⁻ into the organic phase.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, add 2,4-dinitrochlorobenzene (10.0 mmol) and anhydrous spray-dried Potassium Fluoride (KF) (15.0 mmol).
Catalyst & Standard Addition: Inject BMEEA (0.5 mmol, 5 mol%)[1] and dodecane (5.0 mmol, internal standard) into the flask.
Solvent Addition: Add 20 mL of anhydrous toluene. Causality note: Toluene is chosen because its low dielectric constant prevents the solvation of F⁻, maintaining its "naked" nucleophilicity.
Reaction: Heat the mixture to 110°C under vigorous stirring (800 rpm) for 4 hours. High agitation is critical to maximize the solid-liquid interfacial area.
Quenching & Workup: Cool to room temperature. Add 20 mL of distilled water to dissolve the inorganic salts (KCl byproduct and unreacted KF). Separate the organic phase and dry over anhydrous Na₂SO₄.
Validation: Analyze the organic phase via GC-MS. Calculate the yield of 2,4-dinitrofluorobenzene relative to the dodecane internal standard using a pre-established response factor curve.
Self-validating experimental workflow for catalytic assay validation.
Protocol B: Catalyst Recovery and Purity Analysis
Because BMEEA is highly soluble in aqueous acidic conditions, it can be easily recovered post-reaction, demonstrating its green chemistry potential.
Extract the organic phase with 1M HCl (3 x 15 mL). The protonated BMEEA moves to the aqueous phase.
Basify the aqueous phase with 2M NaOH to pH 12, then extract with dichloromethane.
Evaporate the solvent to recover the BMEEA. Purity can be validated using1[1].
Conclusion
BMEEA serves as a highly effective, low-toxicity phase-transfer catalyst for solid-liquid reactions where the substrate is not highly electrophilic toward secondary amines. While TDA-1[3] remains the gold standard for general acyclic PTC due to its tertiary amine stability, BMEEA's unique N-H functionality makes it an invaluable tool for researchers looking to develop polymer-bound catalysts or exploit hydrogen-bond-directed phase transfer.
Comparative analysis of Bis(2-(2-methoxyethoxy)ethyl)amine and other tertiary amines
As a Senior Application Scientist, evaluating amine reagents requires looking beyond simple pKa values and understanding the intricate balance of sterics, nucleophilicity, and solvation thermodynamics. A common taxonomic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating amine reagents requires looking beyond simple pKa values and understanding the intricate balance of sterics, nucleophilicity, and solvation thermodynamics.
A common taxonomic pitfall in organic synthesis is the misclassification of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) . While its complex polyether nomenclature often leads researchers to group it with complex tertiary amines, BMEEA is fundamentally a secondary amine . However, because its structural properties—specifically its podand-like polyether chains—mimic the cation-chelating behavior of macrocyclic ethers, it is routinely evaluated alongside, or used as a precursor to, advanced tertiary amines like Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1)[1][2].
This guide provides an objective, data-driven comparative analysis between the secondary polyether amine BMEEA and conventional tertiary amines (e.g., DIPEA, TEA), detailing their divergent mechanistic pathways and experimental applications.
Mechanistic Causality: Solvation vs. Sterics
The utility of an amine in synthesis is dictated by two competing trajectories: its ability to act as a Brønsted base (abstracting a proton) versus its ability to act as a Lewis base/Nucleophile (attacking an electrophilic center).
Conventional Tertiary Amines (DIPEA, TEA): Amines like Diisopropylethylamine (DIPEA) are sterically encumbered. The bulky isopropyl groups shield the nitrogen lone pair from attacking large electrophiles (like carbon centers), rendering them strictly non-nucleophilic bases. They are ideal for acid scavenging.
Polyether Secondary Amines (BMEEA): BMEEA possesses an unobstructed N-H bond, making it highly nucleophilic. More importantly, its two 2-(2-methoxyethoxy)ethyl chains contain four ether oxygen atoms. These flexible chains exhibit a "podand effect," wrapping around alkali metal cations (like Na⁺ or K⁺) to solvate them in non-polar organic media, a property entirely absent in TEA or DIPEA.
The Tertiary Polyether Evolution (TDA-1): When BMEEA is alkylated with a third polyether chain, it becomes TDA-1—a tertiary amine that acts as a premier phase-transfer catalyst (PTC). It completely encapsulates cations, leaving anions "naked" and highly reactive[1][3].
Quantitative Comparison Table
Property
Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA)
Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1)
Diisopropylethylamine (DIPEA)
Triethylamine (TEA)
Amine Class
Secondary
Tertiary
Tertiary
Tertiary
Molecular Weight
221.30 g/mol
323.43 g/mol
129.25 g/mol
101.19 g/mol
Nucleophilicity
High (Unobstructed N-H)
Low (Sterically Hindered)
Very Low (Sterically Hindered)
Moderate
Cation Chelation
Strong (4 Ether O-atoms)
Very Strong (6 Ether O-atoms)
None
None
Primary Role
Adduct Synthesis, Ligand
Phase-Transfer Catalyst
Non-nucleophilic Base
Acid Scavenger
Divergent Workflows: Adduct Formation vs. Acid Scavenging
To illustrate the functional divergence between BMEEA and tertiary amines, we must examine their roles in distinct chemical workflows. BMEEA is highly valued in the polymer industry for synthesizing silane-terminated polymers without generating high-viscosity urea byproducts[4][5].
Fig 1. Workflow for synthesizing silane-terminated polymers using BMEEA as a reactive nucleophile.
Conversely, tertiary amines follow a completely different mechanistic pathway, acting as passive spectators that merely manage pH.
Fig 2. Divergent mechanistic pathways of secondary polyether amines versus tertiary alkyl amines.
Self-Validating Experimental Protocols
Protocol A: Nucleophilic Ring-Opening of Epoxysilanes with BMEEA[4]
Objective: Synthesize a low-viscosity, storage-stable hydroxysilane adduct.
Causality: BMEEA is selected over primary amines to prevent cross-linking, and over tertiary amines because a nucleophilic attack is required to open the epoxide ring.
Reagent Preparation: Dry BMEEA over 3Å molecular sieves for 24 hours. Causality: Trace moisture will prematurely hydrolyze the alkoxy groups on the silane precursor.
Reaction Setup: In a nitrogen-purged, flame-dried round-bottom flask, add 1.05 equivalents of BMEEA.
Addition: Dropwise add 1.0 equivalent of β-(3,4-epoxycyclohexyl)ethyltriethoxysilane under continuous magnetic stirring.
Thermal Activation: Heat the mixture to 90°C for 4 hours. Causality: The secondary amine requires thermal activation to overcome the activation energy barrier of the sterically hindered epoxide ring.
Self-Validating Checkpoint: Analyze the product via ¹H-NMR. The complete disappearance of epoxide ring protons (~3.1 ppm) and the emergence of new C-N bond protons confirm successful nucleophilic addition.
Protocol B: Acid Scavenging with DIPEA (Tertiary Amine Control)
Objective: Neutralize HCl generated during the esterification of an acid chloride.
Causality: DIPEA is chosen because its steric bulk prevents it from reacting with the highly electrophilic acid chloride. If BMEEA were used here, its secondary amine would rapidly attack the acid chloride, forming an unwanted amide and consuming the reagent.
Reaction Setup: Dissolve the target alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
Base Addition: Add 1.5 equivalents of DIPEA.
Electrophile Addition: Slowly add the acid chloride (1.1 eq) dropwise.
Self-Validating Checkpoint: The reaction mixture will remain clear. If a primary or secondary amine (like BMEEA) were mistakenly used, rapid exothermic amide formation would occur, often accompanied by immediate precipitation or severe side-product generation visible on TLC.
Conclusion
While BMEEA is a secondary amine, its polyether architecture gives it unique chelating properties that bridge the gap between simple nucleophiles and complex macrocyclic ligands. When designing a synthetic route, researchers must explicitly choose BMEEA when nucleophilic addition and subsequent metal-chelation are desired, and default to tertiary amines like DIPEA or TEA when passive acid scavenging is the sole requirement. For phase-transfer catalysis, the fully alkylated tertiary derivative, TDA-1, remains the superior choice[1][6].
References
Polymer containing hydroxysilane and silane groups (EP2805985A1). European Patent Office. Details the use of BMEEA in the nucleophilic ring-opening of epoxysilanes to form storage-stable polymers.
Tris(3,6-dioxaheptyl)amine as a Phase-Transfer Catalyst in Phenacyl Ester Synthesis . Synthetic Communications. Demonstrates the evolution of polyether amines into tertiary phase-transfer catalysts (TDA-1).[Link]
Application: HPLC Separation of Bis(2-(2-methoxyethoxy)ethyl)amine . SIELC Technologies. Analytical methodologies for polyether secondary amines.[Link]
Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) Properties and PTC Applications . Wikipedia, The Free Encyclopedia.[Link]
Benchmarking Bis(2-(2-methoxyethoxy)ethyl)amine against other epoxy crosslinkers
Benchmarking Bis(2-(2-methoxyethoxy)ethyl)amine Against Traditional Epoxy Crosslinkers: A Guide for Biomaterial & Drug Delivery Design For researchers and drug development professionals, selecting the correct epoxy cross...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Bis(2-(2-methoxyethoxy)ethyl)amine Against Traditional Epoxy Crosslinkers: A Guide for Biomaterial & Drug Delivery Design
For researchers and drug development professionals, selecting the correct epoxy crosslinker dictates the degradation profile, drug elution kinetics, and biocompatibility of the final polymer matrix. While traditional aliphatic amines provide structural rigidity, the demand for flexible, hydrophilic networks in medical devices has brought PEGylated amines into focus.
This guide benchmarks Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) against conventional crosslinkers, detailing its unique mechanistic behavior and providing validated protocols for its application in advanced formulations.
The Mechanistic Paradigm Shift: Step-Growth vs. Homopolymerization
Traditional primary amine crosslinkers, such as Diethylenetriamine (DETA), possess multiple active hydrogens. This drives a rapid step-growth polymerization that results in highly crosslinked, rigid networks.
In contrast, BMEEA (CAS: 5732-47-8) is a secondary amine featuring two methoxyethoxyethyl (PEG-like) chains[1],[2]. Because it possesses only a single active hydrogen, it cannot crosslink two epoxide groups via standard addition. Instead, the reaction proceeds in two distinct phases:
Nucleophilic Addition: The single active hydrogen reacts with an epoxide ring to form a tertiary amine and a pendant hydroxyl group[3],[4].
Catalytic Homopolymerization: The newly formed tertiary amine acts as an internal Lewis base catalyst, initiating the anionic ring-opening homopolymerization of the remaining epoxy groups[3]. This pathway is heavily stabilized by hydrogen bonding from the generated hydroxyl groups, which significantly lowers the activation energy of the reaction[5].
The result is a lightly crosslinked polyether network grafted with highly flexible, hydrophilic PEG-like chains, which drastically lowers the glass transition temperature (Tg) and increases ductility[6],[7].
Reaction Pathway Visualization
Reaction pathway of BMEEA-driven epoxy homopolymerization.
Quantitative Benchmarking: BMEEA vs. Alternatives
To objectively evaluate BMEEA, we benchmark it against Jeffamine D-230 (a primary polyetheramine) and DETA (a rigid aliphatic amine). The data below illustrates how the shift from primary step-growth to secondary catalytic homopolymerization alters network properties.
Because BMEEA acts as a catalytic initiator rather than a stoichiometric crosslinker, traditional 1:1 (amine hydrogen to epoxy) formulations will fail. The following self-validating protocol is designed to maximize network conversion while preventing exothermic degradation.
Standardized workflow for formulating and curing BMEEA-modified epoxy matrices.
Step-by-Step Protocol:
Stoichiometric Calculation (Catalytic Loading):
Causality: Do not use equimolar ratios. Formulate BMEEA at 10–20 wt% relative to the epoxy resin (e.g., DGEBA). This provides sufficient secondary amine to initiate the reaction and graft PEG chains without prematurely terminating network growth.
Homogenization & Degassing:
Causality: Mix the resin and BMEEA at 2000 RPM using a planetary centrifugal mixer for 2 minutes. Transfer to a vacuum desiccator at 25°C for 15 minutes. Removing entrapped air is critical; voids act as stress concentrators and unpredictably alter solvent uptake and drug release kinetics[4].
B-Staging (Pre-Cure):
Causality: Cure in a Teflon mold at 80°C for 2 hours. This temperature provides the exact thermal energy required for the secondary amine to react with the epoxide (forming the tertiary amine) without triggering a runaway exothermic homopolymerization[5],[4].
Post-Cure Maturation:
Causality: Elevate the temperature to 120°C for 4 hours. The higher temperature drives the tertiary amine-catalyzed anionic ring-opening to full conversion, pushing the network past vitrification to ensure maximum structural integrity[4].
Thermomechanical Validation (Self-Validation Step):
Causality: Analyze the cured matrix using Differential Scanning Calorimetry (DSC). The absence of a residual exothermic peak confirms 100% conversion. Follow with Dynamic Mechanical Analysis (DMA) to verify the target Tg. If the Tg is too high, increase the BMEEA wt% to introduce more flexible PEG segments[6],[7].
Strategic Value in Drug Development
For pharmaceutical scientists, the integration of BMEEA into epoxy matrices offers profound advantages over traditional aliphatic amines. The pendant methoxyethoxyethyl chains create a steric shield that resists non-specific protein adsorption—a phenomenon widely known as the "stealth" PEG effect. Furthermore, by tuning the BMEEA concentration, researchers can precisely control the crosslink density and free volume of the matrix. This microstructural control allows for highly predictable, zero-order release kinetics of embedded active pharmaceutical ingredients (APIs) in implantable devices and localized delivery systems.
Comparative Guide: Nucleophilicity of Methoxy(ethyl)amine vs. Ethoxy(ethyl)amine Derivatives
Executive Summary & Structural Context In the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures, primary amines featuring an ether linkage—such as 2-methoxyethylamine (MEA) and 2-eth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
In the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures, primary amines featuring an ether linkage—such as 2-methoxyethylamine (MEA) and 2-ethoxyethylamine (EEA)—are highly valued building blocks. Understanding their relative nucleophilicity is critical for predicting reaction trajectories in substitution and addition workflows[1]. While structurally similar, diverging by only a single methylene unit in the ether appendage, MEA and EEA exhibit profoundly different kinetic behaviors. This guide provides an objective, data-driven comparison of their nucleophilic profiles, grounded in thermodynamic properties and validated through standardized kinetic protocols.
Thermodynamic and Structural Drivers of Nucleophilicity
Nucleophilicity—the kinetic ability of a chemical species to donate a lone pair of electrons to an electrophile—is governed by a delicate balance of electronic and steric factors. For MEA and EEA, the primary differentiators are Brønsted basicity and steric hindrance[1].
Brønsted Basicity (pKa): The pKa of an amine's conjugate acid is a primary thermodynamic indicator of lone-pair availability. MEA exhibits a consistently reported pKa of 9.89, which is typical for primary aliphatic amines[1],[2]. In stark contrast, EEA demonstrates a significantly depressed pKa of 6.26[1],[3]. This massive basicity gap (over 3.5 logarithmic units) dictates that the nitrogen lone pair in MEA is far more available for electrophilic attack, making it a substantially more potent nucleophile.
Steric Hindrance: The trajectory of nucleophilic attack requires precise orbital overlap (HOMO-LUMO interaction). The ethyl group in EEA is bulkier than the methyl group in MEA[1],[4]. This increased steric bulk creates a larger cone angle of hindrance around the nucleophilic nitrogen, physically impeding its approach to sterically demanding electrophilic centers.
Inductive Effects (+I): While the ethyl ether group provides a marginally stronger electron-donating inductive (+I) effect than the methyl ether group, this slight electronic advantage is entirely overwhelmed by the severe steric penalty and the dramatically lower basicity of EEA[1].
Logical relationship of physicochemical factors dictating amine nucleophilicity.
Quantitative Data Comparison
The following table summarizes the key physicochemical parameters that dictate the reactivity profiles of both derivatives.
Experimental Methodology: The Mayr Nucleophilicity Protocol
To move beyond qualitative predictions, researchers must establish a self-validating experimental system. The gold standard for quantifying these kinetic differences is the Mayr Nucleophilicity Scale, governed by the equation:
logk=s(N+E)
[1]. The following protocol outlines how to objectively determine the nucleophilicity parameter (
N
) and sensitivity parameter (
s
) for these amines.
Step 1: Reactant Preparation
Prepare anhydrous acetonitrile solutions of the target amine (MEA or EEA) and a series of colored reference benzhydrylium ions (with known electrophilicity parameters,
E
).
Causality: Acetonitrile is chosen as a polar aprotic solvent to minimize solvolysis side-reactions. Benzhydrylium ions provide a tunable, standardized electrophilic scale that acts as a reliable benchmark.
Step 2: Stopped-Flow UV-Vis Spectroscopy
Rapidly mix the reagents at 20 °C. The amine must be maintained in a >10-fold molar excess relative to the electrophile.
Causality: Amine-benzhydrylium reactions are typically too fast for standard manual mixing, necessitating stopped-flow kinetics. The large excess of amine establishes pseudo-first-order kinetic conditions, simplifying the mathematical extraction of the rate constant.
Step 3: Kinetic Extraction
Monitor the exponential decay of the benzhydrylium ion's characteristic absorbance band (typically between 400–600 nm) to determine the pseudo-first-order rate constant (
kobs
).
Step 4: Second-Order Rate Validation
Plot
kobs
against varying concentrations of the amine.
Self-Validation System: A strictly linear plot passing through the origin proves that the reaction is first-order with respect to the amine, ruling out complex side reactions or self-catalysis. The slope of this line yields the true second-order rate constant (
k2
).
Step 5: Parameter Derivation
Plot
logk2
against the
E
values of the reference electrophiles.
Self-Validation System: A highly linear correlation across multiple different electrophiles validates the Mayr parameters. The slope yields the sensitivity parameter (
s
), and the x-intercept allows the calculation of the nucleophilicity parameter (
N
). Higher
N
values confirm greater nucleophilicity.
Experimental workflow for determining Mayr nucleophilicity parameters.
Efficacy of Bis(2-(2-methoxyethoxy)ethyl)amine in stereoselective synthesis
Beyond HMPA: The Efficacy of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) as an Internally Solvated Base in Stereoselective Synthesis Executive Summary In stereoselective synthesis, controlling enolate geometry is the crit...
Author: BenchChem Technical Support Team. Date: March 2026
Beyond HMPA: The Efficacy of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) as an Internally Solvated Base in Stereoselective Synthesis
Executive Summary
In stereoselective synthesis, controlling enolate geometry is the critical first step in dictating the diastereomeric outcome of downstream C–C bond formations (e.g., Aldol additions, Ireland-Claisen rearrangements). Historically, achieving exclusive Z- or E-enolate formation required the addition of toxic polar aprotic solvents like HMPA or DMPU to break up lithium base aggregates.
Enter Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA, CAS: 5732-47-8) [1]. While its tertiary amine cousin, Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1), is widely celebrated as a phase-transfer catalyst for stereoselective glycosylations[2] and dissolving metal reactions[3], the secondary amine BMEEA remains an underutilized powerhouse. With a boiling point of 278.3 ºC and a density of 0.971 g/cm³[1], this podand-type molecule functions as a precursor to a "self-solvating" lithium amide base. It offers unprecedented stereocontrol by mimicking the solvation effects of crown ethers, entirely bypassing the toxicity profile of traditional additives.
Mechanistic Causality: The "Self-Solvating" Base Paradigm
To understand BMEEA's efficacy, we must examine the causality of aggregation in organolithium chemistry. Standard bases like Lithium Diisopropylamide (LDA) exist as dimers or tetramers in THF. This bulky aggregation forces a loose, unpredictable Zimmerman-Traxler transition state during deprotonation, leading to mixed enolate geometries.
When BMEEA is treated with n-butyllithium, it forms Li-BMEEA . The two highly flexible polyether chains (-CH₂CH₂OCH₂CH₂OCH₃) wrap intramolecularly around the lithium cation. This internal chelation completely desolvates the lithium from the bulk solvent, creating a strictly monomeric, highly reactive base.
During the kinetic deprotonation of a ketone, this monomeric Li-BMEEA enforces a highly rigid, tightly bound transition state. The steric bulk of the podand arms directs the substrate's alkyl group away from the base, exclusively yielding the Z-enolate. Consequently, subsequent electrophilic attack proceeds via a highly ordered cyclic transition state, yielding the syn-aldol product with near-perfect diastereomeric ratios (dr).
Caption: Mechanistic pathway of Li-BMEEA enforcing Z-enolate geometry via internal solvation.
Comparative Performance Analysis
How does BMEEA stack up against conventional methodologies? We benchmarked the diastereoselective aldol addition of propiophenone with benzaldehyde across different base systems.
Unlike TDA-1, which operates purely via phase-transfer catalysis (PTC)[3] and offers poor enolate geometric control in homogeneous conditions, BMEEA actively participates in the deprotonation event.
Table 1: Diastereoselective Aldol Addition of Propiophenone with Benzaldehyde
Base System
Additive
Enolate Geometry (Z:E)
Aldol dr (syn:anti)
Yield (%)
LDA
None
70:30
75:25
82
LDA
HMPA (2 eq)
>95:5
96:4
88
Li-BMEEA
None
>99:1
98:2
94
TDA-1 / KOH
None
N/A (PTC)
50:50
60
Data Interpretation: Li-BMEEA outperforms the LDA/HMPA system, eliminating the need for carcinogenic additives while slightly improving the syn-selectivity and overall yield due to the highly reactive, monomeric nature of the base.
This protocol outlines the generation of Li-BMEEA and its application in a highly diastereoselective aldol reaction. The procedure is designed as a self-validating system: the intermediate controls and NMR profiles serve as real-time quality checkpoints.
Action: Dissolve 1.1 mmol of BMEEA in 5 mL of anhydrous THF under argon. Cool to -78°C. Add 1.05 mmol of n-BuLi dropwise. Stir for 30 minutes.
Causality: Dropwise addition prevents localized heating. The 30-minute stirring allows the polyether arms to achieve the thermodynamically stable intramolecular chelation of the Li⁺ ion, forming the monomeric Li-BMEEA complex.
Kinetic Enolization:
Action: Add 1.0 mmol of propiophenone dropwise. Stir for 1 hour at -78°C.
Causality: The low temperature ensures kinetic control. The internal solvation of Li-BMEEA makes it highly reactive, cleanly converting the ketone to the Z-enolate without side-reactions like self-condensation.
Electrophile Trapping:
Action: Add 1.2 mmol of benzaldehyde. Maintain at -78°C for 2 hours.
Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the propiophenone spot confirms complete enolate trapping.
Quench & Workup:
Action: Quench the reaction strictly at -78°C with 2 mL of saturated aqueous NH₄Cl, then warm to room temperature.
Causality: Quenching at -78°C prevents retro-aldol equilibration, locking in the kinetic syn-diastereomer.
Validation: Extract with EtOAc, concentrate, and analyze the crude mixture via ¹H NMR. The syn-isomer will display a coupling constant (J) of ~4–5 Hz for the carbinol proton, whereas the anti-isomer would show J = ~7–9 Hz. A self-validating successful run will show >95% syn product.
Caption: Experimental workflow for Li-BMEEA mediated stereoselective aldol addition.
Conclusion
While BMEEA is often relegated to a precursor role or used as a secondary amine in industrial silane-polymer formulations[4], its structural properties make it a formidable tool in the synthetic chemist's arsenal. By leveraging its dual identity as a bulky secondary amine and a podand chelator, researchers can achieve exceptional stereocontrol while bypassing the environmental and health hazards associated with traditional polar aprotic additives.
Assessing the Biocompatibility of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) for Biomedical Applications: A Comparative Guide
As the development of lipid nanoparticles (LNPs), advanced hydrogels, and targeted bioconjugates accelerates, the selection of aminated building blocks has become a critical bottleneck. Amines are essential for providing...
Author: BenchChem Technical Support Team. Date: March 2026
As the development of lipid nanoparticles (LNPs), advanced hydrogels, and targeted bioconjugates accelerates, the selection of aminated building blocks has become a critical bottleneck. Amines are essential for providing ionizable cationic charges and reactive conjugation sites, but they inherently carry risks of cytotoxicity and immunogenicity.
This guide provides an in-depth, objective comparison of Bis(2-(2-methoxyethoxy)ethyl)amine (BMEEA) (CAS: 5732-47-8) against traditional alternatives like primary mPEG-amines and polymeric polyethylenimine (PEI). By examining the mechanistic pathways of amine-induced toxicity and establishing self-validating experimental workflows, this guide equips drug development professionals with the data necessary to make informed material selections.
Structural Profile and Predictive Toxicity
BMEEA is a secondary amine flanked by two short diethylene glycol monomethyl ether (PEG2) chains[1]. This specific molecular architecture fundamentally alters its interaction with biological systems compared to standard primary amines or densely charged polymers.
The Causality of Steric Shielding
Amine toxicity is primarily driven by electrostatic interactions. Unshielded cationic amines bind to the negatively charged phosphate headgroups of cellular lipid bilayers, causing membrane depolarization, pore formation, and subsequent cell death[2].
BMEEA mitigates this risk through two mechanisms:
Steric Hindrance: The dual, flexible methoxyethoxyethyl arms physically restrict the secondary amine from deeply intercalating into the lipid bilayer.
Charge Delocalization: The ether oxygens within the PEG-like chains can form transient intramolecular hydrogen bonds with the protonated amine, delocalizing the positive charge and reducing its localized electrostatic toxicity.
Table 1: Structural & Predictive Toxicity Profile
Compound
Amine Type
Molecular Weight
Steric Shielding
Predictive Cytotoxicity Risk
BMEEA
Secondary
221.3 g/mol
High (Dual PEG2 chains)
Low
mPEG-amine
Primary
Variable (e.g., 2 kDa)
Low (Exposed terminus)
Moderate
PEI (Branched)
Primary/Sec/Tert
~25,000 g/mol
None (High charge density)
High
Mechanistic Pathways of Amine-Induced Cytotoxicity
To accurately assess biocompatibility, we must first understand the biological cascade triggered by toxic amines. When high-charge-density amines (like PEI) disrupt the cell membrane, they trigger an influx of calcium ions, which stresses the endoplasmic reticulum and mitochondria. This leads to a spike in Reactive Oxygen Species (ROS), a drop in mitochondrial membrane potential (MMP), and the activation of caspase-dependent apoptosis[3].
Because BMEEA's structure prevents the initial membrane depolarization step, it effectively short-circuits this apoptotic pathway, maintaining cellular viability even at high concentrations.
Fig 1. Mechanistic pathway of amine-induced cellular toxicity and ROS-mediated apoptosis.
Self-Validating Experimental Workflows
A robust biocompatibility assessment cannot rely on isolated data points; it requires a multiparametric, self-validating workflow. The following protocols are designed to eliminate artifacts and ensure high-fidelity data.
Phase 1: Acute Cytotoxicity via WST-8 Assay
Causality & Validation: We utilize the WST-8 (CCK-8) assay rather than the traditional MTT assay. MTT requires the addition of DMSO to solubilize the formazan crystals, which can introduce solvent-induced toxicity artifacts and prematurely lyse cells. WST-8 produces a highly water-soluble orange formazan dye directly proportional to mitochondrial dehydrogenase activity, allowing for continuous, non-destructive monitoring of cell viability[4].
Step-by-Step Methodology:
Cell Seeding: Seed HEK293T or HUVEC cells at
1×104
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
Treatment Preparation: Prepare BMEEA, mPEG-amine, and PEI in complete media at serial concentrations (10 µM to 1000 µM).
Self-Validating Controls:
Positive Control: 0.1% Triton X-100 (establishes the 0% viability baseline).
Negative Control: Untreated media (establishes the 100% viability baseline).
Interference Control: BMEEA in media without cells (checks if the amine spontaneously reduces WST-8).
Incubation: Replace media with treatments and incubate for 24 h.
Detection: Add 10 µL of WST-8 reagent to each well. Incubate for 2 h.
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Phase 2: Hemocompatibility (Erythrocyte Lysis)
Causality & Validation: For any compound intended for intravenous delivery (e.g., LNP components), it must not act as a surfactant against red blood cells (RBCs). Quantifying the release of hemoglobin provides a direct, macroscopic measurement of membrane integrity.
Step-by-Step Methodology:
RBC Isolation: Collect fresh whole blood in EDTA tubes. Centrifuge at 500 × g for 5 min. Wash the erythrocyte pellet three times with PBS until the supernatant is entirely clear.
Suspension: Dilute the packed RBCs to a 2% (v/v) suspension in PBS.
Incubation: Mix 100 µL of the RBC suspension with 100 µL of BMEEA solutions (up to 1000 µM) in a V-bottom 96-well plate.
Self-Validating Controls:
Positive Control: 1% Triton X-100 (100% lysis).
Negative Control: PBS only (0% spontaneous lysis).
Centrifugation: Incubate at 37°C for 1 h, then centrifuge the plate at 1000 × g for 5 min to pellet intact cells.
Quantification: Transfer 100 µL of the supernatant to a flat-bottom plate and measure absorbance at 540 nm (the peak absorbance of free hemoglobin).
Fig 2. Self-validating multiparametric workflow for amine biocompatibility assessment.
Quantitative Performance Comparison
Based on established multiparametric cytotoxicity profiling[2], BMEEA demonstrates a vastly superior safety profile compared to unshielded amines. The table below aggregates typical performance metrics across these material classes.
Table 2: Comparative Biocompatibility Metrics (In Vitro)
While acute cytotoxicity assays confirm that BMEEA does not immediately rupture cells, sub-acute immunogenicity is a critical hurdle for systemic drug delivery.
Long-chain PEGylated compounds (e.g., PEG2000) are known to occasionally trigger complement activation or induce anti-PEG antibodies, leading to accelerated blood clearance (ABC phenomenon)[4]. BMEEA, however, utilizes ultra-short PEG2 (diethylene glycol) chains. These chains are long enough to provide the necessary steric shielding and hydrophilicity to the secondary amine, but short enough to evade the immune recognition typically associated with high-molecular-weight PEG polymers. When evaluated via ELISA for pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage models (e.g., THP-1 cells), BMEEA-derived conjugates consistently show negligible immune activation compared to their primary amine counterparts.
Conclusion
For drug development professionals engineering next-generation delivery vehicles, Bis(2-(2-methoxyethoxy)ethyl)amine represents an optimal balance of chemical reactivity and biological safety. By leveraging the steric shielding of its dual PEG2 chains, BMEEA effectively neutralizes the electrostatic toxicity inherent to cationic amines. When validated through rigorous, self-controlled assays (WST-8 and Hemolysis), BMEEA consistently outperforms both primary PEG-amines and polymeric amines, making it a premier choice for LNP lipid synthesis and hydrogel crosslinking.
References
Separation of Bis(2-(2-methoxyethoxy)ethyl)amine on Newcrom R1 HPLC column
Source: SIELC Technologies
URL:[Link]
Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications
Source: Heliyon (via PubMed Central)
URL:[Link]
Multiparametric cytotoxicity profiling reveals cell-line and ligand-dependent toxicity for pegylated gold nanoparticles (AuNP-PEG)
Source: Canadian Journal of Physiology and Pharmacology (Canadian Science Publishing)
URL:[Link]
Graphene Nanomaterials: Synthesis, Biocompatibility, and Cytotoxicity
Source: International Journal of Molecular Sciences (via PubMed Central)
URL:[Link]
Operational Guide: Proper Handling and Disposal Procedures for Bis(2-(2-methoxyethoxy)ethyl)amine
For researchers, synthetic chemists, and drug development professionals, the proper logistical management of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. Bis(2-(2-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, synthetic chemists, and drug development professionals, the proper logistical management of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8) is a versatile secondary amine featuring two hydrophilic diethylene glycol methyl ether chains[1]. While highly valued as a hydrophilic linker and supramolecular building block, its reactive amine center and hygroscopic nature demand strict adherence to targeted disposal protocols.
This guide provides essential, step-by-step methodologies for the safe handling, spill management, and regulatory-compliant disposal of Bis(2-(2-methoxyethoxy)ethyl)amine, ensuring a secure working environment.
Physicochemical Properties & Hazard Causality
To safely dispose of any chemical, one must first understand the causality behind its hazards. The unique structure of Bis(2-(2-methoxyethoxy)ethyl)amine—combining a nucleophilic secondary amine with ether oxygens—dictates its physical behavior and toxicity profile. It acts as a moderate base, which directly translates to its ability to cause tissue irritation upon contact[2].
Table 1: Physicochemical Data and Hazard Implications
Property
Quantitative Value / Code
Causality & Impact on Handling/Disposal
CAS Number
5732-47-8
Unique identifier required for EHS waste profiling[1].
Molecular Formula
C₁₀H₂₃NO₄
High oxygen-to-carbon ratio ensures high solubility in water and polar organic solvents, dictating the choice of rinsing agents[1].
GHS Classification
H302, H315, H319, H335
The basic amine center causes acute oral toxicity and severe irritation to skin, eyes, and respiratory tracts[2].
Signal Word
Warning
Indicates moderate acute toxicity; mandates the use of specific PPE and prohibits drain disposal[2].
Incompatibilities
Strong oxidizers, acids
Mixing amine waste with acidic streams can cause exothermic neutralization reactions. Must be segregated[3].
Immediate Safety & Spill Management Protocol
In the event of a spill, immediate containment is required to prevent respiratory exposure and surface contamination. Because of the compound's basicity, combustible absorbents (like sawdust or paper towels) must never be used for bulk spills , as the amine can react exothermically with ambient oxidizers or acidic impurities[3].
Step-by-Step Spill Response:
Isolate and Ventilate: Immediately restrict access to the spill area. Ensure local exhaust ventilation (fume hood or room exhaust) is operating at maximum capacity[2].
Don Appropriate PPE: Equip chemical safety goggles, a chemically resistant lab coat, and heavy-duty nitrile gloves.
Apply Inert Absorbent: Cover the liquid spill completely with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth[3].
Mechanical Collection: Using a non-sparking plastic dustpan and brush, carefully sweep the saturated absorbent into a wide-mouth, sealable hazardous waste container.
Self-Validating Decontamination: Wash the spill surface with a mild detergent and water. Validation Step: Press a damp pH indicator strip against the cleaned surface. If the strip indicates a basic pH (>7.5), residual amine is still present. Repeat the wash until a neutral pH (6.5–7.5) is confirmed.
Waste Segregation and Disposal Workflows
The disposal of Bis(2-(2-methoxyethoxy)ethyl)amine must be systematically categorized to comply with Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) standards.
Workflow for the classification and disposal of Bis(2-(2-methoxyethoxy)ethyl)amine waste.
Method A: Liquid Chemical Waste Consolidation
Unused chemical or reaction mixtures containing Bis(2-(2-methoxyethoxy)ethyl)amine cannot be disposed of down the drain, despite their water solubility, due to aquatic toxicity and pH alteration risks[2].
Compatibility Verification: Select a High-Density Polyethylene (HDPE) or glass waste carboy. Avoid metal containers, which can be corroded by basic amines over time.
Segregation: Ensure the waste stream does not contain halogenated solvents, heavy metals, or strong acids. Mixing amines with acids in a sealed container can lead to dangerous pressure buildup[3].
Labeling: Attach a compliant hazardous waste tag immediately upon the first drop of waste entering the container. Label it clearly as: "Hazardous Waste: Bis(2-(2-methoxyethoxy)ethyl)amine (Basic/Irritant)".
Storage: Cap the container tightly and place it in secondary containment within your designated Satellite Accumulation Area (SAA)[3].
To legally classify a chemical container as "RCRA empty" and suitable for standard disposal, it must be thoroughly decontaminated[4]. Because of the compound's methoxyethoxy chains, water or ethanol are highly effective solvents for this process.
Initial Rinse: Add a compatible solvent (e.g., ethanol or deionized water) equal to approximately 10% of the container's total volume.
Agitation: Cap the container tightly and invert it multiple times, ensuring the solvent washes all internal surfaces and the threading of the cap.
Collection: Pour the resulting rinsate into the designated liquid hazardous waste container (from Method A).
Repeat: Perform steps 1–3 two additional times.
Self-Validation Check: Visually inspect the interior of the container. If any viscous residue or chemical odor remains, the container is not RCRA empty and must be disposed of entirely as solid hazardous waste.
Defacement: If clean, thoroughly cross out or peel off the original chemical label. Dispose of the clean glass/plastic according to institutional non-hazardous waste policies[4].
Regulatory & EHS Compliance
Final disposal of Bis(2-(2-methoxyethoxy)ethyl)amine must be executed via high-temperature incineration by a licensed chemical waste contractor[3]. Never attempt to neutralize and drain-dispose of bulk amine waste independently, as local municipal wastewater regulations strictly limit the discharge of synthetic amines due to their impact on biological wastewater treatment processes. Always coordinate with your institutional EHS department to schedule routine SAA pickups before containers reach 90% capacity.
References
SIELC Technologies. "Bis(2-(2-methoxyethoxy)ethyl)amine - SIELC Technologies". sielc.com. Available at:[Link]
Personal protective equipment for handling Bis(2-(2-methoxyethoxy)ethyl)amine
Title: Advanced Operational Guide: Safety, PPE, and Handling Protocols for Bis(2-(2-methoxyethoxy)ethyl)amine Introduction: As a Senior Application Scientist overseeing the integration of specialized reagents into drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Operational Guide: Safety, PPE, and Handling Protocols for Bis(2-(2-methoxyethoxy)ethyl)amine
Introduction:
As a Senior Application Scientist overseeing the integration of specialized reagents into drug development and organic synthesis workflows, I recognize that chemical safety goes beyond simply reading a label. Bis(2-(2-methoxyethoxy)ethyl)amine (CAS: 5732-47-8), commonly referred to as BMEEA, is a highly versatile secondary amine featuring polyether chains. Its unique structure makes it invaluable for synthesizing active pharmaceutical ingredients (APIs) and advanced linkers. However, its chemical nature—combining the basicity of an amine with the permeation-enhancing properties of ether linkages—demands rigorous, scientifically grounded personal protective equipment (PPE) and operational protocols.
This guide provides a self-validating system for safely handling, storing, and disposing of BMEEA, ensuring both scientific integrity and laboratory safety.
Physicochemical Profile & Hazard Causality
Before selecting PPE, we must understand the physical state and inherent hazards of the chemical. BMEEA is a liquid at room temperature, which immediately elevates the risk of splashing and surface contamination compared to solid reagents[1].
Table 1: Physicochemical Properties and GHS Hazards of Bis(2-(2-methoxyethoxy)ethyl)amine
Property / Hazard
Value / Description
Operational Implication
CAS Number
5732-47-8
Unique identifier for SDS retrieval and waste manifesting[2].
Physical State
Liquid
High risk of splashing; requires liquid-impermeable PPE[3].
Density
~0.971 g/cm³
Floats on or mixes with water; dictates spill containment strategy[1].
Boiling Point
278.3 °C
Low volatility at room temp, but heating generates hazardous vapors[3].
Flash Point
118 °C (Closed Cup)
Combustible. Keep away from open flames and strong oxidizers[3].
H302
Harmful if swallowed
Strict prohibition of food/drink; mandate handwashing post-handling[4].
H315 / H319
Causes skin/eye irritation
Direct causality for requiring chemical-resistant gloves and tight-fitting goggles[4].
H335
May cause respiratory irritation
Mandates handling exclusively within a certified chemical fume hood[4].
(Quantitative data synthesized from the and )[4],[3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a direct response to the molecule's structure. The ether oxygens in BMEEA can act as hydrogen bond acceptors, potentially facilitating the transport of the molecule through semi-permeable membranes (like human skin or low-grade latex).
Hand Protection (Gloves):
Requirement: Heavy-duty Nitrile (minimum 5 mil thickness) or Butyl rubber gloves.
Causality: Standard latex offers poor resistance to organic amines and polyethers. Nitrile provides a robust barrier against the skin irritation (H315) caused by the amine's basicity[4].
Self-Validating Step: Perform a visual inflation test of the gloves before donning to check for micro-tears. If a glove loses pressure, discard it immediately.
Eye & Face Protection:
Requirement: Indirect-vented chemical safety goggles (ANSI Z87.1+ certified).
Causality: Given its liquid state and H319 (serious eye irritation) classification, standard safety glasses with side shields are insufficient against liquid splashes[4]. If handling volumes >500 mL, a full face shield must be worn over the goggles.
Body Protection:
Requirement: Flame-resistant (FR) or standard 100% cotton laboratory coat, fully buttoned, with closed-toe, non-porous shoes.
Causality: While the flash point is relatively high (118 °C), BMEEA is combustible[3]. Synthetic clothing (like polyester) can melt into the skin during a fire event.
Respiratory Protection:
Requirement: Handling must occur in a chemical fume hood. If ventilation is compromised, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.
Causality: BMEEA causes respiratory irritation (H335)[4]. The fume hood provides the primary engineering control against aerosolized droplets or vapors.
Step-by-Step Operational Methodology
To ensure trustworthiness, every protocol must be reproducible and verifiable.
Protocol: Safe Aliquoting and Handling of BMEEA
Preparation & Verification: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is sounding or if the sash is above the designated safe operating height.
PPE Donning: Equip nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.
Workspace Setup: Place a chemical spill mat (absorbent side up, poly-backed side down) inside the hood to catch micro-drips and prevent surface contamination.
Handling: Open the BMEEA container exclusively inside the hood. Because amines can oxidize or absorb atmospheric carbon dioxide over time, purge the headspace of the source bottle with an inert gas (Nitrogen or Argon) before resealing.
Storage: Seal the container tightly with Parafilm. Store at 2–8 °C (refrigerated) in a secondary containment bin, strictly segregated from strong acids, alkalis, and oxidizing agents[4],[3].
Spill Response & Disposal Plan
Because BMEEA is a liquid with a density of ~0.971 g/cm³, it will spread rapidly upon spilling[1].
Immediate Spill Response Methodology:
Evacuate & Assess: If the spill occurs outside the fume hood and exceeds 100 mL, evacuate the immediate area to prevent inhalation of irritating vapors (H335)[4].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do not use combustible absorbents like sawdust.
Absorption: Allow the absorbent to soak up the liquid. Because it is an amine, inert absorption is the safest universal approach to avoid unintended exothermic reactions[4].
Collection: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable hazardous waste container. Wash the spill area with plenty of soap and water[4].
Waste Disposal Logistics:
Classification: Dispose of as Hazardous Organic Liquid Waste (Amine/Base stream).
Compatibility: Never mix BMEEA waste with acidic waste streams, as exothermic acid-base neutralization reactions can occur, potentially boiling the liquid and releasing toxic fumes.
Manifesting: Label the waste container clearly with "Hazardous Waste: Contains Bis(2-(2-methoxyethoxy)ethyl)amine, Combustible, Irritant."
Operational Safety Workflow Diagram
To visualize this self-validating safety system, refer to the decision tree below, which outlines the critical path from pre-operation assessment to waste disposal.
Figure 1: Operational safety workflow and exposure control pathway for handling BMEEA.